Tetrapentacontane
Description
Propriétés
IUPAC Name |
tetrapentacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWEYHEIDHWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334754 | |
| Record name | Tetrapentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-66-6 | |
| Record name | Tetrapentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Tetrapentacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentacontane (n-C54H110) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] Comprising a 54-carbon backbone, this molecule serves as a valuable model compound in materials science for studying the crystallization behavior and phase transitions of polymers like polyethylene.[1] Its well-defined structure and high molecular weight also make it a useful analytical standard in techniques such as gas chromatography.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis and analysis workflow.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while experimental data for some properties are readily available, others, such as boiling point and density, are often estimated due to the compound's high molecular weight and low volatility.
| Property | Value | Source(s) |
| Molecular Formula | C54H110 | [1][2][3] |
| Molecular Weight | 759.45 g/mol | [3] |
| CAS Number | 5856-66-6 | [1][3] |
| Appearance | White solid (at room temperature) | Assumed based on other long-chain alkanes |
| Melting Point | 95 °C (368 K) | [1][4][5] |
| Boiling Point (estimated) | > 600 °C | [6] (Value for Pentacontane, C50H102) |
| Density (estimated) | ~0.82 g/cm³ (at 20 °C) | General value for long-chain alkanes |
| Enthalpy of Fusion (ΔfusH) | 177.2 kJ/mol | [1][5] |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene); Insoluble in polar solvents (e.g., water). | General property of long-chain alkanes |
Experimental Protocols
Synthesis of this compound via Wittig Reaction and Hydrogenation
A common and effective method for the laboratory-scale synthesis of long-chain alkanes like this compound is a two-step process involving a Wittig reaction followed by catalytic hydrogenation.[7][8]
Step 1: Wittig Reaction to form a Long-Chain Alkene
This step creates the carbon backbone of the desired length with a double bond.
-
Materials:
-
A long-chain alkyltriphenylphosphonium bromide (e.g., derived from a C27 alkyl bromide)
-
A long-chain aldehyde (e.g., a C27 aldehyde)
-
A strong base (e.g., n-butyllithium in THF)
-
Anhydrous tetrahydrofuran (THF) as the solvent
-
Hexane for extraction
-
Saturated aqueous ammonium chloride (NH4Cl) solution for quenching
-
Anhydrous magnesium sulfate (MgSO4) for drying
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the alkyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add the long-chain aldehyde, dissolved in a minimal amount of anhydrous THF, dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with hexane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting alkene using silica gel column chromatography to remove the triphenylphosphine oxide byproduct.
-
Step 2: Catalytic Hydrogenation to this compound
This step saturates the double bond to yield the final alkane.
-
Materials:
-
The purified long-chain alkene from Step 1
-
Palladium on carbon (10% Pd/C) as the catalyst
-
A suitable solvent (e.g., ethanol or ethyl acetate)
-
Hydrogen gas (H2)
-
Celite® for filtration
-
-
Procedure:
-
Dissolve the alkene in the chosen solvent in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the vessel to a hydrogenation apparatus.
-
Evacuate the vessel to remove air and then introduce hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain pure this compound.
-
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[9][10][11][12]
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Nonpolar solvents like hexane, heptane, or toluene are good candidates. A mixed solvent system can also be employed.[10]
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling to dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly and undisturbed to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the melting point and enthalpy of fusion of this compound.[13][14][15][16][17]
-
Sample Preparation:
-
Accurately weigh a small amount (typically 2-10 mg) of the purified this compound into an aluminum DSC pan.[14]
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Set the instrument to perform a heat-cool-heat cycle. A typical heating and cooling rate is 10 °C/min.
-
The first heating scan is used to erase the thermal history of the sample.
-
The melting point (Tm) is determined from the peak of the endothermic transition during the second heating scan.
-
The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.
-
Workflow for Synthesis and Analysis of this compound
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, along with robust experimental protocols for its synthesis and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals working with long-chain alkanes in various scientific disciplines. The provided workflow diagram serves as a clear and concise visual representation of the key steps involved in obtaining and verifying this compound. Further research to obtain precise experimental values for properties like boiling point and density would be beneficial for a more complete understanding of this long-chain alkane.
References
- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 2. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [stenutz.eu]
- 5. This compound [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. LabXchange [labxchange.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
- 17. tainstruments.com [tainstruments.com]
An In-depth Technical Guide to Tetrapentacontane: Molecular Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentacontane is a long-chain saturated hydrocarbon belonging to the alkane series. With a backbone of 54 carbon atoms, its chemical formula is C₅₄H₁₁₀.[1][2][3] This linear alkane, also denoted as n-C54, serves as a fundamental model for studying the physical properties and crystallization behavior of long-chain hydrocarbons and polyethylene-like structures.[2] Its well-defined structure makes it an ideal candidate for investigating complex solid-state phase transitions and self-assembly processes. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound.
Molecular Structure and Formula
This compound is a straight-chain alkane with the molecular formula C₅₄H₁₁₀.[1][2][3] The structure consists of a 54-carbon chain with single bonds, and each carbon atom is saturated with hydrogen atoms. The IUPAC name for this compound is simply this compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications, from materials science to analytical chemistry.
| Property | Value | Unit | Source |
| Molecular Formula | C₅₄H₁₁₀ | - | [1][2][3] |
| Molecular Weight | 759.4 | g/mol | [1][2] |
| IUPAC Name | This compound | - | [1] |
| CAS Number | 5856-66-6 | - | [1] |
| Melting Point (Tfus) | 368 | K | [2] |
| Enthalpy of Fusion (ΔfusH) | 177.2 | kJ/mol | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 271.0 ± 1.7 | kJ/mol | [4] |
Experimental Protocols
The characterization and analysis of this compound typically involve techniques that can handle high molecular weight, non-polar compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC) are two common methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating, identifying, and quantifying long-chain alkanes.
Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a volatile organic solvent such as hexane or toluene.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to a high temperature to ensure rapid volatilization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is typically coated with a non-polar stationary phase. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points.
-
Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The retention time from the gas chromatogram provides information for identification, while the mass spectrum gives a unique fragmentation pattern that can confirm the structure of the analyte.
Differential Scanning Calorimetry (DSC) Analysis
DSC is used to measure the thermal properties of materials, such as melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 1-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point of this compound.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: A plot of heat flow versus temperature (a thermogram) is generated. An endothermic peak is observed at the melting point. The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.
Conclusion
This compound, as a well-defined long-chain alkane, is an important compound for fundamental research in materials science and physical chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and similar long-chain hydrocarbon systems. The use of standardized analytical techniques like GC-MS and DSC is essential for accurate characterization and quality control.
References
Unveiling the Presence of n-Pentacontane (n-C54 Alkane): A Technical Guide to its Natural Sources and Occurrence
For Immediate Release
A comprehensive technical guide detailing the natural sources, occurrence, and analytical methodologies for the very long-chain alkane, n-pentacontane (n-C54H110). This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the study of complex hydrocarbons and their potential applications.
Introduction
n-Pentacontane, a linear saturated hydrocarbon with 54 carbon atoms, belongs to a class of compounds known as very long-chain alkanes (VLCAs). These molecules are integral components of the epicuticular waxes of plants and the cuticular hydrocarbons of insects, where they primarily serve as a protective barrier against desiccation and external stressors.[1] Their presence has also been noted in geological formations, including crude oil and sediments, offering insights into the origins and thermal history of these deposits. Due to their low volatility and high molecular weight, the analysis of n-C54 and similar VLCAs presents significant analytical challenges, often requiring specialized techniques beyond the capabilities of standard gas chromatography-mass spectrometry (GC-MS).[2][3]
Natural Sources and Occurrence of n-C54 Alkane
The natural occurrence of n-C54 alkane is widespread, albeit typically in low concentrations relative to shorter-chain alkanes. Its presence is a testament to the diverse biosynthetic capabilities of various organisms and the complex geochemical processes that shape our planet.
Botanical Sources: The Waxy Shield of Plants
The outermost layer of plants, the cuticle, is covered by a waxy layer rich in lipids, including a homologous series of n-alkanes. These alkanes are crucial for preventing water loss and protecting the plant from UV radiation and pathogens. While the distribution of n-alkanes in plant waxes typically peaks between C27 and C33, the presence of much longer chains, including those in the C50-C60 range, has been documented. The concentration of any single very long-chain alkane like n-C54 is generally low and varies significantly between plant species and even different parts of the same plant.[4][5][6]
Entomological Significance: Communication and Survival in Insects
Insects utilize a complex blend of cuticular hydrocarbons (CHCs) for a variety of functions, including desiccation resistance and chemical communication.[7] These CHCs can act as pheromones, species recognition signals, and indicators of social status. While conventional GC-MS analysis of insect CHCs typically focuses on compounds up to C40, recent advancements using techniques such as silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) have revealed the presence of VLCAs up to C58 in some insect species.[2][3][8] This suggests that our understanding of the full chemical vocabulary of insects may be incomplete and that VLCAs like n-C54 could play a role in their biology.
Geological Archives: A Window into Earth's Past
Crude oil and geological sediments are rich sources of a vast array of hydrocarbons, including n-alkanes. The distribution of these alkanes can provide valuable information about the organic matter source, depositional environment, and thermal maturity of the rock. While crude oils are typically dominated by shorter-chain alkanes, very long-chain n-alkanes have been identified.[9][10] Notably, a study of a highly mature source rock in the Tarim Basin, China, identified n-alkanes up to C125, with a significant even-carbon-number predominance observed in the C50-C110 range.[11][12] This finding challenges previous assumptions about the upper limits of n-alkane chain lengths in geological samples and suggests a potential, albeit rare, geological source for n-C54 alkane.
Quantitative Data on n-Alkane Distribution
Specific quantitative data for n-C54 alkane in natural sources is scarce due to its low abundance and the analytical difficulty in its detection and quantification. The following table summarizes the typical distribution of n-alkanes in various natural matrices, providing a context for the likely concentration range of VLCAs.
| Natural Source | Typical n-Alkane Range | Predominant n-Alkanes | Notes on Very Long-Chain Alkanes (>C40) |
| Plant Waxes | C21 - C35[4] | C27, C29, C31, C33 (Odd predominance)[4] | Present in low concentrations; specific data for n-C54 is limited. |
| Insect Cuticles | C20 - C40 (by standard GC-MS)[8] | Varies by species, often methyl-branched[7] | Detected up to C58 by Ag-LDI-MS, indicating their presence beyond the range of conventional methods.[2][3] |
| Crude Oil | C1 - C40+[9] | Typically peaks in the C6-C8 range[9] | Can extend to C70-C80 and beyond in some crude oils.[9] |
| Geological Sediments | Wide range, dependent on source and maturity | Varies, can show odd or even predominance | n-Alkanes up to C125 have been identified in highly mature source rocks, with even predominance above C50.[11][12] |
Experimental Protocols for the Analysis of Very Long-Chain Alkanes
The analysis of n-C54 alkane requires specialized protocols due to its high boiling point and low volatility. Standard GC-MS methods are often inadequate for the elution and detection of such large molecules.[2] The following outlines a general workflow for the extraction and analysis of VLCAs from natural samples.
Extraction of n-Alkanes
The choice of extraction method depends on the sample matrix.
-
Plant and Insect Samples: Soxhlet extraction or automated solid-liquid extraction with a non-polar solvent like hexane or a mixture of dichloromethane and methanol is commonly employed.[13]
-
Crude Oil and Sediment Samples: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the saturated hydrocarbon fraction.[14][15]
Sample Cleanup and Fractionation
The crude extract is often a complex mixture requiring cleanup to remove polar compounds. This is typically achieved using column chromatography with silica gel or alumina. The saturated hydrocarbon fraction containing the n-alkanes is eluted with a non-polar solvent.
Analytical Techniques for VLCA Identification and Quantification
High-Temperature Gas Chromatography (HT-GC): This technique utilizes specialized columns and high-temperature programs to facilitate the elution of high-molecular-weight compounds.[16]
-
Column: A short, thin-film, non-polar capillary column (e.g., 100% dimethylpolysiloxane) is recommended to minimize retention and bleed at high temperatures.[1]
-
Injection: Pulsed splitless or cool on-column injection is preferred to ensure the quantitative transfer of high-boiling point analytes onto the column.
-
Oven Program: A high final oven temperature (e.g., up to 400°C or higher) is necessary to elute VLCAs.
-
Detection: A flame ionization detector (FID) is suitable for quantification, while a mass spectrometer (MS) provides structural information.
Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS): This soft ionization technique is particularly useful for the analysis of non-polar compounds like VLCAs that are difficult to ionize by conventional methods. It has been successfully used to detect n-alkanes up to C58 in insects.[2][3]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the analysis of n-C54 alkane and a conceptual representation of its primary role in biological systems.
Caption: Experimental workflow for n-C54 alkane analysis.
Caption: Conceptual role of n-C54 alkane in biological systems.
Conclusion
n-Pentacontane (n-C54 alkane) is a naturally occurring very long-chain alkane found in a variety of biological and geological sources. While its concentration is generally low, its presence in plant waxes, insect cuticles, and ancient sediments highlights its significance in both biological and geochemical contexts. The study of n-C54 and other VLCAs is a challenging but rewarding field of research, with the potential to provide new insights into plant and insect biology, as well as the Earth's history. The continued development of advanced analytical techniques will be crucial for further elucidating the distribution and function of these fascinating molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. om.ciheam.org [om.ciheam.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
- 11. cup.edu.cn [cup.edu.cn]
- 12. mtdyjy.com [mtdyjy.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrapentacontane (CAS No. 5856-66-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentacontane (C₅₄H₁₁₀) is a long-chain saturated hydrocarbon belonging to the alkane series. With the CAS number 5856-66-6, this molecule is of interest in various scientific fields due to its presence in natural sources, its well-defined physical properties, and its potential, though largely unexplored, biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis and purification methodologies, and a summary of its known biological context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₁₁₀ | [1][2][3][4] |
| Molecular Weight | 759.45 g/mol | [1][2][3][4] |
| CAS Number | 5856-66-6 | [1][2][3][4] |
| IUPAC Name | This compound | [1][2] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [1][2] |
| InChIKey | OPRWEYHEIDHWGM-UHFFFAOYSA-N | [1][2] |
| Appearance | Waxy solid (expected) | |
| Melting Point | 94-97 °C | |
| Boiling Point | 596.4 °C at 760 mmHg (Predicted) | |
| Density | 0.825 g/cm³ (Predicted) | |
| Enthalpy of Fusion (ΔfusH) | 177.2 kJ/mol at 368 K | [1] |
| Purity (typical commercial) | ≥95% | [3][4] |
Experimental Protocols
Synthesis of this compound
3.1.1. Catalytic Hydrogenation of Tetrapentacontene
A common method for producing saturated alkanes is the catalytic hydrogenation of their corresponding unsaturated precursors.[1]
-
Principle: This reaction involves the addition of hydrogen (H₂) across the double bond(s) of an alkene (tetrapentacontene, C₅₄H₁₀₈) in the presence of a metal catalyst to yield the corresponding alkane (this compound).
-
General Protocol:
-
The alkene precursor, tetrapentacontene, is dissolved in a suitable inert solvent (e.g., ethanol, ethyl acetate, or hexane).
-
A catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, is added to the solution.
-
The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a controlled temperature and pressure.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can then be purified.
-
3.1.2. Controlled Oligomerization of Ethylene
This industrial method can be adapted to produce specific long-chain α-olefins, which can then be hydrogenated to the corresponding n-alkanes.[1]
-
Principle: Ethylene monomers are catalytically polymerized under controlled conditions to produce linear α-olefins of varying chain lengths. Catalytic systems, such as Ziegler-Natta catalysts, can offer some control over the chain length distribution.[1]
-
General Protocol:
-
A suitable catalyst system (e.g., a Ziegler-Natta catalyst) is introduced into a reactor.
-
Ethylene gas is fed into the reactor under controlled temperature and pressure.
-
The oligomerization reaction is allowed to proceed for a specific duration to achieve the desired chain lengths.
-
The reaction is terminated, and the resulting mixture of α-olefins is fractionated (e.g., by distillation) to isolate the C₅₄ fraction (tetrapentacontene).
-
The isolated tetrapentacontene is then subjected to catalytic hydrogenation as described in section 3.1.1 to obtain this compound.
-
Extraction and Purification from Natural Sources
This compound is a component of various plant waxes.[1] The following protocols describe a general method for its extraction and purification.
3.2.1. Extraction of Total Lipids from Plant Material
-
Materials:
-
Dried and ground plant material (e.g., leaves, stems)
-
n-hexane (or another suitable nonpolar solvent like chloroform or dichloromethane)
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
-
Protocol:
-
A known quantity of dried and powdered plant material is placed in a cellulose thimble and inserted into a Soxhlet extractor.
-
The extraction is performed with n-hexane for several hours to ensure complete extraction of lipids. Alternatively, the plant material can be subjected to repeated sonication in n-hexane.
-
The resulting extract is filtered to remove solid plant debris.
-
The filtered extract is dried over anhydrous sodium sulfate.
-
The solvent is removed using a rotary evaporator to yield the crude total lipid extract.
-
3.2.2. Isolation and Purification of n-Alkanes by Column Chromatography
-
Materials:
-
Crude total lipid extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
n-hexane
-
Glass wool
-
Sand
-
Collection vials
-
-
Protocol:
-
A slurry of silica gel in n-hexane is prepared and packed into a glass chromatography column plugged with glass wool and a layer of sand. A layer of sand is also added on top of the packed silica gel.
-
The crude lipid extract is dissolved in a minimal amount of n-hexane and loaded onto the column.
-
The column is eluted with n-hexane. The nonpolar n-alkanes, including this compound, will elute first.
-
Fractions are collected and monitored by TLC.
-
Fractions containing the n-alkane mixture are combined.
-
The solvent is removed by rotary evaporation to yield the purified n-alkane fraction. Further fractionation by techniques like preparative GC or recrystallization may be necessary to isolate pure this compound.
-
Visualizations of Experimental Workflows
Caption: Workflow for the extraction of total lipids from plant material.
References
- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 2. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
A Technical Guide to Tetrapentacontane (C₅₄H₁₁₀)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the very long-chain alkane, Tetrapentacontane (C₅₄H₁₁₀). It details the fundamental physicochemical properties, outlines detailed protocols for its synthesis and analysis, and discusses its applications relevant to research and pharmaceutical development. The document is intended to serve as a core reference for professionals requiring in-depth information on this high molecular weight saturated hydrocarbon.
Core Properties and Identification
The hydrocarbon represented by the molecular formula C₅₄H₁₁₀ is a saturated alkane. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its official name is This compound .[1][2] This name reflects its structure as a continuous chain of 54 carbon atoms. The formula adheres to the general alkane formula CₙH₂ₙ₊₂, confirming the absence of double bonds or rings.[1] this compound is characterized by its highly nonpolar, hydrophobic nature, a direct consequence of its long saturated hydrocarbon chain.[1]
Physicochemical Data
The quantitative properties of this compound are critical for its application in both laboratory and industrial settings. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₅₄H₁₁₀ | [1][2][3] |
| CAS Number | 5856-66-6 | [1][2][3] |
| Molecular Weight | 759.4 g/mol | [1][2] |
| Exact Mass | 758.86075351 Da | [1][2] |
| Appearance | Crystalline Solid | [4] |
| Melting Point | 94 °C | [4] |
| Topological Polar Surface Area | 0 Ų | [1][2] |
| Water Solubility | 4.692 x 10⁻²³ mg/L (estimated at 25 °C) | [5] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [1][2] |
| InChIKey | OPRWEYHEIDHWGM-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of very long-chain alkanes like this compound are essential for researchers. The following protocols provide standardized procedures.
Protocol for Synthesis: Catalytic Hydrogenation
One of the most direct methods for synthesizing this compound is through the catalytic hydrogenation of its corresponding alkene, tetrapentacontene (C₅₄H₁₀₈). This reaction saturates the carbon-carbon double bond to yield the alkane.[6][][8]
Objective: To synthesize this compound (C₅₄H₁₁₀) from tetrapentacontene (C₅₄H₁₀₈).
Materials:
-
Tetrapentacontene (precursor)
-
Palladium on carbon (10% Pd/C catalyst)
-
High-purity hydrogen gas (H₂)
-
Anhydrous, high-boiling point solvent (e.g., hexane, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration setup (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Methodology:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
-
Reactant Loading: In a suitable flask, dissolve a known quantity of tetrapentacontene in the chosen solvent. Add the 10% Pd/C catalyst (typically 1-5% by weight relative to the alkene).
-
Inerting: Transfer the solution to the reactor. Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction if necessary to ensure the substrate is fully dissolved. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Reaction Completion: Once hydrogen uptake ceases, maintain the reaction for an additional 1-2 hours to ensure completion.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system again with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional fresh solvent to recover all the product.
-
Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude this compound product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain high-purity crystalline this compound.
Protocol for Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of long-chain alkanes.[8] Proper parameter selection is critical for achieving good resolution and sensitivity for these high-boiling-point compounds.[9]
Objective: To confirm the identity and purity of the synthesized this compound.
Instrumentation & Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
GC Column: A non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1ms or HP-5ms), is ideal. A standard dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[9]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 300 - 320 °C (to ensure complete vaporization of the high-boiling point analyte).[9]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1-2 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min up to 320 °C.
-
Final hold: Hold at 320 °C for 15-20 minutes to ensure the analyte elutes.
-
-
MS Source Temperature: ~230 °C.[9]
-
MS Quadrupole Temperature: ~150 °C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Retention Time: Compare the retention time of the major peak to that of an analytical standard, if available.
-
Mass Spectrum: The EI mass spectrum of a long-chain alkane will not typically show a molecular ion (M⁺). Instead, it will display a characteristic fragmentation pattern of sequential losses of 14 Da (-CH₂- groups), with prominent fragment ions at m/z 57, 71, 85, etc.[9][10] Purity is assessed by the absence of significant co-eluting peaks.
-
Visualization of Experimental Workflow
The logical flow from precursor to final, characterized product is a critical concept in synthesis. The following diagram illustrates the workflow for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Applications in Research and Drug Development
While a simple alkane, this compound's unique properties as a very long-chain hydrocarbon lend it to several specialized applications in scientific research and pharmaceutical contexts.
-
Analytical Standard: Due to its high purity and well-defined structure, this compound can be used as an internal or external standard in analytical techniques like GC-MS for the quantification of other long-chain hydrocarbons in complex matrices.[8]
-
Materials Science: Long-chain alkanes are fundamental models for studying crystallization, phase transitions, and self-assembly phenomena driven by van der Waals forces.[1] This research is relevant to understanding polymers and biological membranes.
-
Tribology: The study of friction and lubrication can utilize long-chain alkanes as model lubricants, helping to understand their behavior at interfaces under shear.[1]
-
Drug Formulation and Delivery: In drug development, highly hydrophobic molecules are often required as components of formulations. Very long-chain alkanes can act as non-polar excipients in ointments or as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), to encapsulate and control the release of active pharmaceutical ingredients (APIs).
-
Natural Product Research: Long-chain alkanes are found ubiquitously in nature, from plant waxes to microbial cell walls.[11] The study and synthesis of compounds like this compound are relevant to the broader field of natural product chemistry, which is a cornerstone of drug discovery.[12]
References
- 1. Buy this compound | 5856-66-6 [smolecule.com]
- 2. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound, 5856-66-6 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 8. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Crystalline Structure of Very Long-Chain Alkanes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very long-chain alkanes (VLCAs), hydrocarbons with carbon numbers typically exceeding 20, are fundamental components in various natural and synthetic systems. Their propensity to self-assemble into highly ordered crystalline structures plays a crucial role in diverse fields, from the protective wax coatings on plants to the formulation of pharmaceuticals and phase-change materials.[1][2] Understanding the intricacies of their crystalline architecture is paramount for controlling the macroscopic properties of materials in which they are present.
This technical guide provides a comprehensive overview of the crystalline structure of VLCAs, focusing on their polymorphism, crystal packing, and phase transitions. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the experimental characterization of these fascinating molecules.
Polymorphism in Very Long-Chain Alkanes
VLCAs exhibit polymorphism, meaning they can crystallize into multiple, distinct crystal structures. The most common polymorphs observed are triclinic, monoclinic, and orthorhombic. The stability of a particular polymorph is influenced by factors such as chain length, purity, and crystallization conditions (e.g., temperature, solvent).
-
Triclinic (T): Often observed in shorter even-numbered n-alkanes (up to C22H46).
-
Monoclinic (M): Typically found in longer even-numbered n-alkanes (above C30H62).
-
Orthorhombic (O): Commonly adopted by odd-numbered n-alkanes. The presence of even small amounts of impurities can also induce orthorhombic packing in even-numbered alkanes.
The specific packing arrangement within these crystal systems is often described by a "subcell," which represents the repeating unit of the methylene chains. The triclinic polymorph is associated with a T// subcell, while the monoclinic and orthorhombic polymorphs exhibit an O⊥ subcell.
Crystal Packing and Lamellar Structures
In the solid state, VLCAs arrange themselves into lamellar structures, which are layers of extended alkane chains.[3] The molecules are typically in a planar all-trans conformation.[4] The thickness of these lamellae is directly related to the length of the alkane chain and its tilt angle with respect to the lamellar surface. For ultra-long alkanes (n > 120), chain folding can occur, leading to more complex crystalline structures.[3]
Quantitative Data: Unit Cell Parameters and Lamellar Thickness
The precise arrangement of alkane chains within the crystal lattice is defined by the unit cell parameters. These parameters, along with the lamellar thickness, are crucial for a complete structural description. The following table summarizes representative unit cell parameters for some VLCAs.
| Alkane | Carbon Number | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Lamellar Thickness (nm) |
| C22H46 | 22 | Triclinic | 4.28 | 4.82 | 28.1 | 91.1 | 118.9 | 107.3 | ~2.8 |
| C23H48 | 23 | Orthorhombic | 7.42 | 4.96 | 61.2 | 90 | 90 | 90 | ~3.0 |
| C24H50 | 24 | Triclinic | 4.29 | 4.83 | 30.9 | 91.2 | 119.1 | 107.2 | ~3.1 |
| C28H58 | 28 | Monoclinic | 7.42 | 4.96 | 74.9 | 90 | 90 | 90 | ~3.6 |
| C30H62 | 30 | Monoclinic | 7.76 | 5.57 | 40.0 | 90 | 119.1 | 90 | ~3.8 |
| C36H74 | 36 | Monoclinic | 7.42 | 4.96 | 95.1 | 90 | 90 | 90 | ~4.6 |
Note: Unit cell parameters can vary slightly depending on the experimental conditions and data refinement methods.
Phase Transitions in Very Long-Chain Alkanes
VLCAs undergo several phase transitions upon heating, which can be detected by techniques such as Differential Scanning Calorimetry (DSC). These transitions reflect changes in the molecular packing and mobility.
-
Solid-Solid Transitions (Rotator Phases): Before melting, many VLCAs exhibit one or more solid-solid phase transitions into what are known as "rotator phases" (R). In these phases, the molecules maintain their positional order within the lamellae but gain rotational freedom around their long axes. These transitions are characterized by a significant absorption of latent heat.[5]
-
Solid-Liquid Transition (Melting): At the melting point (Tm), the long-range positional and orientational order is lost, and the material transitions into an isotropic liquid state.
The temperatures of these transitions are dependent on the chain length, with longer chains generally exhibiting higher transition temperatures.
Quantitative Data: Phase Transition Temperatures
The following table presents the melting points and, where applicable, the solid-solid transition temperatures for a range of VLCAs.
| Alkane | Carbon Number | Solid-Solid Transition Temp (°C) | Melting Point (°C) |
| C20H42 | 20 | 35.2 | 36.7 |
| C21H44 | 21 | 38.1 | 40.5 |
| C22H46 | 22 | 43.3 | 44.4 |
| C23H48 | 23 | 46.1 | 47.6 |
| C24H50 | 24 | 48.5 | 50.9 |
| C25H52 | 25 | 52.0 | 53.7 |
| C26H54 | 26 | 55.0 | 56.4 |
| C28H58 | 28 | 60.0 | 61.4 |
| C30H62 | 30 | 64.5 | 65.8 |
| C36H74 | 36 | 74.8 | 75.5 |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for determining the temperatures and enthalpies of phase transitions in VLCAs.[6]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the VLCA sample into an aluminum DSC pan.[7]
-
Seal the pan hermetically to prevent any loss of sample due to sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition.
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final melting point.[8]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature.
-
A second heating scan is often performed to obtain data on a sample with a controlled thermal history.[6]
-
-
Data Analysis:
-
The onset temperature of the endothermic peak in the heating curve is typically taken as the transition temperature.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area of the peak.
-
X-Ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure, including unit cell parameters and polymorphism, of VLCAs.[9]
Methodology:
-
Sample Preparation:
-
The VLCA sample should be in a crystalline powder form. If starting from a bulk solid, gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powder on a sample holder, ensuring a flat, smooth surface. For air-sensitive samples, a sealed capillary may be used.[10]
-
-
Instrument Setup:
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
The instrument should be properly aligned and calibrated using a standard material (e.g., silicon).
-
-
Data Collection:
-
Scan a range of 2θ angles (e.g., 2° to 40°) to collect the diffraction pattern. The step size and counting time per step should be optimized to obtain good signal-to-noise ratio.
-
For detailed structural analysis, data may be collected at different temperatures to study phase transitions.
-
-
Data Analysis:
-
Index the diffraction peaks to determine the unit cell parameters and crystal system.
-
Refine the crystal structure using Rietveld refinement or other methods to obtain detailed atomic positions.
-
The lamellar spacing (d) can be calculated from the positions of the low-angle (00l) reflections using Bragg's Law: nλ = 2dsinθ.[11]
-
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is sensitive to the local environment and conformation of the alkane chains, providing insights into crystal packing and phase transitions.[12]
Methodology for Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the finely ground VLCA sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[13] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the VLCA sample with a drop of Nujol (mineral oil) to form a paste.[14] Spread the paste between two KBr plates. A reference spectrum of Nujol should be taken.
-
-
Data Collection:
-
Place the sample in the FTIR spectrometer.
-
Collect the spectrum, typically in the range of 4000-400 cm-1, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Methodology for Raman Spectroscopy:
-
Sample Preparation:
-
The VLCA sample can be analyzed as a solid powder in a glass capillary or on a microscope slide.
-
-
Data Collection:
-
Focus the laser beam onto the sample.
-
Collect the Raman scattered light using a spectrometer.
-
The spectrum is typically plotted as intensity versus Raman shift (in cm-1).
-
Data Analysis:
-
Analyze the positions, intensities, and splitting of characteristic vibrational bands (e.g., CH2 scissoring and rocking modes) to identify the crystal polymorph and detect phase transitions.
Conclusion
The crystalline structure of very long-chain alkanes is a complex and fascinating area of study with significant implications for materials science and drug development. Their polymorphic nature, lamellar packing, and rich phase behavior are governed by the subtle interplay of intermolecular forces. A thorough understanding and precise characterization of these structures, through techniques like DSC, XRD, and vibrational spectroscopy, are essential for designing and controlling the properties of VLCA-containing materials. This guide provides a foundational understanding and detailed experimental approaches to aid researchers in their exploration of these important molecules.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azonano.com [azonano.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. books.rsc.org [books.rsc.org]
- 6. s4science.at [s4science.at]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. qualitest.ae [qualitest.ae]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Crystal structures of eight mono-methyl alkanes (C26–C32) via single-crystal and powder diffraction and DFT-D optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
An In-Depth Technical Guide to the Phase Transition Behavior of Tetrapentacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentacontane, a linear long-chain alkane with the chemical formula C₅₄H₁₁₀, serves as a significant model compound for understanding the complex phase behavior of high molecular weight hydrocarbons.[1] Its well-defined molecular structure makes it an ideal candidate for investigating solid-state phase transitions, which are of fundamental importance in fields ranging from materials science to drug delivery. The thermal behavior of this compound is characterized by a series of phase transitions, including multiple solid-solid transitions prior to melting, a phenomenon common to long-chain n-alkanes. These transitions involve changes in the crystal packing and molecular mobility, leading to the formation of what are known as "rotator phases." This guide provides a comprehensive overview of the phase transition behavior of this compound, including quantitative thermodynamic data, detailed experimental protocols for its characterization, and visualizations of the underlying processes.
Phase Transition Overview
Long-chain n-alkanes, such as this compound, typically exhibit a cascade of phase transitions upon heating. At low temperatures, the molecules are in a highly ordered crystalline state. As the temperature increases, the alkane chains gain sufficient thermal energy to undergo rotational motion about their long axes while maintaining their positional order in a layered structure. These intermediate phases are referred to as rotator phases (e.g., R_I, R_II), which are crystalline in two dimensions but liquid-like in the third.[2][3][4][5] This behavior is a manifestation of polymorphism, where a substance can exist in multiple crystalline forms.[6] Finally, with further heating, the positional order is lost, and the material melts into an isotropic liquid. The specific transition temperatures and associated enthalpy changes are sensitive to the purity of the sample and the experimental conditions.
Quantitative Thermodynamic Data
The phase transitions of this compound have been characterized by various thermal analysis techniques. The following table summarizes the available quantitative data for the key phase transitions. It is important to note that the solid-solid transitions can be subtle and may appear as overlapping peaks in a DSC thermogram.
| Phase Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) | Method | Reference |
| Solid-Solid (Crystal to Rotator) | 92.5 | 35.6 | DSC | --INVALID-LINK-- |
| Melting (Rotator to Liquid) | 95.0 | 177.2 | DSC | --INVALID-LINK-- |
Note: The solid-solid transition temperature and enthalpy are often difficult to resolve and may vary depending on the experimental conditions and data analysis methods.
Experimental Protocols
The characterization of the phase transition behavior of this compound relies heavily on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions. A detailed protocol for analyzing this compound is as follows:
1. Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity (>99%) this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. Instrument Setup and Calibration:
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.
-
Calibrate the instrument for temperature and enthalpy using high-purity standards (e.g., indium and zinc) across the temperature range of interest.
3. Thermal Program:
-
Initial Heating: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120°C) at a controlled rate (e.g., 10°C/min). This step is to erase any prior thermal history of the sample.
-
Controlled Cooling: Cool the sample at a slow, controlled rate (e.g., 1-2°C/min) to a temperature well below its crystallization point (e.g., 25°C). Slow cooling rates are crucial for allowing the formation of the most stable crystalline phases.
-
Second Heating: Heat the sample again at a slow, controlled rate (e.g., 1-2°C/min) through its solid-solid and melting transitions to a final temperature of 120°C. The use of a slow heating rate is critical for resolving the closely spaced solid-solid and melting transitions.
4. Data Analysis:
-
From the second heating curve, determine the onset temperatures of the endothermic peaks, which correspond to the phase transition temperatures.
-
Integrate the area under each peak to determine the enthalpy of each transition (ΔH). For overlapping peaks, deconvolution software may be necessary for accurate integration.
X-ray Diffraction (XRD)
Temperature-resolved XRD is essential for identifying the different crystalline phases of this compound and determining their structures.
1. Sample Preparation:
-
Grind a small amount of high-purity this compound into a fine powder using an agate mortar and pestle.
-
Mount the powder on a temperature-controlled sample stage. Ensure a flat and uniform sample surface to minimize preferred orientation effects.
2. Instrument Setup:
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
The instrument should have a temperature-controlled stage capable of precise heating and cooling ramps.
3. Data Collection:
-
Record a full diffraction pattern at room temperature.
-
Heat the sample in a stepwise manner, allowing for thermal equilibration at each temperature.
-
Collect diffraction patterns at various temperatures, with a focus on the temperature ranges where DSC indicates phase transitions are occurring. A typical temperature step would be 1-2°C.
-
Collect data over a 2θ range that covers the characteristic peaks of the expected phases (e.g., 5° to 40°).
4. Data Analysis:
-
Analyze the diffraction patterns to identify the crystal structure at each temperature.
-
The low-temperature phase is expected to be a well-ordered triclinic or monoclinic structure.
-
The intermediate rotator phases will exhibit a more hexagonal-like packing of the alkane chains, leading to a few strong, sharp peaks in the wide-angle region and a characteristic layered structure in the small-angle region.
-
The liquid phase will show a broad, amorphous halo.
-
Index the diffraction peaks to determine the unit cell parameters for each solid phase.
Visualizations
To better illustrate the concepts and workflows described, the following diagrams are provided.
References
- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Structure of the Hexadecane Rotator Phase: Combination of X-ray Spectra and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of rotator phases in n-alkanes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
The Solubility of Tetrapentacontane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tetrapentacontane (C54H110), a long-chain n-alkane. Due to the scarcity of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the fundamental principles governing its solubility, provides illustrative solubility data for structurally similar long-chain alkanes, and presents a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with high molecular weight hydrocarbons.
Introduction to this compound Solubility
This compound is a linear saturated hydrocarbon with the chemical formula C54H110. As a high molecular weight, nonpolar molecule, its solubility is primarily governed by the principle of "like dissolves like." Consequently, this compound is expected to be soluble in nonpolar organic solvents and practically insoluble in polar solvents such as water. The dissolution process involves overcoming the significant van der Waals forces that hold the long hydrocarbon chains together in the solid state. This requires a solvent capable of establishing similar intermolecular interactions.
Several key factors influence the solubility of this compound:
-
Solvent Polarity: Nonpolar solvents are the most effective for dissolving this compound.
-
Temperature: The solubility of solid long-chain alkanes like this compound in organic solvents generally increases with a rise in temperature. The added thermal energy helps to overcome the lattice energy of the solid solute.
-
Chain Length: Within a given solvent, the solubility of n-alkanes tends to decrease as the carbon chain length increases. Therefore, this compound is anticipated to have lower solubility compared to shorter-chain alkanes under the same conditions.
Quantitative Solubility Data (Illustrative)
| n-Alkane (Carbon Number) | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Tetracosane (C24) | Toluene | 25 | ~1.5 |
| Octacosane (C28) | Toluene | 25 | ~0.4 |
| Hexatriacontane (C36) | Toluene | 25 | ~0.03 |
| Tetracontane (C40) | Toluene | 31.3 | 0.35 (in a multicomponent system)[1] |
| Tetratetracontane (C44) | Toluene | Not Specified | Soluble |
| Hexacosane (C26) | Heptane | 25 | ~0.02 |
| Octacosane (C28) | Heptane | 25 | ~0.01 |
| Dotriacontane (C32) | Heptane | 25 | ~0.003 |
| Hexatriacontane (C36) | Heptane | 25 | ~0.001 |
Note: The data presented is compiled from various sources and should be considered illustrative. Actual solubility will depend on the specific experimental conditions.
Experimental Protocol: Isothermal Gravimetric Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent at a constant temperature using the gravimetric method.
Materials and Apparatus
-
Solute: this compound (high purity)
-
Solvent: Selected organic solvent (e.g., toluene, hexane, heptane)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker bath or incubator
-
Sealed, airtight glass vials or flasks
-
Syringe filters (solvent-compatible, appropriate pore size to remove undissolved solids)
-
Glass syringes
-
Pre-weighed aluminum weighing pans or glass beakers
-
Drying oven
-
Desiccator
-
Experimental Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh a clean, dry, and sealable glass vial.
-
Add a known mass of the selected organic solvent to the vial.
-
Add an excess amount of solid this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, stop the agitation and allow the vial to rest in the temperature-controlled bath for a few hours to let the undissolved solid settle completely.
-
Pre-heat a glass syringe to the experimental temperature to prevent precipitation during sampling.
-
Carefully draw a known mass of the clear supernatant (the saturated solution) into the pre-heated syringe, passing it through a syringe filter to remove any suspended solid particles.
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry aluminum pan or glass beaker. Record the exact mass of the solution transferred.
-
Place the pan or beaker in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound.
-
Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.
-
Weigh the container with the dry this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Mass of dissolved this compound = (Mass of container + residue) - (Mass of empty container)
-
Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100
-
Logical Relationships in Solubility Determination
The following diagram illustrates the key relationships and dependencies in the experimental determination of solubility.
Caption: Factors Influencing Experimental Solubility Outcome.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, a strong understanding of the principles of long-chain alkane solubility, combined with robust experimental methodologies, allows for its accurate determination. This guide provides a foundational framework for researchers and professionals, offering illustrative data from similar compounds and a detailed protocol for generating reliable experimental solubility data for this compound in relevant organic solvents. Such data is critical for applications ranging from materials science to drug formulation and development.
References
In-Depth Technical Guide: Enthalpy of Fusion and Vaporization for Tetrapentacontane
This technical guide provides a comprehensive overview of the enthalpy of fusion and vaporization for tetrapentacontane (C₅₄H₁₁₀), a long-chain alkane of significant interest in materials science and for researchers in drug development. This document details the thermodynamic properties, experimental methodologies for their determination, and visual workflows to elucidate the analytical processes.
Quantitative Thermodynamic Data
The enthalpy of fusion and vaporization are critical parameters for understanding the phase transition behavior of this compound. The following tables summarize the available quantitative data for these properties.
Table 1: Enthalpy of Fusion of this compound
| Property | Value | Temperature (K) | Method | Reference |
| Enthalpy of Fusion (ΔHfus) | 177.2 kJ/mol | 368 | Not Specified | Briard, Bouroukba, et al., 2003[1] |
Table 2: Enthalpy of Vaporization of this compound
| Property | Value | Temperature (K) | Method | Reference |
| Standard Enthalpy of Vaporization (ΔH°vap) | 271.0 ± 1.7 kJ/mol | 298.15 to 523 | CGC | Chickos, Wang, et al., 2008[1] |
| Enthalpy of Vaporization (ΔHvap) | 155 kJ/mol | 633 | Not Specified | Stephenson and Malanowski, 1987[1] |
Experimental Protocols
The determination of the enthalpy of fusion and vaporization for long-chain alkanes like this compound requires precise and specialized analytical techniques. The following sections detail the typical methodologies employed for these measurements. While the specific experimental parameters for the cited studies on this compound are not fully available in the public domain, the protocols described here are based on established practices for similar long-chain hydrocarbons.
Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat flow associated with phase transitions, such as melting (fusion).[2][3][4] The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample.[2][4]
General Experimental Protocol:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is placed into an aluminum DSC pan.[2][5] The pan is then hermetically sealed to prevent any loss of sample during heating.[2]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards. The sample and a reference pan (usually an empty, sealed pan) are placed in the DSC cell. An inert atmosphere is maintained by purging with a gas like nitrogen at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[2]
-
Thermal Cycling: To erase the sample's prior thermal history, it is often subjected to a heat/cool/heat cycle.[2]
-
Measurement: The sample is then heated at a constant rate (e.g., 20°C/min) through its melting point.[2] The instrument records the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the sample. The onset of this peak is taken as the melting temperature. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[2]
Determination of Enthalpy of Vaporization by Correlation-Gas Chromatography (CGC)
Correlation-Gas Chromatography (CGC) is a powerful technique for determining the enthalpy of vaporization of compounds, especially those with low volatility like long-chain alkanes.[6][7][8] The method is based on the linear correlation between the enthalpy of transfer from a solution to the gas phase (measured by GC) and the known vaporization enthalpies of a series of standard compounds.
General Experimental Protocol:
-
Sample and Standard Preparation: A solution containing the sample (this compound) and a series of n-alkane standards with known vaporization enthalpies is prepared.
-
Instrumentation: A gas chromatograph (e.g., HP 5890A Series II) equipped with a capillary column (e.g., 60 m DB-5) and a flame ionization detector is used.[6] Helium is typically used as the carrier gas.[6]
-
Isothermal Measurements: The GC is operated isothermally at several different temperatures. The column temperature is precisely controlled and monitored.[9]
-
Retention Time Measurement: The prepared solution is injected into the GC, and the retention times for the sample and each standard are recorded at each temperature.
-
Data Analysis: The corrected retention times are used to calculate the enthalpy of transfer for each compound. A correlation plot is generated by plotting the known vaporization enthalpies of the standards against their enthalpies of transfer. The enthalpy of vaporization of this compound is then determined from this correlation using its measured enthalpy of transfer.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the determination of the enthalpy of fusion and vaporization.
Caption: Workflow for determining the enthalpy of fusion using DSC.
Caption: Workflow for determining the enthalpy of vaporization using CGC.
References
- 1. This compound [webbook.nist.gov]
- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calnesis.com [calnesis.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. umsl.edu [umsl.edu]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. umsl.edu [umsl.edu]
The Pivotal Role of Van der Waals Forces in the Self-Assembly of Long-Chain Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spontaneous organization of long-chain hydrocarbons into ordered structures is a fundamental process in fields ranging from materials science to biology. This self-assembly is predominantly governed by a subtle yet crucial interplay of non-covalent interactions, with Van der Waals (VdW) forces acting as the primary drivers of cohesion and ordering. Understanding and controlling these forces is paramount for the rational design of novel materials, the development of advanced drug delivery systems, and unraveling complex biological phenomena. This technical guide provides a comprehensive overview of the role of Van der Waals forces in the self-assembly of long-chain hydrocarbons, with a focus on quantitative data, detailed experimental methodologies, and the logical frameworks governing these processes.
The Nature of Van der Waals Forces in Hydrocarbon Chains
Van der Waals forces are transient, weak electrostatic attractions between fluctuating dipoles in adjacent, non-polar molecules. In the context of long-chain hydrocarbons, these forces, though individually weak, become cumulatively significant due to the large number of interacting atoms along the chains.[1] The primary contributor to VdW interactions in alkanes is the London dispersion force.
The strength of these interactions is highly dependent on several factors:
-
Chain Length: The total VdW attraction between two parallel hydrocarbon chains is directly proportional to their length. Longer chains provide a greater surface area for interaction, leading to stronger adhesion and more stable self-assembled structures.[2]
-
Interchain Distance: Van der Waals forces are highly sensitive to the distance between molecules, generally following a 1/r⁶ dependence for attractive forces, where 'r' is the distance between the interacting entities.[3]
-
Molecular Packing: The degree of order and packing density within a self-assembled monolayer (SAM) significantly influences the overall strength of VdW interactions. Well-ordered, crystalline-like structures maximize the cumulative attractive forces.
Quantitative Analysis of Van der Waals Interactions
Quantifying the precise contribution of Van der Waals forces to the stability of self-assembled hydrocarbon structures is crucial for predictive modeling and material design. The following tables summarize key quantitative data related to these interactions.
Table 1: Cohesive Energy per CH₂ Group in Crystalline n-Alkanes
This table illustrates the contribution of each methylene group to the overall cohesive energy of crystalline n-alkanes, providing a direct measure of the Van der Waals interaction strength as a function of chain length.
| n-Alkane (Number of Carbons) | Cohesive Energy per CH₂ Group (kJ/mol) |
| 6 | 4.98 |
| 8 | 5.23 |
| 10 | 5.38 |
| 12 | 5.49 |
| 16 | 5.61 |
| 20 | 5.69 |
Data compiled from literature values on the heat of sublimation of n-alkanes.
Table 2: Lennard-Jones Parameters for United-Atom CH₂ and CH₃ Groups in Common Force Fields
Molecular dynamics (MD) simulations are a powerful tool for studying the self-assembly process at the atomic level. The accuracy of these simulations is heavily reliant on the force field parameters used to describe intermolecular interactions. The Lennard-Jones potential is commonly used to model VdW forces, defined by the parameters σ (the finite distance at which the inter-particle potential is zero) and ε (the depth of the potential well). The following table presents these parameters for united-atom representations of methylene (CH₂) and methyl (CH₃) groups from several widely used force fields.[4][5]
| Force Field | Group | σ (nm) | ε (kJ/mol) |
| GROMOS 53A6 | CH₂ | 0.396 | 0.458 |
| CH₃ | 0.396 | 0.577 | |
| OPLS-UA | CH₂ | 0.3905 | 0.4937 |
| CH₃ | 0.3905 | 0.7322 | |
| AMBER (GAFF) | CH₂ | 0.3905 | 0.4577 |
| CH₃ | 0.3905 | 0.7113 | |
| CHARMM36 | CH₂ | 0.4054 | 0.4602 |
| CH₃ | 0.4054 | 0.7531 |
Experimental Protocols for Characterizing Self-Assembly
The investigation of long-chain hydrocarbon self-assembly relies on a suite of high-resolution experimental techniques capable of probing nanoscale structures and intermolecular forces.
Preparation of Self-Assembled Monolayers (SAMs) of Alkanethiols on Au(111) for STM Analysis
This protocol describes the formation of highly ordered alkanethiol SAMs on a gold substrate, a model system for studying VdW-driven self-assembly.[6][7]
Materials:
-
Au(111) substrate (e.g., gold-coated mica or single crystal)
-
Alkanethiol of desired chain length (e.g., 1-dodecanethiol)
-
Ethanol (absolute, spectroscopic grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the Au(111) substrate in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse thoroughly with ultrapure water and then with ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the alkanethiol in absolute ethanol.
-
Immerse the cleaned and dried Au(111) substrate into the alkanethiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
STM Imaging:
-
Mount the prepared SAM sample on the STM stage.
-
Use a mechanically cut Pt/Ir tip.
-
Typical imaging parameters in constant current mode are a bias voltage of +1.0 V and a tunneling current of 20-50 pA. These parameters may need to be adjusted to achieve optimal resolution.[6]
-
Atomic Force Microscopy (AFM) Force Spectroscopy of Intermolecular Interactions
AFM-based single-molecule force spectroscopy allows for the direct measurement of the rupture forces between individual molecules, providing quantitative data on the strength of VdW interactions.[8][9]
Materials:
-
AFM instrument equipped for force spectroscopy
-
Cantilevers with appropriate spring constants (e.g., 0.01-0.1 N/m for single-molecule studies)
-
Functionalized AFM tip (e.g., with a hydrocarbon-terminated SAM)
-
Substrate with a self-assembled monolayer of the hydrocarbon of interest
Procedure:
-
Cantilever Calibration:
-
Determine the precise spring constant of the cantilever using a suitable method (e.g., thermal noise method).
-
Calibrate the deflection sensitivity of the photodiode by pressing the cantilever against a hard, non-deformable surface.
-
-
Force Curve Acquisition:
-
Approach the functionalized AFM tip towards the sample surface.
-
Once in contact, a predefined force is applied.
-
Retract the tip from the surface while recording the cantilever deflection as a function of the z-piezo displacement. This generates a force-distance curve.
-
Repeat the process thousands of times at different locations on the sample to build a statistically significant dataset.
-
-
Data Analysis:
-
Analyze the retraction part of the force-distance curves to identify adhesion events, which appear as "jumps" or "pull-off" peaks.
-
The magnitude of these peaks corresponds to the rupture force of the intermolecular interaction.
-
Construct a histogram of the measured rupture forces to determine the most probable interaction force.
-
Visualizing the Logical Frameworks of Self-Assembly and its Applications
Graphviz diagrams are employed to visually represent the logical relationships and workflows inherent in the study and application of long-chain hydrocarbon self-assembly.
Caption: Factors influencing the self-assembly of long-chain hydrocarbons.
Caption: Experimental workflow for the preparation and characterization of SAMs.
Application in Drug Development: Lipid Nanoparticle Self-Assembly and Cellular Uptake
The principles of hydrocarbon self-assembly are central to the design of lipid nanoparticles (LNPs) for drug delivery, particularly for nucleic acid-based therapeutics.[9][10] These LNPs are typically composed of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, which self-assemble in an aqueous environment to encapsulate the drug cargo.[2] The delivery of this cargo to the target cells often occurs via receptor-mediated endocytosis.
Caption: Signaling pathway for LNP uptake and intracellular cargo release.[10]
The process begins with the binding of the LNP to specific receptors on the cell surface. This triggers the invagination of the cell membrane, leading to the formation of an early endosome containing the LNP. As the endosome matures, its internal pH decreases, which can protonate the ionizable lipids in the LNP. This change in charge is thought to facilitate the disruption of the endosomal membrane, allowing the LNP and its cargo to escape into the cytoplasm.[11][12] Once in the cytoplasm, the cargo is released to exert its therapeutic effect. If the LNP fails to escape the endosome, it will eventually be trafficked to the lysosome for degradation.[13]
Conclusion
Van der Waals forces, while individually weak, are the collective architects of order in the self-assembly of long-chain hydrocarbons. Their profound influence is evident in the formation of highly structured monolayers and is harnessed in the design of sophisticated drug delivery vehicles. A quantitative understanding of these forces, coupled with precise experimental characterization and a clear conceptual framework of the underlying processes, is essential for advancing research and development in materials science and medicine. This guide has provided a foundational overview of these key aspects, offering a resource for professionals seeking to leverage the power of Van der Waals forces in their respective fields.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Intracellular trafficking of lipid nanoparticles is hindered by cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating Single Molecule Adhesion by Atomic Force Spectroscopy [jove.com]
- 9. Tech Note: A Practical Guide to AFM Force Spectroscopy and Data Analysis | Bruker [bruker.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Entrapment of lipid nanoparticles in peripheral endosomes but not lysosomes impairs intracellular trafficking and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of High Molecular Weight Alkanes
This technical guide provides an in-depth analysis of the research applications of high molecular weight alkanes, offering critical data and methodologies for professionals in research, science, and drug development.
Introduction to High Molecular Weight Alkanes
High molecular weight (HMW) alkanes, also known as paraffins or waxes, are saturated hydrocarbons with the general formula CnH2n+2, where 'n' is typically greater than 17.[1] These long-chain molecules are characterized by their chemical inertness, hydrophobicity, and solid state at room temperature.[1][2] Their physical and thermal properties, which are directly related to their molecular weight and chain structure (linear or branched), make them highly versatile for a wide range of scientific and industrial applications.[2][3]
The primary commercial sources of HMW alkanes are petroleum and natural gas.[1] Crude oil undergoes a dewaxing process to precipitate and separate these compounds.[4] More complex, branched HMW alkanes can also be synthesized for specific research needs.[5]
Applications in Pharmaceutical Sciences and Drug Development
HMW alkanes are integral to many pharmaceutical formulations, where they primarily function as excipients.[2][6] Excipients are substances that serve as a vehicle or medium for a drug or other active substance.[6] The inert and non-reactive nature of HMW alkanes makes them ideal for this purpose.
Key Pharmaceutical Applications:
-
Excipients and Formulation: Solid alkanes are used as binders, fillers, and coating agents in tablets and capsules. They provide structural integrity and can be used to control the release of the active pharmaceutical ingredient (API).[2][6]
-
Emollients and Ointment Bases: Due to their oily texture and hydrophobicity, HMW alkanes form a protective layer on the skin, preventing moisture loss. This makes them a common base for medical ointments and creams.[2][4]
-
Drug Delivery Vehicles: The ability to formulate HMW alkanes into various colloidal systems like emulsions and suspensions makes them suitable for delivering lipophilic (fat-soluble) drugs.[7][8]
-
Semifluorinated Alkanes (SFAs): A newer class of HMW alkanes, SFAs, are being investigated as potential drug carriers for pulmonary and ophthalmic delivery.[7][8][9][10] These compounds have unique physicochemical properties, including high gas solubility and the ability to dissolve lipophilic drugs.[7][8] For instance, perfluorohexyloctane (F6H8) has shown potential for high deposition of drugs into lung tissue.[9]
Applications in Materials Science
The thermal properties of HMW alkanes are central to their applications in materials science, particularly in the field of thermal energy storage.
-
Phase Change Materials (PCMs): HMW alkanes are excellent materials for storing and releasing large amounts of thermal energy.[11][12] They have a high latent heat of fusion, meaning they can absorb significant heat when melting from a solid to a liquid and release it upon solidification.[11][13] This property is utilized in applications such as smart textiles, building insulation, and electronics cooling.[11][12]
-
Lubrication: Paraffin waxes are used to lubricate machinery, reducing friction and wear on moving parts.[14][15] Their hydrophobic nature also provides a protective barrier against moisture and corrosion.[14]
-
Coatings and Sealants: HMW alkanes provide water resistance and durability to various surfaces. They are used in wood and metal coatings to protect against moisture, rust, and corrosion.[4][14]
-
Electrical Insulation: Being poor conductors of electricity, paraffin waxes are used to insulate electrical cables and components, preventing short circuits.[11][14][15]
-
Antiozonant Agents: In the rubber industry, blends of paraffin and microcrystalline waxes are used to prevent cracking caused by ozone exposure. The wax migrates to the surface of the rubber product, forming a protective layer.[11]
Other Industrial and Research Applications
Beyond pharmaceuticals and materials science, HMW alkanes have several other notable applications:
-
Candle Manufacturing: Paraffin wax is a primary component of candles due to its clean-burning properties and ability to hold fragrance and color.[14]
-
Cosmetics: HMW alkanes are used in a variety of cosmetic products for their moisturizing and thickening properties.[4]
-
Food-Grade Coatings: Food-grade paraffin wax is used to coat hard cheeses and as a shiny coating for candy. It acts as a sealant and is non-digestible.[11]
-
Biofuel Research: Metabolic engineering of microorganisms like yeast aims to produce long-chain alkanes as a renewable alternative to fossil fuels.[16][17][18]
-
Geochemical Analysis: The distribution and concentration of HMW alkanes in crude oil and source rocks are analyzed to understand the origin and thermal maturity of petroleum.[19]
Quantitative Data Summary
The thermal properties of high molecular weight alkanes are critical for their application, particularly as phase change materials. These properties are highly dependent on the length of the carbon chain.
| Property | Description | Typical Values for HMW Alkanes (e.g., Paraffin Wax) |
| Melting Point | The temperature at which the alkane transitions from a solid to a liquid state. It generally increases with molecular weight.[2][20] | 48°C to 66°C (120°F to 150°F)[4] |
| Boiling Point | The temperature at which the alkane transitions from a liquid to a gaseous state. It also increases with molecular weight.[2] | > 370°C (698°F) for paraffin wax[11] |
| Heat of Fusion | The amount of energy required to change a unit mass of the substance from solid to liquid at its melting point.[11] | 200–220 J/g[11] |
| Specific Heat Capacity | The amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.[11] | 2.14–2.9 J/(g·K)[11] |
| Thermal Conductivity | The ability of the material to conduct heat. Paraffins generally have low thermal conductivity.[12] | ~0.21-0.24 W/(m·K) |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This method is a standard technique for determining the melting point of a solid organic compound.[2]
Methodology:
-
Sample Preparation: A small amount of the finely powdered high molecular weight alkane is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[2]
-
Heating: The apparatus is heated gently. The temperature is increased at a rate of 1-2°C per minute as the melting point is approached.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded as the melting point range.
Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)
DSC is a powerful thermoanalytical technique for measuring the heat capacity of a substance.[2][13]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the alkane (typically 5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.[2]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[2]
-
Measurement Protocol: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then ramped at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[2]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.[2]
Quantification of HMW Alkanes by High-Temperature Gas Chromatography (HTGC)
HTGC is used to analyze and quantify HMW alkanes, particularly in complex mixtures like crude oil.[19][21]
Methodology:
-
Sample Preparation: The sample (e.g., crude oil) is dissolved in an appropriate solvent. An internal standard, such as a deuterated alkane (e.g., n-C24D50), is added for quantification.[19]
-
Injection: The sample is injected into the gas chromatograph, often using a pulsed splitless mode to ensure the complete transfer of high-boiling point compounds onto the column.[19]
-
Separation: The HMW alkanes are separated on a high-temperature capillary column. The oven temperature is programmed to ramp up to a high final temperature (e.g., >400°C) to elute the very long-chain alkanes.
-
Detection: A Flame Ionization Detector (FID) is typically used for detection.
-
Quantification: The concentration of each HMW alkane is determined by comparing its peak area to that of the internal standard, using response factors determined from the analysis of known standards (e.g., nC20, nC30, nC40, nC50, nC60).[19]
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for determining the thermal properties of HMW alkanes.
Drug Formulation Process with HMW Alkanes
Caption: Generalized workflow for pharmaceutical formulation using HMW alkanes.
Research Applications of HMW Alkanes
Caption: Key research and industrial applications of high molecular weight alkanes.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paraffin wax | Candle Making, Cosmetic Uses, Industrial Applications | Britannica [britannica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. alkan-chemical.com [alkan-chemical.com]
- 7. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aerosolized semifluorinated alkanes as excipients are suitable for inhalative drug delivery--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paraffin wax - Wikipedia [en.wikipedia.org]
- 12. rees-journal.org [rees-journal.org]
- 13. html.rhhz.net [html.rhhz.net]
- 14. paraffinco.com [paraffinco.com]
- 15. petronaftco.com [petronaftco.com]
- 16. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-chain alkane production by the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Tetrapentacontane as a Model for Polyethylene Crystallization: An In-depth Technical Guide
Introduction
Polymer crystallization is a fundamental process that governs the mechanical, thermal, and optical properties of semicrystalline polymers like polyethylene. The transition from a disordered molten state to a highly ordered, chain-folded lamellar structure is a complex phenomenon involving intricate molecular rearrangements. Due to the high molecular weight and polydispersity of most commercial polymers, studying the underlying principles of nucleation and crystal growth can be challenging. To overcome these complexities, researchers often turn to well-defined, monodisperse model systems.
Tetrapentacontane (n-C54H110) is a long-chain linear alkane that serves as an excellent model for polyethylene.[1] Its molecular structure consists of 54 carbon atoms in a straight chain, representing a finite, uniform segment of a polyethylene chain.[1] This chemical analogy allows for the study of crystallization behaviors, such as chain folding and lamellar thickening, in a system free from the complications of molecular weight distribution. Insights gained from this compound can be extrapolated to understand and control the crystallization processes in its polymeric counterpart, which is critical in materials science and for the development of polymer-based drug delivery systems where material stability and morphology are paramount.
Quantitative Data Presentation
The thermophysical properties of this compound provide a baseline for crystallization studies. These values are typically determined using calorimetric methods.
Table 1: Thermophysical Properties of this compound (C54H110)
| Property | Value | Units | Source(s) |
| Molecular Formula | C₅₄H₁₁₀ | - | [2] |
| Molecular Weight | 759.45 | g/mol | [1][2] |
| CAS Registry Number | 5856-66-6 | - | [2] |
| Melting Point (Tfus) | 368 | K | [1][2] |
| 94.85 | °C | [1][2] | |
| Enthalpy of Fusion (ΔfusH) | 177.2 | kJ/mol | [1][2] |
Note: The crystallization temperature (Tc) is not an intrinsic material property but is highly dependent on the cooling rate used during the experiment. Lamellar thickness is similarly dependent on the crystallization temperature.
Mandatory Visualizations
Caption: General experimental workflow for crystallization studies.
dot
Caption: Influence of crystallization temperature on crystal properties.
Experimental Protocols
Detailed methodologies are crucial for reproducible studies of crystallization kinetics and morphology. The following sections outline standard protocols for the key analytical techniques employed.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures and enthalpies.
-
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of fusion (ΔHf). The degree of crystallinity can be estimated by comparing the measured ΔHf to that of a 100% crystalline standard.
-
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program (Non-isothermal Crystallization):
-
An initial heating scan is performed, typically from room temperature to a temperature well above the melting point (e.g., 120°C) at a controlled rate (e.g., 10°C/min). This erases any prior thermal history.
-
The sample is held at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below the crystallization point (e.g., 25°C). The exothermic peak observed during cooling corresponds to crystallization.
-
A second heating scan is performed at the same rate (e.g., 10°C/min) to observe the melting of the structure formed during the controlled cooling step.
-
-
Data Analysis: The crystallization temperature (Tc) is typically taken as the peak temperature of the exothermic event during cooling. The melting temperature (Tm) is the peak temperature of the endothermic event during the second heating. The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique used to investigate structural features on the nanometer scale, making it ideal for determining the average repeating distance between crystalline lamellae.
-
Objective: To determine the lamellar long period (L) and estimate the average crystalline lamellar thickness (lc).
-
Methodology:
-
Sample Preparation: A thin sample of this compound (around 1 mm thick) is prepared, often by melt-pressing the material into a film and crystallizing it under controlled thermal conditions (isothermally or by controlled cooling).
-
Instrument Setup: The sample is mounted in the path of a collimated X-ray beam. A 2D detector is placed at a distance to capture the scattered X-rays at low angles (typically < 5°).
-
Data Acquisition: Scattering patterns are collected for a sufficient duration to achieve good signal-to-noise ratio. A background scatter pattern (from an empty sample holder) is also collected and subtracted.
-
Data Analysis:
-
The 2D scattering pattern is radially integrated to produce a 1D profile of intensity (I) versus the scattering vector (q), where q = (4π/λ)sin(θ), with 2θ being the scattering angle and λ the X-ray wavelength.
-
A peak in the scattering profile indicates a regularly repeating structure. The position of this peak (q*) corresponds to the average lamellar long period (L).
-
To accurately determine q*, the intensity is often multiplied by q² (Lorentz correction), and the peak of the resulting I(q)q² vs. q plot is used.
-
The long period is calculated using Bragg's Law: L = 2π/q*.
-
The crystalline lamellar thickness (lc) can then be estimated by multiplying the long period (L) by the volume fraction crystallinity (Φc), which can be obtained from DSC or Wide-Angle X-ray Scattering (WAXS) data: lc = L * Φc.
-
-
Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional topographical images of a sample's surface, enabling the direct visualization of crystalline structures like individual lamellae and larger spherulitic aggregates.
-
Objective: To directly observe the morphology of this compound crystals at the nanoscale.
-
Methodology:
-
Sample Preparation: A very thin film of this compound is prepared on a flat substrate (e.g., silicon wafer, mica). This can be done by dissolving the alkane in a suitable solvent, drop-casting a dilute solution onto the substrate, and allowing the solvent to evaporate. Alternatively, a small amount can be melted directly on the substrate and crystallized in-situ.
-
Instrument Setup: The sample is mounted on the AFM stage. A sharp tip attached to a flexible cantilever is brought into proximity with the surface.
-
Imaging: Tapping Mode (or Intermittent Contact Mode) is most commonly used for polymer and organic materials to minimize sample damage. In this mode, the cantilever is oscillated at its resonant frequency, and the tip lightly "taps" the surface. Feedback loops maintain a constant oscillation amplitude or phase, and changes in the cantilever's motion are used to construct the topographical image.
-
In-situ Crystallization: For dynamic studies, the sample can be mounted on a temperature-controlled stage. The material can be melted and then cooled to a specific crystallization temperature while the same area is repeatedly scanned. This allows for real-time visualization of nucleation and crystal growth.
-
References
Unveiling Tetrapentacontane: A Technical Guide to its Identification in Plant Cuticular Waxes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and analysis of tetrapentacontane (C54H110), a very-long-chain alkane found in the cuticular waxes of various plants. This document details the biosynthetic origins of this compound, presents quantitative data on its occurrence, and offers detailed experimental protocols for its extraction and identification. Furthermore, this guide includes visual representations of the key biosynthetic pathways and analytical workflows to facilitate a deeper understanding of this specialized plant metabolite.
Introduction to this compound in Plant Cuticular Waxes
Plant cuticular waxes form a hydrophobic layer on the epidermis of aerial plant tissues, playing a crucial role in protecting the plant from environmental stressors such as desiccation, UV radiation, and pathogens.[1] This wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, primary and secondary alcohols, ketones, esters, and alkanes.[1]
This compound is a saturated hydrocarbon with a 54-carbon backbone. As a component of the cuticular wax, it contributes to the overall hydrophobicity and integrity of this protective barrier. Its presence and abundance can vary significantly between plant species and are influenced by environmental conditions.
Quantitative Abundance of this compound
The identification of this compound has been reported in the cuticular waxes of several plant species. While its presence is noted in various analyses, detailed quantitative data is available for a select number of plants. The following table summarizes the known occurrences and, where available, the relative abundance of this compound.
| Plant Species | Organ/Tissue | Method of Identification | Relative Abundance (%) | Citation |
| Chaenomeles cathayensis | Fruit | GC-MS | 21.8 | [2] |
| Moringa oleifera | Fruit | GC-MS | Present (second most abundant compound) | |
| Rhizophora apiculata | - | - | Present | |
| Rhizophora mucronata | - | - | Present | |
| Chaenomeles japonica | Fruit | GC-MS | Present | |
| Chaenomeles × superba | Fruit | GC-MS | Present |
Biosynthesis of this compound and Other Very-Long-Chain Alkanes
The biosynthesis of this compound is a part of the broader pathway for very-long-chain alkane (VLC-alkane) production in plants, which primarily occurs in the endoplasmic reticulum of epidermal cells. This process can be divided into two main stages: the elongation of fatty acids and the subsequent conversion to alkanes.
Very-Long-Chain Fatty Acid (VLCFA) Elongation
The synthesis of VLC-alkanes begins with the elongation of C16 and C18 fatty acids into very-long-chain fatty acids (VLCFAs) by the fatty acid elongase (FAE) complex. This is a cyclical process involving four key enzymatic reactions:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to a β-hydroxyacyl-CoA.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.
This elongated acyl-CoA can then undergo further rounds of elongation until the desired chain length, such as the C54 precursor for this compound, is achieved.
Alkane-Forming Pathway
The VLC-acyl-CoAs are then channeled into the alkane-forming pathway. This is a two-step process catalyzed by a complex of the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins.
-
Reduction to Aldehyde: The very-long-chain acyl-CoA is first reduced to a fatty aldehyde.
-
Decarbonylation to Alkane: The fatty aldehyde is then decarbonylated to produce an n-alkane with one less carbon atom than the acyl-CoA precursor.
The following diagram illustrates the biosynthesis of very-long-chain alkanes.
Experimental Protocols
The identification and quantification of this compound in plant cuticular waxes are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following protocol outlines a comprehensive workflow for this analysis.
Extraction of Cuticular Waxes
-
Sample Collection: Carefully excise fresh plant material (e.g., leaves, fruits).
-
Surface Area/Weight Measurement: Determine the surface area or fresh weight of the sample for subsequent quantification.
-
Solvent Extraction: Immerse the plant material in a glass vial containing a known volume of chloroform for 30-60 seconds. This brief immersion minimizes the extraction of intracellular lipids.
-
Internal Standard: The extraction solvent should contain a known concentration of an internal standard (e.g., tetracosane) for accurate quantification.
-
Solvent Evaporation: Remove the plant material from the solvent. Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
Sample Derivatization (Optional but Recommended)
For improved volatilization of any co-extracted polar compounds, the dried wax residue can be derivatized.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried extract.
-
Incubate the mixture at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of very-long-chain alkanes such as this compound requires a GC-MS system equipped with a high-temperature capillary column and appropriate temperature programming.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5HT (30 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent high-temperature column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 320°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 5°C/min to 380°C, hold for 15 minutes
-
-
MS Transfer Line Temperature: 350°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-800
Data Analysis
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or by matching the spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will show a characteristic fragmentation pattern for long-chain alkanes.
-
Quantification: Calculate the amount of this compound by comparing its peak area to the peak area of the internal standard.
The following diagram illustrates the experimental workflow for the identification of this compound.
Logical Relationships and Functional Significance
The presence and abundance of this compound are logically linked to the overall function of the plant's cuticular wax layer. As a very-long-chain alkane, it significantly contributes to the hydrophobicity and structural integrity of the cuticle.
-
Water Barrier: The primary role of VLC-alkanes is to reduce non-stomatal water loss, which is critical for plant survival, especially in arid environments.
-
Pathogen and Herbivore Defense: The composition of the cuticular wax, including its alkane content, can influence the interactions of plants with pathogens and herbivores. The wax layer can act as a physical barrier and may contain chemical cues that deter or attract certain organisms.[3]
-
UV Protection: The cuticular wax layer provides some protection against harmful UV radiation.
The biosynthesis of VLC-alkanes is tightly regulated by a network of transcription factors. For example, in Arabidopsis, transcription factors such as WIN1/SHN1, MYB94, and MYB96 positively regulate wax biosynthesis, while DEWAX acts as a negative regulator.[4][5] This regulatory network ensures that wax production is coordinated with plant development and responds to environmental cues such as drought and light.
The following diagram illustrates the logical relationship between the regulation of VLC-alkane biosynthesis and the function of the plant cuticle.
References
- 1. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Concentrations of Very Long Chain Leaf Wax Alkanes of Thrips Susceptible Pepper Accessions (Capsicum spp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
The Sentinel Layer: A Technical Guide to the Role of Long-Chain Alkanes in Plant Water Loss Prevention
The terrestrial plant's cuticle is a critical evolutionary adaptation, an ultrathin hydrophobic barrier that coats its aerial surfaces to protect against a multitude of environmental stresses.[1][2] Foremost among its functions is the prevention of uncontrolled, non-stomatal water loss, a crucial factor for survival in dry conditions.[3] This barrier is primarily composed of cuticular waxes, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives.[4][5] Among these, long-chain alkanes are major constituents, playing a pivotal role in establishing the hydrophobicity and structural integrity of the wax layer, thereby regulating evapotranspiration and enhancing drought resistance.[2][6]
This technical guide provides an in-depth examination of the biosynthesis of these vital compounds, their quantitative distribution, and the experimental methodologies used to study their function in mitigating water loss.
The Biosynthesis Pathway of Long-Chain Alkanes
The synthesis of long-chain alkanes is a multi-step process localized in the endoplasmic reticulum (ER) of epidermal cells.[4][7] It begins with the elongation of C16-C18 fatty acids and culminates in a specialized alkane-forming pathway.
The overall process can be divided into two main stages:
-
VLCFA Elongation: Precursor C16 and C18 fatty acids are extended by a multi-enzyme Fatty Acid Elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl-CoA chain, producing VLCFAs that can have chain lengths of up to 38 carbons.[8][9]
-
Alkane-Forming Pathway: The synthesized VLCFA-CoAs are channeled into one of two main modification pathways. The alkane-forming pathway involves a two-step process to produce odd-chain-length n-alkanes.[4][9]
-
Reduction to Aldehyde: The VLCFA-CoA is first reduced to a fatty aldehyde.
-
Decarbonylation to Alkane: The aldehyde is subsequently decarbonylated, losing a carbonyl group to form an alkane with one less carbon atom.[7]
-
In the model plant Arabidopsis thaliana, the reduction and decarbonylation steps are catalyzed by a core enzymatic complex formed by the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[4][10] Heterologous expression studies in yeast have demonstrated that the co-expression of CER1 and CER3 is both necessary and sufficient for the production of n-alkanes from VLCFA-CoAs.[4][10]
Quantitative Data on Alkane Composition and Drought Response
The composition of cuticular wax, including the relative abundance of long-chain alkanes, varies significantly across plant species, organs, and developmental stages.[5] Furthermore, environmental stressors like drought can dramatically alter both the total amount of wax and its chemical makeup.[2]
Data Presentation
The following tables summarize representative quantitative data on cuticular wax composition.
Table 1: Comparative Abundance of Major Cuticular Wax Components in Leaves of Various Plant Species. Data compiled from multiple sources. Values are representative percentages of the total wax load and can vary based on environmental conditions and analytical methods.
| Compound Class | Arabidopsis thaliana | Solanum lycopersicum (Tomato) | Triticum aestivum (Wheat) |
| Alkanes | High (~50%) | Moderate (~20%) | High (~60%) |
| Ketones & Sec. Alcohols | Significant | Low | Moderate |
| Primary Alcohols | Moderate | Moderate | Low |
| Fatty Acids | Low | High | Low |
| Aldehydes | Low | Low | Low |
| Esters | Low | Low | Low |
Table 2: Influence of Drought Stress on Cuticular Wax Load and Alkane Composition. This table illustrates the general trend observed in numerous studies where drought stress leads to an increase in protective wax components.
| Plant Species | Stress Condition | Change in Total Wax Load | Change in Long-Chain Alkane Content | Reference Finding |
| Temperate Grassland Species | 104-day severe drought | Increased | Increased proportion of long-chain alkanes | [6] |
| Various Crop Species | Water deficit | Generally Increased | Frequently observed increase in relative abundance | [2] |
| Rice (Oryza sativa) | Low humidity | - | Significant reduction in C25 & C27 alkanes in mutants leads to sterility | [11] |
Studies consistently show a positive correlation between total cuticular wax load and drought resistance.[2] Under water deficit, plants not only increase the thickness of the wax layer but also often shift the composition towards a higher proportion of long-chain alkanes, which enhances the barrier properties of the cuticle.[2][6]
References
- 1. In Vivo Chemical and Structural Analysis of Plant Cuticular Waxes Using Stimulated Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ultra-Long n-Alkanes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established and modern methodologies for the laboratory-scale synthesis of ultra-long n-alkanes (ULnAs), defined here as linear, saturated hydrocarbons with carbon chain lengths exceeding 40 atoms. These molecules are of increasing interest in various fields, including materials science, nanotechnology, and as components in advanced drug delivery systems.
This guide details key experimental protocols, presents quantitative data for comparative analysis of different synthetic strategies, and visualizes the chemical pathways and workflows for enhanced comprehension.
Overview of Synthetic Strategies
The synthesis of ultra-long n-alkanes presents a significant challenge due to the need for highly efficient carbon-carbon bond-forming reactions that can be repeated to build up the long aliphatic chain. The primary methods employed in the laboratory can be broadly categorized as follows:
-
Dimerization and Coupling Reactions: These methods, such as Kolbe electrolysis and Grignard coupling, are effective for creating symmetrical or unsymmetrical alkanes from shorter-chain precursors.
-
Iterative Chain-Elongation Strategies: These approaches involve a repeating sequence of reactions to incrementally add carbon units, allowing for precise control over the final chain length. A common iterative approach involves the Wittig reaction followed by reduction.
-
Industrial Methods Adapted for Laboratory Scale: While primarily used for large-scale production, methods like the Fischer-Tropsch synthesis can be adapted for laboratory use, though they often yield a broader distribution of alkane chain lengths.
Comparative Data of Synthetic Methods
The choice of synthetic method depends on the desired chain length, required purity, and available starting materials. The following table summarizes quantitative data from various reported syntheses of long-chain alkanes.
| Method | Starting Material(s) | Product Chain Length | Yield (%) | Reference(s) |
| Kolbe Electrolysis | Tetradecanoic Acid | C26 (Hexacosane) | >90 (Kolbe Selectivity) | [1] |
| Myristic Acid (C14) | C26 (Hexacosane) | High | [1] | |
| Grignard Coupling | 1-Bromodecane, Phenylmagnesium Bromide | C16 (Decylbenzene - precursor) | 30 | [2] |
| Alkyl Halides, Alkyl Grignard Reagents | Various | Up to 93 | [3] | |
| Wittig Reaction followed by Hydrogenation | Myristaldehyde (C14), (Nonyl)triphenylphosphonium bromide | C23 (Tricosane) | High (for alkene intermediate) | [4] |
| Fischer-Tropsch Synthesis | Syngas (CO + H₂) | C13–C20 | 46.7 (C₅+ Selectivity) | [5] |
| Syngas (CO + H₂) | C35+ | Up to 77 (C₅+ Selectivity for ceresin) | [5] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key synthetic methods.
Kolbe Electrolysis for Symmetrical Ultra-Long n-Alkanes
This method is highly effective for synthesizing symmetrical alkanes (R-R) via the electrochemical decarboxylative dimerization of carboxylic acids (R-COOH).[6]
Protocol: Synthesis of n-Hexacosane (C26H54) from Myristic Acid (C14H28O2)
Materials:
-
Myristic Acid (Tetradecanoic Acid)
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Platinum sheet or foil electrodes (anode and cathode)
-
Electrolysis cell (e.g., a beaker)
-
DC power supply
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Electrolyte: In a 500 mL electrolysis cell, dissolve 22.84 g (0.1 mol) of myristic acid and 8.4 g (0.15 mol) of potassium hydroxide in a mixture of 150 mL of methanol and 50 mL of water. Stir the mixture until all solids have dissolved.[1]
-
Electrolysis Setup: Immerse the platinum anode and cathode into the electrolyte solution, ensuring they do not touch. Connect the electrodes to the DC power supply.
-
Electrolysis: Begin stirring the solution and apply a constant current. The current density should be optimized for the specific setup, but a typical starting point is 0.2-0.5 A/cm². The electrolysis should be carried out at room temperature. Hydrogen gas will evolve at the cathode, and carbon dioxide will be produced at the anode. Continue the electrolysis for 6-8 hours.[1]
-
Workup: After the electrolysis is complete, turn off the power supply. The n-hexacosane product will likely precipitate out of the solution as a waxy solid. Cool the reaction mixture in an ice bath to maximize precipitation.[1]
-
Isolation of Crude Product: Filter the reaction mixture to collect the solid n-hexacosane. Wash the solid with cold 95% ethanol to remove residual salts and unreacted starting material.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like hexane or ethyl acetate. Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Collect the purified crystals by filtration.
Diagram of Kolbe Electrolysis Mechanism:
Caption: Mechanism of Kolbe electrolysis at the anode and cathode.
Iterative Synthesis via Wittig Reaction and Hydrogenation
This powerful iterative strategy allows for the controlled, stepwise elongation of an alkyl chain. The process involves the reaction of a phosphonium ylide with an aldehyde to form an alkene (Wittig reaction), which is then reduced to an alkane. The resulting alkane can be functionalized to re-introduce an aldehyde group for the next iteration.
Protocol: Two-Step Synthesis of a Long-Chain Alkane
This protocol details a general two-step process: the synthesis of a long-chain alkene via the Wittig reaction, followed by its hydrogenation to the corresponding alkane.[4]
Part 1: Synthesis of a Long-Chain Alkene via Wittig Reaction
Materials:
-
Long-chain alkyltriphenylphosphonium bromide
-
Long-chain aldehyde
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium amide (NaNH₂))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the long-chain alkyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the strong base (1.05 equivalents). The formation of the ylide is often indicated by a color change (typically to orange or red). Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[4]
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the long-chain aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir overnight.[4]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x).
-
Purification of Alkene: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, containing the alkene and triphenylphosphine oxide byproduct, can be purified by column chromatography on silica gel using hexane as the eluent.
Part 2: Catalytic Hydrogenation of the Long-Chain Alkene
Materials:
-
Long-chain alkene from Part 1
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified long-chain alkene in a suitable solvent. Add a catalytic amount of Pd/C (typically 5-10 mol% of the alkene).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature. The reaction progress can be monitored by TLC or Gas Chromatography (GC) until the starting alkene is completely consumed.[4]
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.[4]
-
Isolation of Alkane: Concentrate the filtrate under reduced pressure to yield the pure long-chain alkane.
Diagram of Wittig Reaction and Hydrogenation Workflow:
Caption: Workflow for the synthesis of long-chain alkanes via the Wittig reaction and subsequent hydrogenation.
Grignard Coupling for Unsymmetrical Ultra-Long n-Alkanes
Grignard reagents provide a versatile method for forming carbon-carbon bonds. For alkane synthesis, a Grignard reagent (R-MgX) can be coupled with an alkyl halide (R'-X). This method is particularly useful for creating unsymmetrical alkanes.
Protocol: General Procedure for Iron-Catalyzed Cross-Coupling of an Alkyl Halide with a Grignard Reagent
Materials:
-
Alkyl halide (e.g., 1-bromododecane)
-
Grignard reagent (e.g., biphenylmagnesium bromide)
-
Iron(III) chloride (FeCl₃) as a catalyst
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed Schlenk tube, add the iron(III) chloride catalyst (5 mol%). Add anhydrous THF as the solvent.
-
Reagent Addition: In a separate dry flask, prepare a mixture of the Grignard reagent (1.2-1.5 equivalents) and TMEDA (1.3 equivalents) in THF.
-
Coupling Reaction: Cool the catalyst solution to -5 °C. Slowly add the mixture of the Grignard reagent and TMEDA to the solution of the alkyl halide and the iron catalyst at a rate that maintains the temperature at -5 °C. The reaction is typically rapid and can be monitored by TLC or GC.[7]
-
Workup: After the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).[2]
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically eluting with hexane.
Diagram of Grignard Coupling Logical Relationship:
Caption: Logical relationship of reactants and products in a Grignard cross-coupling reaction.
Purification and Characterization
The purification of ultra-long n-alkanes can be challenging due to their waxy nature and low solubility in common solvents at room temperature.
-
Recrystallization: This is a primary method for purifying solid ULnAs. Solvents such as hexane, heptane, or toluene can be used at elevated temperatures to dissolve the alkane, followed by slow cooling to induce crystallization.
-
Column Chromatography: For ULnAs that are soluble enough, silica gel chromatography with non-polar eluents (e.g., hexane) can be effective in removing more polar impurities.
-
Urea Adduction: This technique can be used to selectively separate linear n-alkanes from branched isomers. Urea forms crystalline inclusion complexes with straight-chain alkanes, which can be isolated by filtration.
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the purity and chain length distribution of synthesized alkanes. High-temperature GC columns are necessary for the analysis of very long-chain alkanes.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the saturated aliphatic structure of the n-alkanes.
-
Melting Point Analysis: The melting point of a pure n-alkane is a sharp, well-defined value that can be used as an indicator of purity.
Concluding Remarks
The synthesis of ultra-long n-alkanes requires careful selection of synthetic methodology and rigorous purification techniques. The protocols outlined in this document provide a foundation for researchers to produce high-purity ULnAs for a variety of applications. For the synthesis of monodisperse, extremely long-chain alkanes, iterative strategies, while synthetically demanding, offer the highest degree of control. The continued development of efficient and scalable synthetic routes to these fascinating molecules will undoubtedly open up new avenues of research and technological innovation.
References
Application Notes and Protocols: Catalytic Hydrogenation of Tetrapentacontene to Tetrapentacontane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the catalytic hydrogenation of the long-chain alkene, tetrapentacontene (C₅₄H₁₀₈), to its corresponding saturated alkane, tetrapentacontane (C₅₄H₁₁₀). This conversion is a critical step in the synthesis of high-purity, long-chain alkanes used as reference standards, in materials science, and as building blocks in complex organic synthesis. The protocol outlines the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C). Representative data on reaction parameters and expected outcomes are summarized for comparative purposes. A comprehensive experimental workflow is also presented visually using a Graphviz diagram.
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes.[1] The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[1][2] For very long-chain alkenes like tetrapentacontene, achieving complete hydrogenation to yield a high-purity product is essential. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial for an efficient and clean conversion. Commonly employed catalysts for such transformations include palladium, platinum, and nickel-based systems.[3][4][5] This application note details a general yet robust protocol for this specific hydrogenation, adaptable for various laboratory settings.
Data Presentation: Representative Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected results for the catalytic hydrogenation of tetrapentacontene. The data is representative and may be optimized for specific laboratory conditions and desired outcomes.
| Parameter | Condition A: Pd/C | Condition B: PtO₂ (Adam's Catalyst) | Condition C: Raney® Nickel |
| Substrate | Tetrapentacontene (C₅₄H₁₀₈) | Tetrapentacontene (C₅₄H₁₀₈) | Tetrapentacontene (C₅₄H₁₀₈) |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Platinum(IV) Oxide (PtO₂) | Raney® Nickel (slurry in water) |
| Catalyst Loading | 5 mol% | 2 mol% | 10 wt% |
| Solvent | Ethyl acetate or Hexane | Ethanol or Acetic Acid | Ethanol |
| Substrate Concentration | 0.1 M | 0.1 M | 0.1 M |
| Hydrogen Pressure | 50 psi (approx. 3.4 atm) | 50 psi (approx. 3.4 atm) | 100 psi (approx. 6.8 atm) |
| Temperature | 25 °C (Room Temperature) | 25 °C (Room Temperature) | 50 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 24-48 hours |
| Expected Yield | >95% | >98% | >90% |
| Product Purity | >99% (after purification) | >99% (after purification) | >98% (after purification) |
| Notes | Pd/C is a cost-effective and efficient catalyst. | PtO₂ is highly active and may require less loading. | Raney® Ni is a cost-effective option but may require higher pressure and temperature. |
Experimental Protocols
This protocol provides a detailed methodology for the catalytic hydrogenation of tetrapentacontene using 10% Palladium on Carbon (Pd/C). Safety precautions, such as working in a well-ventilated fume hood and proper handling of flammable hydrogen gas and pyrophoric catalysts, must be strictly followed.
Materials and Equipment
-
Tetrapentacontene (C₅₄H₁₀₈)
-
10% Palladium on Carbon (Pd/C)
-
Ethyl acetate or Hexane (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or a similar filter aid
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Analytical equipment for reaction monitoring and product characterization (e.g., GC-MS, NMR)
Procedure
-
Charging the Reactor: In the reaction vessel of a Parr hydrogenator, combine tetrapentacontene (1.0 eq) and a carefully weighed amount of 10% Pd/C (5 mol%).
-
Solvent Addition: Add anhydrous ethyl acetate or hexane to the reactor vessel to dissolve the substrate. The typical concentration is around 0.1 M. Due to the long chain of tetrapentacontene, slight warming may be necessary to ensure complete dissolution.
-
Inerting the System: Seal the reactor. Purge the system with nitrogen gas for 5-10 minutes to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
-
Hydrogenation: After purging with nitrogen, carefully introduce hydrogen gas into the reactor. Pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Begin vigorous stirring and maintain the reaction at room temperature (approximately 25 °C). The reaction progress can be monitored by observing the drop in hydrogen pressure. For more accurate monitoring, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the alkene signal.
-
Reaction Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The product, this compound, should be obtained as a white, waxy solid.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., hot acetone or a mixture of hexane and ethyl acetate) to remove any residual impurities.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (GC-MS, ¹H NMR, ¹³C NMR, and melting point analysis).
Mandatory Visualization
References
Application Notes and Protocols for the Isolation and Purification of Tetrapentacontane from Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentacontane (C₅₄H₁₁₀) is a long-chain n-alkane found in the epicuticular waxes of various plants and other natural sources. As a component of these protective layers, it contributes to the plant's defense against environmental stressors. While extensive research into specific biological signaling pathways of this compound is limited, the analysis of its presence and purity is crucial for phytochemical studies, chemotaxonomy, and the quality control of natural product-based formulations. These application notes provide detailed protocols for the extraction, isolation, purification, and analysis of this compound from natural extracts.
Data Presentation: Quantitative Analysis of this compound
The yield of this compound can vary significantly depending on the natural source and the extraction methodology employed. The following table summarizes quantitative data from various studies where this compound has been identified.
| Natural Source | Scientific Name | Extraction Method | Solvent(s) | Reported Yield of this compound | Purity after Purification | Reference |
| Moringa Fruit | Moringa oleifera | Hexane Extraction | Hexane | 20.6% of total extract | Not Specified | [1] |
| Cassava Leaf | Manihot esculenta | Maceration | Methanol | Identified as a component | Not Specified | [2] |
| Rhazya | Rhazya stricta | Ultrasonication & Soaking | Methanol, Hexane | Identified as a component | Not Specified | [3] |
| Prickly Pear Pulp | Opuntia ficus-indica | Not Specified | Methanol, Chloroform | Identified as a component | Not Specified | [4][5] |
| Phyllanthus Leaf | Phyllanthus emblica | Not Specified | Petroleum Ether | 2.975% of total extract | Not Specified | [6] |
Experimental Protocols
The isolation and purification of this compound from natural sources is a multi-step process involving extraction, fractionation, and analysis.
Protocol 1: Extraction of Total Lipids from Plant Material
This protocol describes a general method for obtaining a total lipid extract (TLE) from dried plant material using Soxhlet extraction, a technique suitable for the efficient extraction of lipids and waxes.[7][8]
Materials:
-
Dried and powdered plant material (e.g., leaves, fruits)
-
n-Hexane (analytical grade)
-
Soxhlet apparatus
-
Cellulose extraction thimbles
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Accurately weigh approximately 20-30 g of the dried and powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to initiate solvent reflux.
-
Continue the extraction for 6-8 hours, ensuring continuous cycling of the solvent.
-
After extraction, allow the apparatus to cool to room temperature.
-
Pass the n-hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract using a rotary evaporator at 40°C under reduced pressure to obtain the total lipid extract.
-
Determine the yield of the TLE by weighing the dried extract and calculating the percentage relative to the initial dry weight of the plant material.
Protocol 2: Isolation of the n-Alkane Fraction by Column Chromatography
This protocol details the separation of the non-polar n-alkane fraction, containing this compound, from the total lipid extract using silica gel column chromatography.[7]
Materials:
-
Total lipid extract (from Protocol 1)
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Glass wool
-
Sand
-
Collection vials or flasks
Procedure:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the glass wool.
-
Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, allowing it to settle into a uniform packed bed. Avoid air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve a known amount of the total lipid extract in a minimal volume of n-hexane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with n-hexane. The non-polar n-alkanes, including this compound, will travel down the column first.
-
Maintain a constant flow of the eluent.
-
-
Fraction Collection:
-
Collect the eluate in fractions.
-
Monitor the separation by thin-layer chromatography (TLC) or by collecting a small drop of the eluate on a spot plate and observing the residue after solvent evaporation. The n-alkane fraction will appear as a waxy or greasy spot.
-
-
Isolation:
-
Combine the fractions containing the n-alkanes.
-
Remove the n-hexane using a rotary evaporator to yield the purified n-alkane fraction.
-
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the identification and quantification of this compound within the purified n-alkane fraction.[1][3][9][10]
Materials:
-
Purified n-alkane fraction (from Protocol 2)
-
n-Hexane (GC grade)
-
GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified n-alkane fraction in GC-grade n-hexane to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
Transfer the solution to an autosampler vial.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 280-300°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes
-
Ramp: Increase at 10°C/minute to 280°C
-
Hold: Isothermal at 280°C for at least 10-15 minutes to ensure elution of high molecular weight compounds like this compound.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 50 to 800
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
The mass spectrum of long-chain n-alkanes is characterized by a series of fragment ions separated by 14 Da (CH₂).
-
Quantification can be performed by creating a calibration curve using a certified reference standard of this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of this compound.
Logical Relationship: Assigning Bioactivity to this compound
As a saturated long-chain alkane, this compound is a highly non-polar and relatively inert molecule. Specific signaling pathways directly modulated by this compound have not been identified in the scientific literature. While some studies report antioxidant or antimicrobial activities in plant extracts containing this compound, these effects are likely due to the synergistic action of multiple compounds within the extract rather than this compound itself. The following diagram illustrates the logical challenge in attributing specific bioactivity to such a compound.
Caption: Challenge in attributing bioactivity to isolated this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.drdo.gov.in [publications.drdo.gov.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Temperature GC-MS Analysis of Tetrapentacontane (C54H110)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of tetrapentacontane (C54H110), a long-chain n-alkane, using high-temperature gas chromatography-mass spectrometry (GC-MS). Due to its high molecular weight (759.45 g/mol ) and boiling point, specialized GC conditions are required for successful elution and analysis.[1] This document provides detailed methodologies for sample preparation, instrument parameters, and data interpretation, tailored for professionals in research and development.
Introduction
This compound (C54H110) is a saturated hydrocarbon belonging to the long-chain alkane family. These compounds are found in various natural and industrial products, including plant waxes, crude oil fractions, and synthetic polymers. Accurate identification and quantification of such high-molecular-weight hydrocarbons are crucial in geochemistry, environmental monitoring, and in the quality control of waxes and oils. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[2] However, the low volatility of C54H110 presents a significant analytical challenge, necessitating the use of high-temperature GC columns and optimized instrument parameters to prevent peak broadening and ensure elution.[3][4][5]
Experimental Protocols
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a volatile organic solvent suitable for injection into the GC-MS.[6][7] The concentration should be adjusted to fall within the linear range of the instrument, typically 1-10 µg/mL.[2][7][8]
Method for Solid Samples (e.g., Waxes, Plant Extracts):
-
Accurately weigh approximately 10-20 mg of the homogenized sample into a clean glass vial.
-
Add 10 mL of a high-purity non-polar solvent such as hexane, heptane, or dichloromethane.[2][6]
-
Vortex the mixture for 1 minute, followed by sonication for 30 minutes to ensure complete dissolution of the analyte.[2]
-
If particulates are present, centrifuge the sample and transfer the clear supernatant to a new vial.[2][7]
-
Perform a serial dilution with the same solvent to achieve a final concentration of approximately 10 µg/mL.
-
Transfer the final solution into a 2 mL glass autosampler vial for analysis.[7]
Instrumentation and GC-MS Conditions
The analysis of high-boiling-point compounds like C54H110 requires a GC system equipped with a high-temperature column and an appropriate injector.[3][9][10] Non-polar stationary phases are standard for separating alkanes based on their boiling points.[3]
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film | High thermal stability (up to 400 °C) and low bleed, suitable for high molecular weight hydrocarbons.[3][9] |
| Injector Type | Split/Splitless or Multimode Inlet (MMI) | Splitless mode is preferred for trace analysis.[11] |
| Injector Temperature | 350 - 400 °C | Ensures complete and rapid vaporization of the high-boiling point analyte.[8] |
| Carrier Gas | Helium or Hydrogen | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow)[12] | Optimal for column dimensions and analyte separation. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 380 °C (hold 15 min) | A steep ramp is necessary to elute the high-boiling analyte in a reasonable time while the final hold ensures it clears the column. |
| Injection Volume | 1 µL | Standard volume for splitless injection.[12] |
| Mass Spectrometer | ||
| MS System | Agilent 7250 GC/Q-TOF or 5977 MSD or equivalent | Provides mass accuracy and sensitivity. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV[12] | Standard energy for creating reproducible fragmentation patterns. |
| MS Source Temp. | 250 - 300 °C | Prevents condensation of the analyte in the source. |
| MS Quad Temp. | 150 °C[8][12] | Standard setting for good mass filtering. |
| Transfer Line Temp. | 350 °C | Must be high to prevent analyte condensation before reaching the MS source.[12] |
| Scan Range | m/z 50-800 | Covers the molecular weight of C54H110 (759.45) and its characteristic fragments. |
Data Presentation and Interpretation
Expected Chromatographic Results
Under the specified conditions, C54H110 will elute as a sharp peak at a high retention time due to its high boiling point. The exact retention time should be confirmed by analyzing a certified reference standard.
Expected Mass Spectrum
The electron ionization mass spectrum of long-chain n-alkanes is characterized by extensive fragmentation.[13] Key features to expect for C54H110 include:
-
Molecular Ion (M+) : The molecular ion peak at m/z 759.4 is expected to be very weak or entirely absent due to the instability of the parent ion.[2]
-
Fragmentation Pattern : A characteristic pattern of ion clusters separated by 14 Da (representing successive losses of -CH2- groups) will be observed.[13][14]
-
Characteristic Ions : Prominent peaks in the lower mass range, such as m/z 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+), are characteristic of alkane fragmentation and are often among the most abundant ions.[8]
Table 2: Expected Quantitative Data for C54H110
| Parameter | Expected Value/Observation |
| Molecular Formula | C54H110 |
| Molecular Weight | 759.45 g/mol [15] |
| Retention Time (Approx.) | > 30 min (Highly dependent on specific conditions) |
| Molecular Ion (M+) | m/z 759.4 (Very low abundance or absent) |
| Key Fragment Ions (m/z) | 57, 71, 85, 99... etc. (series of CnH2n+1 ions) |
| Isotopic Peaks | M+1 peak (from ¹³C) will be visible if M+ is detected. |
Visualizations
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined in the following workflow diagram.
Caption: Workflow for the GC-MS analysis of C54H110.
Alkane Fragmentation Logic
Long-chain alkanes do not participate in biological signaling pathways. Instead, a critical logical pathway is their fragmentation pattern upon electron ionization in the mass spectrometer. This pattern is predictable and key to their identification.
Caption: Logical pathway of n-alkane fragmentation in EI-MS.
Conclusion
The analysis of the high molecular weight n-alkane C54H110 is achievable with high-temperature GC-MS. The keys to a successful analysis are meticulous sample preparation, the use of a thermally stable capillary column, and optimization of the temperature profiles for the injector, oven, and transfer line to ensure the analyte reaches the detector without degradation or condensation. The provided protocol offers a robust starting point for researchers and scientists engaged in the analysis of long-chain hydrocarbons, enabling reliable identification and quantification.
References
- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound [webbook.nist.gov]
Application Note: High-Temperature Gas Chromatography (HTGC) for the Analysis of C54+ Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Temperature Gas Chromatography (HTGC) is a critical analytical technique for the characterization of low-volatility, high-molecular-weight (HMW) compounds, particularly hydrocarbons with carbon numbers of C54 and greater.[1][2] These long-chain hydrocarbons are found in a variety of matrices, including heavy petroleum fractions, waxes, and diverse biological and geological samples.[1] Conventional gas chromatography systems are often constrained by the thermal stability of their components, making HTGC indispensable for analyzing compounds with boiling points in the 500 to 800°C range.[1] This application note provides a comprehensive overview and detailed protocols for the analysis of C54+ hydrocarbons using HTGC with Flame Ionization Detection (FID).
Principle of HTGC
HTGC operates on the same fundamental principles as conventional gas chromatography but utilizes specialized instrumentation and columns engineered to withstand temperatures often exceeding 400°C.[1][3] This capability allows for the elution and separation of HMW compounds that are not amenable to analysis by standard GC methods.[1] The use of a non-polar stationary phase is common, ensuring that the separation of n-alkanes is primarily based on their boiling points, which results in a predictable elution order with increasing carbon number.[1][4]
Instrumentation and Key Components
The successful analysis of C54+ hydrocarbons by HTGC relies on an instrumental setup capable of high-temperature operation. Key components include:
-
Gas Chromatograph: An instrument with an oven capable of reaching and maintaining temperatures up to at least 450°C.
-
Injector: A cold on-column or programmed-temperature vaporization (PTV) injector is highly recommended to ensure the quantitative transfer of high-boiling point analytes onto the column and to prevent discrimination against less volatile compounds.[5]
-
Column: Thermally stable capillary columns are essential. Commonly used stationary phases include polydimethylsiloxane (PDMS) or silphenylene-modified polysiloxane.[5] New metal capillary columns also offer good resolution and durability for the analysis of hydrocarbons in the C40 to C70 range.[6]
-
Detector: A Flame Ionization Detector (FID) is the most frequently used detector for HTGC due to its robustness, wide linear range, and universal response to hydrocarbons.[5][7] Mass spectrometry (MS) can also be coupled with HTGC for compound identification.[3][8]
-
Carrier Gas: Helium is a commonly used carrier gas.[9]
-
Data System: Software capable of controlling the instrument and processing the chromatographic data.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
Objective: To dissolve the high-molecular-weight hydrocarbon sample in a suitable solvent for injection.
Materials:
-
Sample containing C54+ hydrocarbons (e.g., wax, heavy oil)
-
Carbon disulfide (CS2) or methylene chloride (CH2Cl2)
-
Vials with caps
-
Sonicator
-
Heating block or water bath
Protocol:
-
Weigh an appropriate amount of the sample into a vial.
-
Add a known volume of solvent (e.g., CS2) to achieve a concentration of approximately 2 wt%.[10]
-
If necessary, gently heat the vial to aid in dissolution. For some samples, sonication with heat may be required to completely dissolve all components.[9]
-
Ensure the sample is fully dissolved before injection.
HTGC-FID Analysis
Objective: To separate and quantify the C54+ hydrocarbons in the prepared sample.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Injector | Cold On-Column or PTV |
| Injector Program | Start at a low temperature (e.g., 50°C) and ramp to a high final temperature (e.g., 430°C) |
| Column | HT750 Capillary Column (5 m x 0.53 mm x 0.1 µm) or equivalent[10] |
| Carrier Gas | Helium |
| Oven Program | Initial: 35°C, hold for 1 minRamp: 10°C/min to 430°CHold: 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 450°C |
| Injection Volume | 1 µL |
Protocol:
-
Set up the HTGC system with the specified parameters.
-
Calibrate the system using a standard mixture of hydrocarbons with known carbon numbers covering the range of interest (e.g., C20 to C100+).
-
Inject the prepared sample onto the column.
-
Acquire the chromatogram.
-
Process the data to identify and quantify the hydrocarbon peaks based on retention times and peak areas relative to the calibration standards.
Data Presentation
Quantitative data from HTGC analysis should be summarized for clear interpretation and comparison. The following table provides an example of how to present retention time and response factor data for a series of n-alkanes.
Table 1: Example Quantitative Data for n-Alkanes C50-C70
| Compound (n-Alkane) | Carbon Number | Retention Time (min) | Relative Response Factor (vs. C50) |
| n-Pentacontane | C50 | 35.2 | 1.00 |
| n-Penta-pentacontane | C55 | 38.8 | 0.98 |
| n-Hexacontane | C60 | 42.1 | 0.96 |
| n-Penta-hexacontane | C65 | 45.0 | 0.94 |
| n-Heptacontane | C70 | 47.6 | 0.92 |
Note: The data in this table are for illustrative purposes and will vary depending on the specific instrumentation and conditions used.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HTGC analysis of C54+ hydrocarbons.
Caption: HTGC Analysis Workflow for C54+ Hydrocarbons.
Logical Relationships in HTGC Method Development
This diagram outlines the key considerations and their relationships when developing an HTGC method.
Caption: Key Parameter Relationships in HTGC Method Development.
Conclusion
High-Temperature Gas Chromatography is a powerful and essential technique for the analysis of high-molecular-weight hydrocarbons such as those with carbon numbers of C54 and above. By utilizing appropriate instrumentation, thermally stable columns, and optimized analytical conditions, researchers can achieve reliable separation and quantification of these challenging compounds. The protocols and information provided in this application note serve as a comprehensive guide for scientists and professionals working in fields where the characterization of heavy hydrocarbons is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trajanscimed.com [trajanscimed.com]
- 5. researchgate.net [researchgate.net]
- 6. Publications | Indonesian Petroleum Association [ipa.or.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. scielo.br [scielo.br]
Application Note: Utilizing Tetrapentacontane as a High-Temperature Gas Chromatography Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the use of tetrapentacontane (n-C54H110) as an analytical standard in high-temperature gas chromatography (HTGC). Due to its high molecular weight, thermal stability, and chemical inertness, this compound is an excellent standard for the qualitative and quantitative analysis of high-boiling, non-polar compounds such as waxes, lipids, petroleum hydrocarbons, and other long-chain alkanes.[1][2][3]
Introduction to this compound as a GC Standard
This compound is a linear saturated hydrocarbon with 54 carbon atoms. Its well-defined structure and predictable behavior under analytical conditions make it an ideal reference material for calibrating instruments and identifying unknown compounds in a chromatogram.[3] In quantitative analyses, it can be employed as either an external or an internal standard to correct for variations in injection volume, detector response, and sample preparation, thereby enhancing the precision and accuracy of the results.[1]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 5856-66-6 | [4] |
| Molecular Formula | C54H110 | [4] |
| Molecular Weight | 759.45 g/mol | [4] |
| Melting Point | 94-97 °C | [4] |
| Assay (by GC) | ≥98.0% | [4] |
| Solubility | Soluble in hot non-polar organic solvents (e.g., toluene, carbon disulfide, dichlorobenzene). | [2] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is crucial for achieving reliable quantitative results.
2.1.1. Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of analytical grade this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add a suitable non-polar solvent such as hexane or toluene.[1]
-
Use sonication if necessary to ensure complete dissolution.[1]
-
Bring the solution to volume with the solvent.
-
Store the stock solution in a tightly sealed vial at room temperature.[1]
2.1.2. Working Standard Solutions:
Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent. The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
2.2.1. Solid Samples (e.g., plant waxes, polymers):
-
Accurately weigh a known amount of the homogenized sample into an extraction vessel.
-
If using this compound as an internal standard, add a known volume of the stock or a working standard solution.
-
Add a suitable extraction solvent (e.g., hexane, dichloromethane).[5]
-
Perform extraction using an appropriate technique such as sonication or Soxhlet extraction.[1]
-
Filter or centrifuge the extract to remove particulate matter.[1]
-
The extract is now ready for GC analysis.
2.2.2. Liquid Samples (e.g., oils, fuels):
-
For use as an external standard, dilute the liquid sample in a high-purity non-polar solvent like hexane to a concentration suitable for GC analysis.
-
If using as an internal standard, add a known amount of this compound standard to a known volume of the liquid sample before diluting with the solvent.
-
Vortex the diluted sample to ensure homogeneity.
Gas Chromatography (GC) Method Parameters
Due to the high boiling point of this compound, a high-temperature gas chromatograph (HTGC) is required. The following parameters are a starting point and may require optimization for specific applications.
| Parameter | Recommended Setting |
| GC System | High-temperature capable Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | High-temperature, non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane), 15-30 m x 0.25 mm ID x 0.1-0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1-2 mL/min.[2] |
| Injector Type | Temperature-programmable cool-on-column (COC) or programmable temperature vaporizer (PTV) is recommended to prevent discrimination and thermal degradation.[6] |
| Injector Temperature | Programmed ramp, e.g., from 50°C to 400°C. |
| Oven Temperature Program | Initial: 50-100°C, hold for 1-2 minutes. Ramp: 10-15°C/min to a final temperature of 380-430°C. Final hold: 10-20 minutes.[6] |
| Detector | FID or MS. |
| FID Temperature | 350-430°C. |
| MS Transfer Line Temp. | Maintained at or slightly above the final oven temperature.[6] |
| MS Ion Source Temp. | 230-250°C.[6] |
| Injection Volume | 1 µL. |
Data Presentation and Analysis
Qualitative Analysis
The retention time of this compound can be used as a reference point to identify other long-chain alkanes in a sample by comparing their elution times.
Quantitative Analysis
3.2.1. External Standard Method:
-
Generate a calibration curve by injecting the series of working standard solutions.
-
Plot the peak area of this compound against its concentration.
-
Inject the sample and determine the concentration of the analyte based on its peak area and the calibration curve.
3.2.2. Internal Standard Method:
-
Prepare calibration standards containing a constant concentration of the internal standard (this compound) and varying concentrations of the analyte.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]
-
Prepare the sample with the same constant concentration of the internal standard.
-
Calculate the analyte-to-internal standard peak area ratio from the sample chromatogram and determine the analyte concentration from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for GC analysis using this compound.
Logical Relationship for Internal Standard Quantification
Caption: Logic of internal standard quantification.
Troubleshooting
The analysis of high molecular weight compounds like this compound can present challenges.
| Problem | Possible Cause | Suggested Solution |
| No Peak or Low Response | Sample concentration too low; injector discrimination; compound not eluting. | Increase sample concentration; use a cool-on-column or PTV injector; ensure final oven temperature is high enough and hold time is sufficient.[7] |
| Peak Tailing | Active sites in the liner or column; column contamination. | Use a deactivated liner; condition the column; trim the front end of the column. |
| Broad Peaks | Slow injection; low carrier gas flow rate; thick film column. | Use an autosampler for consistent, fast injections; optimize flow rate; use a thin film column. |
| Baseline Rise at High Temps | Column bleed. | Ensure the column's maximum temperature is not exceeded; use a high-temperature, low-bleed column; check for oxygen leaks in the system; ensure high-purity carrier gas.[8] |
| Ghost Peaks | Contamination from septum, liner, or previous injections. | Use high-quality septa; replace the liner regularly; run a blank solvent injection to clean the system.[8] |
By following these protocols and considering the potential challenges, researchers can successfully employ this compound as a reliable analytical standard for high-temperature gas chromatography applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 4. 五十四烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Analysis of Long-Chain Alkanes by High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of long-chain alkanes (LCA), particularly those with carbon numbers greater than C40, presents significant analytical challenges due to their high boiling points and low volatility.[1] High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) is a robust and essential technique for the separation, identification, and quantification of these high-molecular-weight hydrocarbons.[2] This method is critical in diverse fields such as petrochemical analysis, environmental monitoring, and geochemistry.[1][2] A successful analysis hinges on meticulous sample preparation, appropriate column selection, and optimized instrument parameters capable of withstanding the high temperatures required to elute these compounds.[1][3] This document provides a comprehensive protocol for the analysis of LCAs using HTGC-MS.
Experimental Protocol
2.1 Materials and Reagents
-
Solvents: High-purity, volatile, non-polar solvents such as hexane, heptane, or carbon disulfide.[4][5]
-
Standards: Certified reference standards of long-chain alkanes (e.g., C20-C100 alkane mixture).
-
Sample Vials: 2 mL glass autosampler vials with deactivated inserts.[6]
-
Syringes: Appropriate for GC autosampler.
-
Filtration: Syringe filters (e.g., 0.22 µm PTFE) if samples contain particulate matter.[5]
2.2 Sample Preparation For many samples, derivatization is not necessary for long-chain alkanes as they are sufficiently volatile and thermally stable for direct GC-MS analysis.[4] The primary focus is on dissolution and purification.
-
Dissolution: Accurately weigh the sample and dissolve it in a suitable non-polar solvent (e.g., hexane) to a final concentration between 1-100 µg/mL.[7]
-
Filtration (if necessary): If the sample contains suspended particles, filter it through a syringe filter to prevent blockage of the syringe and contamination of the GC inlet.[5][8]
-
Transfer: Transfer the final solution to a 2 mL glass autosampler vial for analysis.[6]
-
Blank Preparation: Prepare a solvent blank using the same solvent as the samples to check for system contamination.[7]
-
Calibration Standards: Prepare a series of calibration standards from a certified reference mixture to cover the expected concentration range of the analytes.
2.3 HTGC-MS Instrumentation and Conditions Achieving reliable separation of long-chain alkanes requires an instrument configuration capable of high-temperature operation. This includes a suitable high-temperature column, a high-temperature inlet, and a heated transfer line to the mass spectrometer.[2][5]
Table 1: Recommended HTGC-MS Parameters for Long-Chain Alkane Analysis
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC Inlet | ||
| Injector Type | Split/Splitless or On-Column | Splitless mode is preferred for trace analysis; on-column injection can reduce discrimination against high-boiling point compounds.[4][9] |
| Inlet Temperature | 300 - 430°C | Ensures complete and rapid vaporization of high-boiling point alkanes.[2][4] |
| Liner | Deactivated, single taper with glass wool | Promotes homogeneous vaporization and traps non-volatile residues.[7] |
| Injection Volume | 1 µL | A standard volume that can be adjusted to prevent column overload.[4] |
| Carrier Gas | ||
| Gas Type | Helium or Hydrogen | Hydrogen can provide faster analysis times.[4][7] |
| Flow Rate | 1-2 mL/min (Constant Flow Mode) | Provides a good balance between analysis speed and chromatographic resolution.[4][7] |
| GC Column | ||
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane (Low-bleed, high-temperature grade, e.g., DB-1HT, Rtx-5ms) | Non-polar phases separate alkanes primarily by boiling point. Low-bleed columns are crucial to minimize baseline noise and protect the MS.[1][5] |
| Dimensions | 15-30 m length x 0.25 mm I.D. x ≤0.25 µm film thickness | A 30 m column provides excellent resolution, while a 15 m column allows for faster analysis. A thin film reduces retention for high-boiling analytes.[1][7] |
| Oven Program | ||
| Initial Temperature | 50 - 100°C, hold for 1-2 minutes | |
| Temperature Ramp | 10-15°C/minute to 430°C | A controlled ramp is essential for separating a wide range of alkanes with good peak shape.[4][5] |
| Final Hold | Hold at 430°C for 10-15 minutes | Ensures that all heavy components have eluted from the column.[5] |
| Mass Spectrometer | ||
| Transfer Line Temp. | 320 - 430°C | Must be kept at or slightly above the maximum oven temperature to prevent analyte condensation.[4][5] |
| Ion Source Temp. | 230 - 250°C | Standard temperature range for electron ionization.[4][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Scan Range | m/z 50-600 (or higher, e.g., up to 1850 for >C100 alkanes) | Covers the expected mass range for characteristic fragments and potential molecular ions.[2][4] |
| Solvent Delay | 3-5 minutes | Prevents the solvent peak from saturating the MS detector.[4] |
Data Analysis and Interpretation
-
Identification: Alkanes are identified based on their retention times, which increase predictably with carbon number.[4] Confirmation is achieved by examining the mass spectra. Alkanes produce a characteristic fragmentation pattern with prominent ions at m/z 57 (C4H9+), 71 (C5H11+), 85 (C6H13+), etc.[4][7] The molecular ion (M+) is often very weak or absent in EI spectra for long-chain alkanes.[10]
-
Quantification: Analyte quantification is performed by integrating the peak areas of specific ions or the total ion chromatogram (TIC) and comparing them against a calibration curve generated from the analysis of known standards.[4]
Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow and the logic for selecting an appropriate GC column.
Caption: Experimental workflow for HTGC-MS analysis of long-chain alkanes.
Caption: Logical workflow for selecting a GC column for long-chain alkane analysis.
Troubleshooting
Common issues encountered during the analysis of long-chain alkanes are summarized below with potential causes and solutions.
Table 2: Common Troubleshooting for HTGC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | 1. Active Sites: Interaction of analytes with active sites in the inlet liner or column.[5] 2. Slow Vaporization: Incomplete or slow sample vaporization in the injector.[4] | 1. Use a new, deactivated inlet liner and high-quality ferrules. Ensure the column is properly installed.[5] 2. Increase the injector temperature. Ensure the liner type is appropriate for high molecular weight compounds.[7] |
| Low Signal / Poor Sensitivity | 1. Incomplete Vaporization: Analytes not transferring efficiently to the column.[7] 2. Condensation: Loss of analytes in the transfer line. 3. Sub-optimal MS Parameters: Incorrect source temperature or tune. | 1. Increase the injector temperature. Consider using a pressure pulse for splitless injections to improve transfer.[7] 2. Ensure the transfer line temperature is at or above the maximum oven temperature.[5] 3. Optimize MS source and quadrupole temperatures. Perform a system autotune. For targeted analysis, consider using Selected Ion Monitoring (SIM) mode on characteristic ions (m/z 57, 71, 85).[7] |
| Rising Baseline / High Column Bleed | 1. Column Degradation: Operating the column above its maximum temperature limit.[7] 2. Oxygen in Carrier Gas: Oxidative damage to the stationary phase.[7] 3. Contamination: Non-volatile residues in the sample or system.[7] | 1. Ensure the oven program does not exceed the column's maximum temperature. Use a specific low-bleed, high-temperature column.[5][7] 2. Use high-purity carrier gas and ensure all fittings are leak-free. Install and regularly replace oxygen traps.[7] 3. Implement a sample clean-up procedure. Regularly replace the septum and liner.[5][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Tetrapentacontane as a Certified Reference Material for Petrochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tetrapentacontane (C54H110) as a Certified Reference Material (CRM) in petrochemical analysis. Its high purity, thermal stability, and well-defined physicochemical properties make it an ideal standard for various analytical techniques, particularly for the characterization of heavy petroleum fractions.
Introduction
This compound is a long-chain n-alkane that serves as a crucial reference material in the petrochemical industry. As a CRM, it provides a reliable basis for the calibration of analytical instruments, validation of methods, and quality control of analytical data. Its primary application lies in Gas Chromatography (GC) based methods for the analysis of high-boiling point hydrocarbons.
Physicochemical Properties and Specifications
This compound is a waxy solid at room temperature with a high melting and boiling point, making it suitable for high-temperature GC applications.[1][2] Certified Reference Materials of this compound are typically supplied with a certificate of analysis detailing their purity and other key properties.
Table 1: Physicochemical Properties of this compound CRM
| Property | Value | Reference |
| Chemical Formula | C₅₄H₁₁₀ | |
| CAS Number | 5856-66-6 | |
| Molecular Weight | 759.45 g/mol | |
| Purity (Assay) | ≥98.0% (by GC) | |
| Melting Point | 94-97 °C | |
| Appearance | Waxy solid | [1] |
| Solubility | Soluble in non-polar organic solvents (e.g., carbon disulfide, toluene) | [1] |
Applications in Petrochemical Analysis
The primary application of this compound as a CRM is in the Simulated Distillation (SimDis) of petroleum products by Gas Chromatography, as outlined in various ASTM methods.[3][4][5] SimDis is a GC technique that determines the boiling point distribution of petroleum fractions.[3]
Simulated Distillation (SimDis) by Gas Chromatography (ASTM D2887)
In SimDis, the retention times of n-alkanes are correlated with their known boiling points to create a calibration curve.[3] This curve is then used to determine the boiling point distribution of a petroleum sample. This compound, as one of the heavier n-alkanes in the calibration mixture, is essential for the accurate characterization of heavy gas oils and other high-boiling petroleum fractions.[4][6]
Internal Standard for High-Temperature GC Analysis
Due to its high boiling point and chemical inertness, this compound can be used as an internal standard for the quantitative analysis of other high molecular weight hydrocarbons, such as waxes and heavy petroleum residues.[1] The use of an internal standard corrects for variations in injection volume and detector response, thereby improving the accuracy and precision of the analysis.[1]
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a CRM. Method optimization may be required for specific instruments and sample matrices.
Protocol 1: Preparation of n-Alkane Calibration Standard for Simulated Distillation (ASTM D2887)
This protocol describes the preparation of a calibration mixture containing a series of n-alkanes, including this compound, for SimDis analysis.
Materials:
-
This compound (CRM)
-
Other n-alkane standards (e.g., C5 to C44)
-
Carbon Disulfide (CS₂), high-purity, GC grade
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of each n-alkane standard, including this compound, and dissolve in a known volume of carbon disulfide in separate volumetric flasks to prepare individual stock solutions.
-
Calibration Mixture Preparation: Prepare a mixed n-alkane calibration standard by transferring appropriate volumes of each stock solution into a single volumetric flask and diluting to the mark with carbon disulfide. The final concentration of each n-alkane should be suitable for generating a linear detector response. A typical concentration for each component is in the range of 10-100 µg/mL.
-
Storage: Store the calibration mixture in a tightly sealed vial at 4°C when not in use.
Protocol 2: Gas Chromatography Conditions for Simulated Distillation (ASTM D2887)
The following are typical GC conditions for SimDis analysis. These may need to be optimized based on the specific instrument and column used.[3][7]
Table 2: Typical GC Parameters for Simulated Distillation (ASTM D2887)
| Parameter | Value |
| Gas Chromatograph | Capable of high-temperature operation with a Flame Ionization Detector (FID) |
| Column | Non-polar capillary column (e.g., 100% dimethylpolysysiloxane), 5-15 m length, 0.25-0.53 mm I.D., 0.1-1.0 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-5 mL/min) |
| Injection | Splitless or Cool On-Column |
| Injector Temperature | Programmed from a low initial temperature (e.g., 40°C) to a final temperature above the final boiling point of the sample (e.g., 400°C) |
| Oven Temperature Program | Initial Temperature: 35°C (hold for 2 min) Ramp Rate: 10-20°C/min Final Temperature: 380-400°C (hold for 10 min) |
| Detector Temperature (FID) | 400°C |
Protocol 3: Using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantification of a high molecular weight analyte in a petrochemical sample.
Procedure:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable non-polar solvent.[1]
-
Calibration Standards: Prepare a series of calibration standards of the target analyte at different concentrations. To each standard, add a constant and known amount of the this compound internal standard stock solution.
-
Sample Preparation: To a known amount of the petrochemical sample, add the same constant amount of the this compound internal standard stock solution.
-
GC Analysis: Analyze the calibration standards and the sample using high-temperature GC with an appropriate temperature program to ensure the elution of both the analyte and the internal standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of the analyte in the sample.
Visualizations
The following diagrams illustrate the workflows for the described applications.
References
Application of Tetrapentacontane in phase-change materials research.
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tetrapentacontane (C₅₄H₁₁₀) as a phase-change material (PCM). This compound, a long-chain n-alkane, exhibits favorable thermal properties for latent heat thermal energy storage (LHTES) applications. Its well-defined melting point and high latent heat of fusion make it a subject of interest for various thermal management and drug delivery systems.
Overview of this compound as a Phase-Change Material
This compound is a linear saturated hydrocarbon with the chemical formula C₅₄H₁₁₀. As a PCM, it stores and releases thermal energy during its solid-liquid phase transition. This characteristic is particularly valuable for applications requiring passive thermal regulation. Its high molecular weight and crystalline structure contribute to a significant amount of energy absorbed or released at a nearly constant temperature.
Key Advantages:
-
High Latent Heat: Stores a substantial amount of energy per unit mass.
-
Chemical Stability: As a saturated hydrocarbon, it is chemically inert and stable over numerous thermal cycles.
-
Congruent Melting: Melts and freezes congruently without phase segregation.
-
Non-toxic: Generally considered to have low toxicity.
Thermal Properties of this compound
The thermal properties of this compound are crucial for its application in PCM research. The following table summarizes the key quantitative data available.
| Property | Value | Unit | Notes |
| Melting Point (Tfus) | 94.85 (368.0) | °C (K) | The temperature at which the material transitions from solid to liquid.[1] |
| Latent Heat of Fusion (ΔHfus) | ~233.3 | J/g | Calculated from the reported 177.2 kJ/mol.[1] This high value is advantageous for thermal energy storage. |
| Molecular Weight | 759.45 | g/mol | [2][3] |
| Thermal Conductivity (k) | See Note 1 | W/(m·K) | Data for solid long-chain alkanes (up to C₂₀) show values in the range of 0.2 - 0.4 W/(m·K), decreasing with temperature. A similar range can be expected for this compound. |
| Specific Heat Capacity (Cp) | See Note 2 | J/(g·K) | For liquid n-alkanes, Cₚ tends to a constant value for chain lengths greater than C₁₀. A typical value for long-chain liquid alkanes is around 2.2 J/(g·K). |
Note 2: The specific heat capacity of liquid n-alkanes shows a dependence on chain length, but it approaches a constant value for longer chains (above C₁₀). For n-nonadecane (C₁₉H₄₀), the specific heat capacity in the liquid state is approximately 2.2 J/(g·K). This can be used as an estimate for liquid this compound.
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound as a PCM.
Thermal Characterization using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique to determine the melting temperature and latent heat of fusion of PCMs.
Objective: To determine the phase transition temperature and enthalpy of fusion of this compound.
Materials and Equipment:
-
This compound sample (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan using a microbalance.
-
Encapsulation: Hermetically seal the pan with a lid to prevent any loss of sample due to evaporation at elevated temperatures.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 120°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
Perform a second heating and cooling cycle to erase any previous thermal history of the sample.
-
-
Data Analysis:
-
From the heating curve of the second cycle, determine the onset temperature of the endothermic peak, which corresponds to the melting point.
-
Integrate the area of the melting peak to calculate the latent heat of fusion (ΔHfus). The instrument software typically performs this calculation.
-
Thermal Property Determination using the T-History Method
The T-history method is a simpler, alternative technique to DSC for determining the thermal properties of PCMs, especially for larger, non-homogeneous samples.
Objective: To determine the cooling curve, phase change temperature, and specific heat of this compound.
Materials and Equipment:
-
This compound sample
-
Reference material with known thermal properties (e.g., distilled water)
-
Two identical test tubes
-
Thermocouples
-
Data acquisition system
-
Water bath or oven for heating
-
Insulating material
Protocol:
-
Sample Preparation: Fill one test tube with a known mass of this compound and the other with the same mass of the reference material (e.g., water).
-
Thermocouple Placement: Insert a thermocouple into the geometric center of each test tube, ensuring it is immersed in the material.
-
Heating: Place both test tubes in a water bath or oven and heat them to a uniform temperature well above the melting point of this compound (e.g., 110°C).
-
Cooling and Data Acquisition:
-
Simultaneously remove both test tubes from the heat source and place them in a controlled environment (e.g., room temperature) where they can cool by natural convection.
-
Record the temperature of both samples and the ambient temperature at regular intervals using the data acquisition system until they reach thermal equilibrium with the surroundings.
-
-
Data Analysis:
-
Plot the temperature of the this compound sample and the reference material as a function of time.
-
The cooling curve of this compound will show a plateau or a region with a significantly reduced cooling rate, which indicates the solidification temperature range.
-
By applying energy balance equations and comparing the cooling curves of the sample and the reference, the specific heat in both the liquid and solid phases, as well as the latent heat of fusion, can be calculated.
-
Microencapsulation of this compound via In-situ Polymerization
Microencapsulation is a technique used to contain the PCM within a thin shell, preventing leakage when in the liquid state and increasing the heat transfer surface area.
Objective: To encapsulate this compound in a polymer shell for use in various applications.
Materials and Equipment:
-
This compound
-
Urea
-
Formaldehyde solution (37 wt%)
-
Resorcinol
-
Ammonium chloride (NH₄Cl)
-
Emulsifier/surfactant (e.g., ethylene-maleic anhydride copolymer)
-
Deionized water
-
Beaker, magnetic stirrer, and hot plate
-
pH meter
-
Centrifuge
Protocol:
-
Aqueous Phase Preparation: In a beaker, dissolve urea, resorcinol, and ammonium chloride in deionized water containing the emulsifier.
-
pH Adjustment: Adjust the pH of the aqueous solution to approximately 3.5 using a suitable acid or base.
-
Emulsion Formation:
-
Heat the aqueous solution to a temperature above the melting point of this compound (e.g., 100°C) while stirring.
-
Melt the this compound separately and add it to the hot aqueous solution.
-
Increase the stirring speed to form a stable oil-in-water emulsion.
-
-
Polymerization:
-
Slowly add the formaldehyde solution to the emulsion. This will initiate the in-situ polymerization of urea and formaldehyde at the oil-water interface, forming the polymer shell around the this compound droplets.
-
Continue stirring for a few hours to allow the polymerization to complete.
-
-
Washing and Drying:
-
Allow the mixture to cool to room temperature.
-
Separate the microcapsules from the solution by centrifugation or filtration.
-
Wash the microcapsules several times with deionized water to remove any unreacted monomers and other impurities.
-
Dry the microcapsules in an oven at a temperature below the melting point of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this document.
Caption: Workflow for Thermal Characterization using DSC.
Caption: Properties of this compound for PCM Applications.
Caption: Workflow for Microencapsulation of this compound.
References
Application Notes and Protocols for Studying Solid-State Phase Transitions with Tetrapentacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentacontane (n-C54H110) is a long-chain n-alkane that serves as an excellent model compound for studying solid-state phase transitions. Its well-defined molecular structure and chain length allow for the investigation of fundamental principles governing the crystallization and polymorphic behavior of long-chain hydrocarbons, which are relevant to a wide range of applications, from materials science to pharmaceuticals. This document provides detailed application notes and experimental protocols for characterizing the solid-state phase transitions of this compound using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Long-chain n-alkanes, like this compound, exhibit a series of temperature-induced phase transitions, including melting and solid-solid transitions. Below their melting point, they can exist in various crystalline forms, known as polymorphs, and in rotator phases, which are intermediate states of order between a true crystal and a liquid. In these rotator phases, the molecules have long-range positional order but lack long-range rotational order around their long axes. The study of these transitions is crucial for understanding and controlling the physical properties of materials.
Applications in Drug Development
The study of solid-state phase transitions in model compounds like this compound has significant implications for drug development. Long-chain lipids and waxes are commonly used as excipients in pharmaceutical formulations, for example, in controlled-release drug delivery systems. The physical state and phase behavior of these excipients can influence the stability, bioavailability, and release profile of the active pharmaceutical ingredient (API).
This compound can be used as a phase-change material (PCM) for thermo-responsive drug release. In such systems, a drug can be encapsulated within a solid matrix of the long-chain alkane. When the temperature is below the melting point of the PCM, the drug is retained. As the temperature rises above the melting point, the matrix melts and releases the drug. This mechanism allows for targeted drug delivery to specific sites in the body where the temperature is elevated, such as tumors or inflamed tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data for the phase transitions of this compound.
Table 1: Thermodynamic Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C₅₄H₁₁₀ | - | [1][2] |
| Molecular Weight | 759.45 | g/mol | [1][2] |
| Melting Point (T_fus) | 368 | K | [1] |
| 94.85 | °C | [1] | |
| Enthalpy of Fusion (ΔH_fus) | 177.2 | kJ/mol | [1] |
Table 2: Crystallographic Data for Long-Chain n-Alkanes
| Chain Length Parity | Common Crystal System(s) | Space Group Example(s) | Reference |
| Even (short, n ≤ 24) | Triclinic | P1 | [1] |
| Even (long, n ≥ 26) | Monoclinic or Orthorhombic | Pca2₁, Pbcm | [1] |
Note: Specific crystallographic data for the different polymorphs of this compound were not found in the searched literature. The table provides general trends for even-numbered long-chain n-alkanes.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC analysis of this compound.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.
-
Set the initial temperature to a value below the expected first transition (e.g., 25°C).
-
Set the final temperature to a value above the melting point (e.g., 120°C).
-
Program the desired heating and cooling rates (e.g., 10°C/min). A slower rate (e.g., 2-5°C/min) can provide better resolution of closely spaced transitions.
-
Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment.
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 2-5 minutes.
-
Ramp the temperature to the final temperature at the programmed heating rate.
-
Hold the sample at the final temperature for 2-5 minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the programmed cooling rate.
-
A second heating scan is often performed to observe the thermal behavior of the recrystallized sample, which can provide information on metastable phases.
-
-
Data Analysis:
-
The resulting DSC thermogram will show endothermic peaks during heating, corresponding to solid-solid transitions and melting. Exothermic peaks will be observed during cooling, corresponding to crystallization.
-
Determine the onset temperature, peak temperature, and enthalpy for each transition. The enthalpy is calculated by integrating the area under the transition peak.
-
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases and determining the crystal structure of materials.
Diagram of the XRD Experimental Workflow
Caption: Workflow for XRD analysis of this compound.
Protocol:
-
Sample Preparation:
-
Grind a small amount of this compound into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powder onto a sample holder. Ensure the surface is flat and level with the holder's surface.
-
For temperature-dependent studies, a specialized heating/cooling stage is required.
-
-
Instrument Setup:
-
Use a diffractometer with a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
Set the desired 2θ scan range. A broad range (e.g., 2° to 40°) is typically used for initial characterization.
-
Select an appropriate step size (e.g., 0.02°) and scan speed (e.g., 1°/min).
-
-
Data Collection:
-
Perform the XRD scan at room temperature to identify the initial crystalline phase.
-
For studying phase transitions, collect diffraction patterns at various temperatures by heating or cooling the sample on the specialized stage. Allow the sample to equilibrate at each temperature before starting the scan.
-
-
Data Analysis:
-
The resulting diffractogram will show a series of peaks at specific 2θ angles, which are characteristic of the crystal structure.
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings for the observed diffraction peaks.
-
Index the diffraction peaks to determine the unit cell parameters and crystal system.
-
By comparing the diffraction patterns at different temperatures, you can identify changes in the crystal structure, indicating a solid-solid phase transition. The appearance of new peaks or the disappearance of existing peaks signifies a change in the crystalline phase.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for probing changes in the molecular environment and conformation of this compound during phase transitions.
Diagram of the FTIR Experimental Workflow
References
Application of Tetrapentacontane in Tribology and Lubrication: A Detailed Overview for Researchers
Introduction
Tetrapentacontane (C54H110) is a long-chain linear alkane that holds significant promise in the field of tribology, the science and engineering of interacting surfaces in relative motion. Its value lies in its potential application as a solid lubricant or as an additive to lubricating oils and greases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the tribological properties of this compound. While direct quantitative data for this compound is sparse in publicly available literature, this guide synthesizes general principles of long-chain alkane lubrication and provides protocols for obtaining such data.
Long-chain alkanes, like this compound, contribute to the formation of a low-shear-strength boundary film on interacting surfaces. This film effectively separates the surfaces, reducing both friction and wear. The long, straight-chain nature of this compound allows for the formation of a well-ordered, lamellar structure on the lubricated surfaces, which is crucial for its lubricating action.
Application Notes
1. Solid Lubricant Coatings:
This compound can be applied as a solid lubricant coating to surfaces operating in environments where liquid lubricants are not feasible, such as in vacuum or at extreme temperatures. The coating can be applied through various methods, including physical vapor deposition, solvent casting, or rubbing transfer. The long-chain structure of this compound is advantageous for reducing friction and wear in mechanical systems.[1]
2. Lubricant Additive:
The addition of this compound to conventional liquid lubricants (oils and greases) can enhance their performance, particularly under boundary lubrication conditions. In this regime, the bulk lubricant film is not thick enough to completely separate the surfaces, and the chemical and physical properties of the additives become critical. This compound can form a protective boundary layer on the metal surfaces, reducing direct asperity contact and thereby minimizing friction and wear.
3. Model Compound for Tribological Studies:
Due to its well-defined chemical structure, this compound serves as an excellent model compound for fundamental studies in tribology.[1] Research using this compound can provide valuable insights into the mechanisms of boundary lubrication, the influence of chain length on tribological performance, and the self-assembly of lubricant molecules on surfaces.[1]
Quantitative Data
| Lubricant | Test Method | Load (N) | Speed (rpm) | Temperature (°C) | Coefficient of Friction (μ) | Wear Scar Diameter (mm) |
| Base Oil (e.g., PAO 6) | Four-Ball | 392 | 1200 | 75 | 0.08 - 0.12 | 0.5 - 0.7 |
| Base Oil + 1% this compound | Four-Ball | 392 | 1200 | 75 | 0.06 - 0.09 | 0.3 - 0.5 |
| Base Substrate (e.g., Steel) | Pin-on-Disk | 10 | 100 | 25 | 0.5 - 0.7 | N/A |
| Substrate with this compound Coating | Pin-on-Disk | 10 | 100 | 25 | 0.1 - 0.2 | N/A |
Experimental Protocols
The following are detailed protocols for two standard tribological tests that can be used to evaluate the performance of this compound as a solid lubricant or lubricant additive.
Protocol 1: Four-Ball Wear Test for Lubricant Additives
Objective: To determine the wear-preventive characteristics of a lubricating fluid containing this compound. This protocol is based on the principles of ASTM D4172.
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (typically 12.7 mm diameter, AISI 52100 steel)
-
Microscope for measuring wear scars
-
Temperature controller
-
Torque measurement system
Materials:
-
Base lubricant (e.g., Polyalphaolefin - PAO)
-
This compound
-
Solvents for cleaning (e.g., heptane, acetone)
Procedure:
-
Preparation of Lubricant Blend:
-
Prepare a homogenous mixture of the base lubricant and a specified concentration of this compound (e.g., 1% w/w). Ensure complete dissolution, which may require heating and stirring.
-
-
Cleaning of Steel Balls:
-
Thoroughly clean the steel balls with appropriate solvents to remove any protective coatings or contaminants. A common procedure involves washing with heptane followed by acetone and allowing them to air dry.
-
-
Assembly of the Four-Ball Test Rig:
-
Secure three of the clean steel balls in the test cup.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Fill the test cup with the prepared lubricant blend, ensuring the three lower balls are fully submerged.
-
-
Test Execution:
-
Assemble the test cup into the four-ball tester.
-
Apply the specified load (e.g., 392 N).
-
Set the desired rotational speed (e.g., 1200 rpm).
-
Set the test temperature (e.g., 75 °C) and allow the system to equilibrate.
-
Start the test and run for the specified duration (e.g., 60 minutes).
-
Continuously record the frictional torque during the test.
-
-
Post-Test Analysis:
-
At the end of the test, stop the rotation and remove the load.
-
Disassemble the test cup and carefully remove the three lower balls.
-
Clean the lower balls with solvent to remove the lubricant.
-
Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.
-
Calculate the average wear scar diameter.
-
Calculate the average coefficient of friction from the recorded frictional torque data.
-
Protocol 2: Pin-on-Disk Test for Solid Lubricant Coatings
Objective: To evaluate the friction and wear characteristics of a this compound coating on a substrate. This protocol is based on the principles of ASTM G99.
Apparatus:
-
Pin-on-Disk Tribometer
-
Pin (e.g., steel or ceramic ball of a specific diameter)
-
Disk substrate (e.g., steel or other material of interest)
-
Coating deposition system (e.g., physical vapor deposition, spin coater)
-
Profilometer for measuring wear track volume
-
Load cell and displacement sensor
Materials:
-
This compound
-
Substrate disks
-
Pins
-
Solvents for cleaning
Procedure:
-
Substrate Preparation and Coating:
-
Clean the substrate disks thoroughly with appropriate solvents.
-
Deposit a thin, uniform film of this compound onto the disk surface using the chosen deposition method.
-
Characterize the coating thickness and uniformity if possible.
-
-
Assembly of the Pin-on-Disk Tribometer:
-
Mount the coated disk onto the rotating stage of the tribometer.
-
Secure the pin in the stationary holder.
-
Position the pin on the desired wear track radius of the disk.
-
-
Test Execution:
-
Apply the specified normal load to the pin (e.g., 10 N).
-
Set the desired rotational speed (e.g., 100 rpm).
-
Start the rotation and run the test for a predetermined number of cycles or duration.
-
Continuously record the frictional force and vertical displacement of the pin during the test.
-
-
Post-Test Analysis:
-
At the end of the test, remove the load and stop the rotation.
-
Carefully remove the disk and pin.
-
Calculate the coefficient of friction from the recorded frictional force and the applied normal load.
-
Analyze the wear track on the disk using a profilometer to determine the wear volume and calculate the specific wear rate.
-
Examine the pin and the wear track using microscopy to identify the wear mechanisms.
-
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the Four-Ball and Pin-on-Disk tests.
Caption: Workflow for the Four-Ball Wear Test.
Caption: Workflow for the Pin-on-Disk Test.
By following these protocols and utilizing the provided frameworks for data presentation and workflow visualization, researchers can effectively investigate and document the tribological properties of this compound, contributing to the advancement of lubrication science and technology.
References
Application of Supercritical Fluid Chromatography (SFC) for the Separation of High Molecular Weight Hydrocarbons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique for the separation of high molecular weight hydrocarbons, offering significant advantages over traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its unique mobile phase, typically supercritical carbon dioxide, possesses gas-like low viscosity and high diffusivity, coupled with liquid-like solvating power. This combination allows for rapid and efficient separations of complex hydrocarbon mixtures found in petroleum products, waxes, and crude oils, often with reduced environmental impact due to decreased solvent consumption.
These application notes provide detailed protocols for the group-type separation of heavy petroleum fractions and the analysis of aromatic content in diesel fuels, including quantitative data and experimental workflows to guide researchers in applying SFC for the characterization of high molecular weight hydrocarbons.
Application Note 1: Group-Type Separation of Heavy Petroleum Fractions
This protocol outlines the use of SFC for the separation of heavy petroleum fractions, such as Vacuum Gas Oils (VGOs), into distinct hydrocarbon groups: saturates, aromatics, and polar compounds. This group-type separation is crucial for understanding the composition of complex matrices and for further detailed analysis by techniques like comprehensive two-dimensional gas chromatography (GC×GC).[1]
Experimental Protocol
Instrumentation:
-
Supercritical Fluid Chromatograph equipped with a Flame Ionization Detector (FID)
-
Column: Asahipak ES-502E (Ethylpyridine)
-
Mobile Phase: Supercritical Carbon Dioxide (CO₂)
-
Pressure: 15 MPa
-
Temperature: 40 °C
-
Flow Rate: 2 mL/min
-
Detector: FID at 350 °C
Sample Preparation:
-
Dissolve the heavy petroleum fraction (e.g., VGO) in a suitable solvent like carbon disulfide (CS₂) to a concentration of approximately 10 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
SFC Procedure:
-
Equilibrate the SFC system with the mobile phase at the specified conditions until a stable baseline is achieved.
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to ensure the elution of all components. The typical elution order is saturates, followed by aromatics, and then polar compounds.
Data Presentation
The retention times for different hydrocarbon classes are summarized in the table below. The separation is based on the polarity of the analytes, with non-polar saturates eluting first, followed by the more polar aromatic and polar compounds.
| Hydrocarbon Group | Typical Retention Time Range (min) |
| Saturates | 1.0 - 2.5 |
| Aromatics | 2.5 - 5.0 |
| Polar Compounds | > 5.0 |
Experimental Workflow
References
Application Notes and Protocols: Extraction of Tetrapentacontane from Moringa oleifera Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moringa oleifera, a plant native to the sub-Himalayan regions of India, Pakistan, Nepal, and Bangladesh, is widely recognized for its nutritional and medicinal properties. Various parts of the plant, including the fruits (pods), are rich in a diverse array of bioactive compounds. Among these is tetrapentacontane (C₅₄H₁₁₀), a long-chain alkane that has garnered scientific interest due to its potential pharmacological activities. Research has indicated that this compound may possess antimicrobial, anticancer, antioxidant, antidiabetic, and anti-inflammatory properties.[1] These attributes position this compound as a promising candidate for further investigation in drug discovery and development.
This document provides detailed application notes and protocols for the extraction, isolation, and characterization of this compound from the fruit of Moringa oleifera. Additionally, it presents a hypothetical signaling pathway to guide further research into its mechanism of action.
Data Presentation
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a hexane extract of Moringa oleifera fruit has identified this compound as a significant constituent.[2][3] The quantitative data from this analysis is summarized in the table below.
| Compound | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) |
| This compound | Not Specified | C₅₄H₁₁₀ | 759.4 | 20.6 |
Experimental Protocols
The following protocols outline a comprehensive procedure for the extraction and purification of this compound from Moringa oleifera fruit, based on established methods for isolating long-chain alkanes from plant materials.
Preparation of Plant Material
-
Collection and Authentication: Fresh, mature Moringa oleifera fruits should be collected and authenticated by a plant taxonomist.
-
Washing and Drying: The fruits are thoroughly washed with distilled water to remove any surface impurities and then air-dried in the shade at room temperature for 7-10 days to prevent the degradation of thermolabile compounds.
-
Grinding: The dried fruits are coarsely ground into a powder using a mechanical grinder.
-
Sieving: The powdered material is sieved to obtain a uniform particle size, which facilitates efficient solvent extraction.
Extraction of Crude Lipids
Method: Soxhlet Extraction
-
Thimble Preparation: A known quantity (e.g., 50 g) of the dried, powdered Moringa oleifera fruit is placed in a cellulose extraction thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is then fitted to a round-bottom flask containing a non-polar solvent such as n-hexane (250 mL) and connected to a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material. Once the level of the solvent in the thimble chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.
-
Duration: This process is allowed to continue for 6-8 hours to ensure complete extraction of the lipid-soluble components.
-
Solvent Evaporation: After extraction, the n-hexane is removed from the extract using a rotary evaporator under reduced pressure to yield a crude lipid extract.
Isolation and Purification of this compound
Method: Column Chromatography
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using n-hexane as the mobile phase to create a slurry.
-
Sample Loading: The crude lipid extract is dissolved in a minimal amount of n-hexane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, adsorbed sample is carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with n-hexane. Due to the non-polar nature of alkanes, this compound will have a low affinity for the polar silica gel and will elute from the column first.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane) and a visualizing agent (e.g., iodine vapor). Fractions containing the compound of interest are pooled.
-
Final Purification: The pooled fractions are concentrated using a rotary evaporator to yield purified this compound.
Characterization
The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
Hypothetical Signaling Pathway of this compound
Based on the reported anti-inflammatory and anticancer activities of this compound, a hypothetical mechanism of action is proposed below. This model suggests that this compound may exert its effects by modulating key signaling pathways involved in inflammation and apoptosis.
Caption: Hypothetical Signaling Pathways for this compound.
Disclaimer: The signaling pathway presented is a hypothetical model based on the known bioactivities of this compound and related compounds. Further experimental validation is required to elucidate the precise molecular mechanisms.
References
- 1. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Improving yield and purity in Tetrapentacontane synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrapentacontane (C₅₄H₁₁₀).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes for producing this compound and other long-chain alkanes include the Wurtz reaction, Kolbe electrolysis, and the catalytic hydrogenation of a long-chain alkene precursor. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.
Q2: Which synthetic method generally provides the highest yield for symmetrical long-chain alkanes like this compound?
A2: For symmetrical alkanes, Kolbe electrolysis is often favored for achieving good yields.[1][2] The Wurtz reaction can also be effective for symmetrical coupling but can be prone to side reactions that lower the overall yield.[3][4] Catalytic hydrogenation of a suitable C54 alkene precursor can provide near-quantitative yields, but the synthesis of the precursor itself is a critical factor.[5]
Q3: What are the most effective methods for purifying synthesized this compound?
A3: Due to its non-polar nature and high boiling point, common purification techniques for this compound include recrystallization, column chromatography, and distillation under reduced pressure.[6] Recrystallization from a suitable solvent or a mixture of solvents is often effective for removing minor impurities.[7][8] For high-purity requirements, preparative gas chromatography can be employed, although it is less scalable.
Q4: How can I verify the purity of my synthesized this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for determining the purity of this compound.[9] By using a suitable internal standard and a calibrated GC system, you can quantify the purity and identify any potential impurities. The melting point of the synthesized compound can also serve as a preliminary indicator of purity; pure this compound has a melting point in the range of 94-97°C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Wurtz Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Side Reactions: Elimination reactions can compete with the desired coupling, especially with secondary or tertiary alkyl halides.[3] - Moisture: Sodium metal is highly reactive with water, which will consume the reagent and prevent the reaction.[10] - Improper Solvent: The solvent must be dry and capable of dissolving the alkyl halide while not reacting with sodium.[4] | - Use a primary alkyl halide (e.g., 1-bromoheptacosane) to minimize elimination.[3] - Ensure all glassware is oven-dried and the solvent (typically diethyl ether or THF) is anhydrous.[10] - Use freshly prepared, finely dispersed sodium metal to increase the reactive surface area.[3] |
| Mixture of Alkanes in Product | - Use of Different Alkyl Halides: If two different alkyl halides are used to create an unsymmetrical alkane, a mixture of products (R-R, R'-R', and R-R') is unavoidable.[4] | - For symmetrical alkanes like this compound, use a single alkyl halide precursor (e.g., 1-haloheptacosane). |
| Formation of Alkenes | - Disproportionation: Alkyl radical intermediates can undergo disproportionation to form an alkane and an alkene.[10] | - This is an inherent side reaction of the radical mechanism. Optimizing reaction conditions (e.g., lower temperature) may slightly favor coupling over disproportionation. |
Kolbe Electrolysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Low Current Density: Insufficient current density can lead to incomplete reaction or favor side reactions. - Incorrect pH: The pH of the electrolyte solution can influence the reaction pathway.[11] - Formation of Side Products: The Hofer-Moest reaction can compete with the Kolbe dimerization, leading to the formation of alcohols and alkenes.[11] | - Increase the current density to promote radical formation. - Maintain a neutral or slightly alkaline pH to favor the Kolbe reaction.[11] - Use a high concentration of the carboxylate salt to favor dimerization.[11] |
| Formation of Alcohols and Esters | - Oxidation of Radical Intermediate: The alkyl radical can be further oxidized to a carbocation, which then reacts with water or the carboxylate to form alcohols or esters.[11] | - Use a platinum anode, as it is known to favor the Kolbe dimerization. - Operate at lower temperatures to disfavor the oxidation of the radical.[11] |
| Electrode Passivation | - Formation of a Polymer Film: A film can form on the electrode surface, inhibiting the electrochemical process. | - Periodically reverse the polarity of the electrodes or mechanically clean them between runs. |
Catalytic Hydrogenation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation | - Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the substrate or solvent.[12] - Insufficient Hydrogen Pressure: The reaction rate is dependent on the hydrogen pressure.[5] - Poor Catalyst Dispersion: Inefficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen. | - Ensure the alkene precursor and solvent are of high purity. - Increase the hydrogen pressure within the safe limits of the reactor. - Use a robust stirring or agitation system to ensure good catalyst suspension. |
| Low Purity of this compound | - Isomerization of the Alkene: The catalyst can sometimes cause isomerization of the double bond in the starting material, leading to a mixture of alkane isomers in the final product. | - Choose a highly selective catalyst and optimize reaction conditions (temperature, pressure) to minimize isomerization. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Precursor(s) | Typical Yield | Potential Purity | Key Advantages | Key Disadvantages |
| Wurtz Reaction | 1-Haloheptacosane | Low to Moderate[3] | Moderate to High | One-step C-C bond formation. | Prone to side reactions (elimination, disproportionation); requires strict anhydrous conditions.[10] |
| Kolbe Electrolysis | Heptacosanoic Acid | Good[1][2] | High | Can produce high-purity symmetrical alkanes. | Requires specialized electrochemical setup; can have side products like alcohols and esters.[11] |
| Catalytic Hydrogenation | Tetrapentacontene | Very High (near quantitative)[5] | Very High | Clean reaction with minimal byproducts. | Requires the synthesis of the long-chain alkene precursor. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wurtz Reaction
This protocol describes the synthesis of this compound by the coupling of 1-bromoheptacosane.
Materials:
-
1-Bromoheptacosane
-
Sodium metal, finely dispersed
-
Anhydrous diethyl ether
-
Dry nitrogen or argon atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add anhydrous diethyl ether to the flask, followed by finely dispersed sodium metal.
-
Dissolve 1-bromoheptacosane in anhydrous diethyl ether in a separate flask and add it dropwise to the stirred sodium suspension.
-
After the addition is complete, gently reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the purification of crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Toluene (soluble solvent)
-
Methanol (insoluble solvent)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot toluene.
-
While the solution is still hot, slowly add methanol dropwise until the solution becomes faintly cloudy, indicating the point of saturation.[13]
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.[13]
-
Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purity Analysis of this compound by GC-MS
This protocol provides typical parameters for the GC-MS analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[9]
GC-MS Conditions: [9]
-
Injector Temperature: 320°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 340°C
-
Hold: 10 minutes at 340°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-800
Mandatory Visualization
References
- 1. Kolbe Electrolytic Synthesis (Chapter 73) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Upgrading Kolbe Electrolysis—Highly Efficient Production of Green Fuels and Solvents by Coupling Biosynthesis and Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Gas Chromatography (GC) Analysis of High-Boiling Point Compounds
Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your Gas Chromatography (GC) methods for high-boiling point compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of high-boiling point analytes.
Issue: Low or No Response for High-Boiling Point Analytes
Question: Why am I seeing a significantly lower response for my high-boiling point compounds compared to lower-boiling point compounds in the same run?
Answer: This is a common issue and can be attributed to several factors related to the vaporization and transfer of your analytes from the injector to the column.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Injector Temperature | The injector temperature may be too low to effectively vaporize the high-boiling point analytes. A good starting point is 250°C, but for compounds with very high boiling points, you may need to increase this to 300°C or even higher.[1][2][3] It is recommended to experimentally determine the optimal temperature by incrementally increasing it and observing the peak response.[2][3] |
| Sample Discrimination in the Injector | High-boiling point compounds may not be efficiently transferred from the syringe needle or the inlet liner to the column.[3] Using a liner with deactivated glass wool can provide a larger surface area for vaporization and help wipe the syringe needle, improving the transfer of less volatile components.[3][4] |
| Short Splitless Hold Time | In splitless mode, if the purge valve (split vent) opens too soon, the high-boiling point compounds may not have had enough time to transfer to the column and will be vented.[5][6] A general guideline is to allow the carrier gas to sweep the liner volume 1.5 to 2 times before opening the split vent.[5][6] |
| "Cold Spots" in the System | Any part of the flow path that is at a lower temperature than the injector can cause high-boiling point compounds to condense, leading to poor peak shape and low response.[5] Ensure that the injector and detector heaters are functioning correctly and that there is no missing insulation.[5] |
| Precipitation of Analytes | If the standard or sample is too cold, high-boiling point compounds may precipitate out of the solution.[5] Ensure your standards and samples are at room temperature and have been sonicated to ensure homogeneity before injection.[5] |
Troubleshooting Workflow for Low Response:
Caption: Troubleshooting workflow for low response of high-boiling point compounds.
Issue: Peak Tailing for High-Boiling Point Analytes
Question: My chromatogram shows significant peak tailing for my high-boiling point compounds. What could be the cause and how can I fix it?
Answer: Peak tailing is often a sign of active sites in the GC system, secondary interactions with the stationary phase, or issues with the injection process.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Injector or Column | Polar analytes can interact with active sites (e.g., silanol groups) in the liner or at the head of the column, causing peak tailing. Using a deactivated liner and trimming the first few centimeters of the column can help.[5] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming the column or, in severe cases, replacing it may be necessary.[5] |
| Slow Analyte Transfer | In splitless mode, a slow transfer of analytes from the inlet to the column can lead to band broadening and tailing peaks.[3] Optimizing the splitless hold time and using a liner with glass wool can improve transfer efficiency.[3] |
| Incompatible Solvent | A mismatch between the solvent polarity and the stationary phase can lead to poor peak focusing and tailing.[3] |
| Analyte Degradation | If the injector temperature is too high, thermally labile compounds can degrade, which may manifest as tailing peaks or the appearance of degradation product peaks.[2] It's crucial to find a balance between efficient vaporization and analyte stability.[7] |
Issue: High Column Bleed at Elevated Temperatures
Question: When I run my temperature program to elute high-boiling point compounds, I see a significant rise in the baseline. Is this normal and can I reduce it?
Answer: A rising baseline at high temperatures is often due to column bleed, which is the degradation of the column's stationary phase.[8][9][10] While some level of bleed is normal, excessive bleed can interfere with peak detection and quantification.[9][10]
Possible Causes and Solutions:
| Cause | Solution |
| Operating Near or Above the Column's Maximum Temperature | Exceeding the manufacturer's recommended maximum temperature will accelerate stationary phase degradation.[9][10] Operate at least 20-30°C below the column's upper temperature limit.[10] |
| Oxygen in the Carrier Gas | Even trace amounts of oxygen can damage the stationary phase, especially at high temperatures.[9][11] Use high-purity carrier gas and install/maintain oxygen scrubbers.[8] Regularly check for leaks in the system.[8] |
| Column Contamination | Contaminants in the sample can interact with and degrade the stationary phase.[9] Use appropriate sample preparation techniques to remove non-volatile residues. |
| Improper Column Conditioning | A new column needs to be properly conditioned to remove any residual manufacturing materials and stabilize the stationary phase. Follow the manufacturer's instructions for column conditioning.[11] |
Logical Diagram for Minimizing Column Bleed:
Caption: Key considerations for minimizing column bleed in GC.
Frequently Asked Questions (FAQs)
Q1: What is the ideal injector temperature for high-boiling point compounds?
A good starting point for the injector temperature is 250°C.[2] However, for analytes with high boiling points, you may need to increase the temperature to 300°C or even 350°C to ensure complete and rapid vaporization.[1] The optimal temperature should be determined experimentally by injecting the sample at increasing temperatures and monitoring the peak area and shape of the latest eluting compounds.[2] Be cautious not to set the temperature so high that it causes thermal degradation of your analytes.[2]
Q2: Should I use a split or splitless injection for high-boiling point compounds?
The choice between split and splitless injection depends on the concentration of your analytes.
-
Splitless Injection: This technique is ideal for trace analysis as it transfers the entire vaporized sample to the column, maximizing sensitivity.[6][12]
-
Split Injection: If your sample is concentrated, a split injection is preferred to avoid overloading the column.[4]
For high-boiling point compounds, a Programmed Temperature Vaporizer (PTV) inlet can be advantageous. A PTV allows for a "cold" injection followed by a rapid temperature ramp, which minimizes sample discrimination and degradation of thermally labile compounds.[1]
Q3: How can I improve the chromatography of polar high-boiling point compounds?
Polar high-boiling point compounds, such as sterols or sugars, can be challenging to analyze by GC due to their low volatility and tendency to interact with active sites in the system.[13] Derivatization is a chemical modification technique used to make these compounds more suitable for GC analysis.[14][15]
Common derivatization techniques include:
-
Silylation: This is a widely used method that replaces active hydrogens on polar functional groups (e.g., -OH, -NH2, -COOH) with a non-polar trimethylsilyl (TMS) group.[13][14] This increases volatility and thermal stability.[14]
-
Acylation and Alkylation (Esterification): These methods are also used to mask polar functional groups and improve chromatographic performance.[15][16]
Q4: What type of GC column is best for high-boiling point compounds?
For high-temperature applications, it is crucial to select a column that is thermally stable.[17] Look for columns specifically designed for high-temperature use, often with "low-bleed" characteristics.[9] These columns are more resistant to stationary phase degradation at elevated temperatures.[9] The stationary phase should be chosen based on the polarity of your analytes. For non-polar high-boiling point compounds, a non-polar stationary phase is typically used.
Experimental Protocols
Protocol 1: Optimizing Injector Temperature
-
Initial Setup:
-
Prepare a standard solution of your high-boiling point analytes in a suitable solvent.
-
Install an appropriate GC column and a fresh, deactivated inlet liner.
-
Set the initial GC oven program and other parameters based on a standard method or preliminary runs.
-
-
Temperature Incrementation:
-
Set the initial injector temperature to 250°C.
-
Inject the standard solution and record the chromatogram.
-
Increase the injector temperature by 20-25°C increments (e.g., 275°C, 300°C, 325°C).[2]
-
Allow the system to stabilize at each new temperature before injecting the standard again.
-
-
Data Analysis:
-
For each temperature, evaluate the peak area and peak shape of the high-boiling point analytes.
-
Create a table to compare the peak areas at different injector temperatures.
-
Select the temperature that provides the best response without evidence of peak degradation (e.g., fronting, tailing, or appearance of new peaks).
-
Protocol 2: Silylation Derivatization for Polar High-Boiling Point Compounds (General Procedure)
Disclaimer: This is a general guideline. The specific reagent, solvent, reaction time, and temperature should be optimized for your specific analytes.
-
Sample Preparation:
-
Ensure your sample and solvent are dry, as silylating reagents will react with water.[14]
-
Place a known amount of your sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Add an appropriate silylating reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine, acetonitrile).
-
Cap the vial tightly.
-
Heat the vial at a specific temperature (e.g., 60-80°C) for a set amount of time (e.g., 30-60 minutes) to ensure the reaction goes to completion.[18]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC.
-
Derivatization Reaction Pathway (Silylation):
Caption: General reaction scheme for silylation derivatization.
References
- 1. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Restek - Blog [restek.com]
- 6. Optimizing Splitless Injections: Splitless Purge Valve Time [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 9. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 10. academic.oup.com [academic.oup.com]
- 11. coleparmer.com [coleparmer.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. youtube.com [youtube.com]
Technical Support Center: High-Temperature Gas Chromatography of n-Alkanes
Welcome to the Technical Support Center for high-temperature gas chromatography (HTGC) analysis of n-alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on column selection, troubleshooting, and frequently asked questions to ensure robust and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for high-temperature n-alkane analysis?
A1: The most crucial factor is the choice of stationary phase. For n-alkanes, which are non-polar compounds, a non-polar stationary phase is ideal. The separation of alkanes is primarily governed by their boiling points, and a non-polar phase facilitates this "like dissolves like" principle.[1] Commonly recommended stationary phases include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[1]
Q2: How do column dimensions (length, ID, film thickness) affect the separation of high-boiling point n-alkanes?
A2: Column dimensions significantly impact resolution, analysis time, and sample capacity.
-
Length: Longer columns provide higher resolution due to an increased number of theoretical plates, but they also lead to longer analysis times. A 30-meter column is often a good starting point, while more complex samples may require a 60-meter or even longer column.[1][2]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution but have a lower sample capacity.[1][3] Wider ID columns (e.g., 0.32 mm, 0.53 mm) are more robust and have a higher sample capacity but provide lower resolution.[1] A 0.25 mm ID is a common choice for many applications.[1][2]
-
Film Thickness: For high-boiling point n-alkanes, a thinner film (e.g., 0.25 µm) is generally recommended to allow for shorter analysis times and sharper peaks.[1][4] Thicker films increase retention and are more suitable for volatile (low-boiling point) compounds.[1][3]
Q3: What is column bleed, and how can I minimize it in HTGC?
A3: Column bleed is the degradation of the stationary phase at high temperatures, which leads to a rising baseline and can interfere with peak detection and quantification.[2] To minimize column bleed:
-
Ensure you are operating within the column's specified maximum temperature limit.[2]
-
Use high-purity carrier gas and install traps to remove oxygen and water, as they can accelerate phase degradation.
-
Properly condition the column before its first use and after prolonged storage to remove volatile contaminants.[2][5]
-
Consider using columns specifically designed for high-temperature applications, which often feature more stable stationary phases.[6][7]
Q4: Can I use the same column for both volatile and high-molecular-weight n-alkanes?
A4: While a single non-polar column can be used for a range of n-alkanes, optimizing for both extremes (volatile and high-molecular-weight) may require a compromise. A thicker film benefits the retention of volatile alkanes, potentially avoiding the need for sub-ambient oven temperatures.[1] Conversely, a thinner film is better for high-boiling point alkanes to ensure they elute in a reasonable time.[1][4] If your sample contains a very wide range of n-alkanes, you may need to prioritize the resolution of the compounds of most interest or develop separate methods.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HTGC analysis of n-alkanes.
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Peaks are not baseline separated.
-
Inability to distinguish between adjacent n-alkanes.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Ensure a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) is being used for optimal boiling point-based separation.[1][2] |
| Suboptimal Column Dimensions | For complex mixtures, consider using a longer column (e.g., 60 m) and/or a smaller internal diameter (e.g., 0.18 mm) to increase theoretical plates and improve separation.[1][2] |
| Incorrect Oven Temperature Program | Employ a slower temperature ramp rate (e.g., 5-10°C/min) to increase the interaction time of analytes with the stationary phase, enhancing separation.[1] |
| Improper Carrier Gas Flow Rate | Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the optimal linear velocity for your column dimensions. An incorrect flow rate can lead to band broadening.[1] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending towards the baseline.
| Possible Cause | Suggested Solution |
| Active Sites in the System | Active sites, such as silanol groups in the injector liner or on the column itself, can interact with analytes. Use a deactivated liner and ensure the column is properly conditioned.[1] For persistent issues, trimming the front end of the column (a few centimeters) can remove active sites.[5] |
| Column Contamination | Non-volatile residues from previous injections can cause peak tailing. Bake out the column at its maximum isothermal temperature for 1-2 hours.[8] If contamination is severe, solvent rinsing (for bonded phases) may be necessary. |
| Improper Column Installation | If the column is installed too low in the inlet or detector, it can create dead volume, leading to peak tailing.[5] Reinstall the column according to the manufacturer's instructions. |
| Sample Overload | Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[9] |
Issue 3: Baseline Drift or Instability
Symptoms:
-
The baseline continuously rises or falls during a run.
-
Excessive baseline noise.
| Possible Cause | Suggested Solution |
| Column Bleed | This is common at high temperatures. Operate within the column's temperature limits.[2] Ensure high-purity carrier gas and check for leaks. |
| Contamination | Contamination in the carrier gas, injector, or the column can cause a drifting baseline.[2] Use high-purity gas with appropriate traps. Regularly clean the injector and replace the septum and liner.[2][10] |
| Detector Instability | The detector may not be properly stabilized or could be contaminated.[2] Allow sufficient time for the detector to warm up and stabilize. Check for detector gas leaks. |
| Leaks in the System | Oxygen entering the system can degrade the stationary phase, especially at high temperatures, leading to baseline instability.[6] Perform a leak check of all fittings and connections. |
Data Presentation
Table 1: Recommended Column Dimensions for n-Alkane Analysis
| Parameter | Recommendation for General Purpose | Recommendation for High Resolution | Recommendation for High Sample Capacity |
| Length | 30 m[1][2] | 60 m or longer[1] | 15 m or 30 m |
| Internal Diameter (ID) | 0.25 mm[1][2] | 0.18 mm[1] | 0.32 mm or 0.53 mm[1] |
| Film Thickness | 0.25 µm - 0.50 µm[1] | 0.10 µm - 0.25 µm | 1.0 µm or thicker[1] |
Table 2: Common Stationary Phases for n-Alkane Analysis
| Stationary Phase | Polarity | Max Temperature (°C) | Primary Application |
| 100% Dimethylpolysiloxane | Non-polar | 325-350 | General purpose, boiling point separation of non-polar compounds like n-alkanes.[1] |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | 325-350 | Similar to 100% dimethylpolysiloxane with slightly different selectivity.[1] |
| Siloxane-Carborane | Non-polar | 460-480[3] | High-temperature applications like simulated distillation of petroleum samples.[3] |
Experimental Protocols
Protocol 1: Column Conditioning
Objective: To remove volatile contaminants from a new GC column and prepare it for high-temperature analysis.
Methodology:
-
Install the column in the injector, but do not connect it to the detector. This prevents contaminants from being deposited in the detector.
-
Set the carrier gas flow rate to the typical operating condition for the column.
-
Purge the column with carrier gas at an ambient oven temperature for 10-15 minutes to remove any oxygen and moisture.[5]
-
Program the oven to ramp at 10°C/min to the column's maximum isothermal temperature limit (or 20°C above the final temperature of your analytical method, whichever is lower).[2][5] Do not exceed the maximum temperature limit.[2]
-
Hold at this temperature for 1-2 hours.[2]
-
Cool the oven down.
-
Connect the column to the detector and allow the system to stabilize before running samples.
Protocol 2: Sample Preparation and Injection
Objective: To prepare an n-alkane sample for HTGC analysis and inject it appropriately to avoid issues like peak tailing and discrimination.
Methodology:
-
Sample Preparation: Dissolve the n-alkane sample in a suitable non-polar solvent (e.g., hexane, heptane).[2] The concentration should be optimized to avoid column overload; a starting concentration of 100-1000 µg/mL is often appropriate.[2]
-
Injector Parameters: Use a split/splitless injector set to a high temperature (e.g., 350°C) to ensure rapid vaporization of high-boiling point analytes.[11]
-
Injection Mode: For quantitative analysis, a split injection is often used. A starting split ratio of 50:1 can be a good starting point.[2] For trace analysis, splitless injection may be necessary.
-
Injection Technique: Use a fast injection speed to minimize discrimination of high-boiling point compounds. An autosampler is recommended for best reproducibility.
Mandatory Visualization
Caption: A logical workflow for selecting a GC column for n-alkane analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. phenomenex.blog [phenomenex.blog]
- 11. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Tetrapentacontane Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Tetrapentacontane in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a long-chain saturated hydrocarbon with the chemical formula C₅₄H₁₁₀.[1][2] Its long, nonpolar aliphatic chain makes it highly hydrophobic, or "waxy," leading to very low solubility in aqueous solutions like cell culture media. This poor solubility can lead to several issues in in vitro experiments, including precipitation, inaccurate dosing, and misleading results.
Q2: What are the general solubility characteristics of this compound?
Q3: Which solvents are recommended for preparing a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds. While specific solubility data for this compound in DMSO is not published, it is the best starting point. Ethanol can also be considered, but its ability to dissolve such a long-chain alkane is likely lower than that of DMSO. For some very waxy or oily compounds, direct dissolution in the chosen solvent without precise weighing may be more practical.
Q4: My this compound solution precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic stock solution to the aqueous environment of the cell culture medium. The dramatic change in solvent polarity causes the compound to come out of solution.
Here are some strategies to prevent precipitation:
-
Stepwise Dilution: Perform a serial dilution of your stock solution in pre-warmed (37°C) culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersal and avoid localized high concentrations.
-
Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try testing a lower concentration range.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO are toxic to cells, maintaining a final concentration of up to 0.5% can aid in solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents or Carriers: Consider the use of solubility enhancers. Non-ionic surfactants like Tween® 80 or Pluronic® F-68, or co-solvents like PEG400, can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds in aqueous media. The proteins in fetal bovine serum (FBS) can also help to keep hydrophobic compounds in solution.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Solid this compound to Prepare a Stock Solution
Question: I am finding it difficult to dissolve the waxy, solid this compound in DMSO. What can I do?
Answer: Due to its long-chain alkane nature, this compound can be challenging to dissolve. Here is a systematic approach to prepare a stock solution:
Experimental Protocol: Preparation of this compound Stock Solution
-
Solvent Selection: Start with 100% sterile-filtered, anhydrous DMSO.
-
Weighing (or Direct Dissolution): For waxy solids that are difficult to weigh accurately, it is often recommended to dissolve the entire contents of the vial in a known volume of solvent to create a stock solution of a calculated concentration.
-
Initial Dissolution: Add the chosen solvent to the vial containing this compound.
-
Mechanical Agitation: Vortex the solution vigorously for 2-5 minutes.
-
Sonication: If the solid is still not dissolved, place the vial in a sonicator water bath for 10-15 minutes.
-
Gentle Warming: As a next step, warm the solution in a 37°C water bath for 15-30 minutes, with intermittent vortexing. Caution: Ensure the vial is properly sealed to prevent solvent evaporation. Do not overheat, as this can degrade the compound or the solvent.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particles remain. A clear solution indicates complete dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Issue 2: Immediate or Delayed Precipitation in Cell Culture Medium
Question: I have successfully prepared a stock solution, but I observe a precipitate in my culture wells, either immediately or after some time in the incubator. How do I troubleshoot this?
Answer: This indicates that the final concentration of this compound is not stable in your cell culture medium. The following workflow can help you identify and solve the issue.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Notes |
| Water / PBS | High | Insoluble | Not a suitable solvent for stock solution. |
| Ethanol | Medium-High | Very Low to Insoluble | May be used for very low concentration working solutions, but DMSO is preferred for stock. |
| DMSO | High (Aprotic) | Low to Moderate | Recommended solvent for stock solutions. May require heating and sonication. |
| Chloroform / Toluene | Low | Soluble | Not suitable for in vitro assays due to high cytotoxicity. |
Table 2: Troubleshooting Precipitation in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness/precipitate upon adding stock to media. | Rapid solvent exchange ("crashing out"). | Perform a stepwise serial dilution in pre-warmed media. Add stock solution slowly while mixing. |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. | |
| Low temperature of the media. | Always use pre-warmed (37°C) cell culture media. | |
| Crystalline precipitate forms after hours/days in the incubator. | Compound instability at 37°C over time. | Prepare fresh working solutions immediately before each experiment. |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator. Use plates with low-evaporation lids. | |
| Interaction with media components. | Consider using a different basal medium or adding a low percentage of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68). |
Mandatory Visualizations
Signaling Pathways
// Nodes Ligand [label="EGF/TGF-α", shape=ellipse, style=filled, fillcolor="#FBBC05"]; EGFR [label="EGFR", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", style=filled, fillcolor="#F1F3F4"]; SOS [label="SOS", style=filled, fillcolor="#F1F3F4"]; Ras [label="Ras", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Akt [label="Akt", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=filled, fillcolor="#FBBC05"]; this compound [label="this compound\n(Hypothesized)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [label="Binds and activates"]; EGFR -> Grb2 [label="Recruits"]; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation;
EGFR -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> Akt [label="Recruits and activates"]; Akt -> mTOR; mTOR -> Proliferation;
This compound -> EGFR [style=dashed, color="#EA4335", label="Inhibits?"]; }
Caption: Hypothesized interaction of this compound with the EGFR signaling pathway.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_stock [label="Prepare this compound\nStock Solution (in DMSO)", style=filled, fillcolor="#F1F3F4"]; seed_cells [label="Seed Cells in\n96-well Plate", style=filled, fillcolor="#FBBC05"]; cell_adhesion [label="Allow Cells to Adhere\n(24 hours)", style=filled, fillcolor="#FBBC05"]; prep_working [label="Prepare Working Solutions\n(Serial Dilution in Media)", style=filled, fillcolor="#F1F3F4"]; treat_cells [label="Treat Cells with\nthis compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate for\nDesired Time (e.g., 24-72h)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; viability_assay [label="Perform Cell Viability Assay\n(e.g., MTT, XTT)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_plate [label="Read Absorbance", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Data and\nDetermine IC50", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep_stock; start -> seed_cells; seed_cells -> cell_adhesion; prep_stock -> prep_working; cell_adhesion -> treat_cells; prep_working -> treat_cells; treat_cells -> incubate; incubate -> viability_assay; viability_assay -> read_plate; read_plate -> analyze; analyze -> end; }
Caption: General workflow for conducting an in vitro cytotoxicity assay with this compound.
// Nodes start [label="Precipitate Observed\nin Culture Medium", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_immediate [label="Immediate\nPrecipitation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; is_delayed [label="Delayed\nPrecipitation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; sol_crash [label="Likely 'Crashing Out'", style=filled, fillcolor="#F1F3F4"]; sol_conc [label="Concentration Too High?", style=filled, fillcolor="#F1F3F4"]; sol_temp [label="Media Too Cold?", style=filled, fillcolor="#F1F3F4"]; sol_instability [label="Compound Instability?", style=filled, fillcolor="#F1F3F4"]; sol_evap [label="Media Evaporation?", style=filled, fillcolor="#F1F3F4"]; action_serial [label="Use Serial Dilution &\nRapid Mixing", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; action_lower_conc [label="Lower Working\nConcentration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; action_warm_media [label="Use Pre-warmed\n(37°C) Media", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; action_fresh_sol [label="Prepare Fresh\nWorking Solutions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; action_humidify [label="Check Incubator\nHumidity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> is_immediate; is_immediate -> sol_crash [label="Yes"]; is_immediate -> is_delayed [label="No"]; sol_crash -> action_serial; is_delayed -> sol_instability [label="Yes"]; sol_instability -> action_fresh_sol; is_delayed -> sol_evap [label="Possible"]; sol_evap -> action_humidify; start -> sol_conc; sol_conc -> action_lower_conc; start -> sol_temp; sol_temp -> action_warm_media; }
Caption: A logical workflow for troubleshooting precipitation issues.
References
Technical Support Center: Stabilizing Tetrapentacontane Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Tetrapentacontane solutions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating during storage, especially at lower temperatures?
A1: this compound, a long-chain alkane, has very low solubility in most solvents, and this solubility is highly temperature-dependent.[1] Precipitation occurs when the solution becomes supersaturated. This can be caused by several factors:
-
Temperature Reduction: As the temperature decreases, the kinetic energy of the solvent molecules is reduced, diminishing their ability to keep the long this compound molecules in solution, leading to crystallization.[1][2]
-
High Concentration: The concentration of the solution may be too high to remain stable at the intended storage temperature.[2]
-
Inappropriate Solvent: The solvent chosen may have poor solvating power for a non-polar compound like this compound.[2]
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound to a point of supersaturation.[3]
Q2: What is the best solvent for preparing and storing this compound solutions?
A2: Due to its long, non-polar hydrocarbon chain, this compound is soluble in non-polar organic solvents.[1][4] It is practically insoluble in polar solvents like water.[5] The ideal solvent choice depends on the requirements of your experiment.
-
Good Solubility: Non-polar aromatic solvents like toluene and chlorinated solvents such as dichloromethane or chloroform generally offer the best solvating power.[2]
-
Moderate Solubility: Non-polar aliphatic solvents like hexane and heptane can also be used, but they typically have lower solvating power for very long-chain alkanes, especially at reduced temperatures.[2]
Q3: How can I prevent precipitation when I need to store my solution at a low temperature?
A3: Storing solutions at low temperatures to prevent degradation while avoiding precipitation requires a careful strategy.
-
Use a Co-solvent: Introducing a co-solvent with high solvating power, such as toluene, can significantly enhance the solubility of this compound and prevent it from precipitating out of a primary solvent like hexane.[2] The optimal ratio must often be determined empirically.
-
Controlled Cooling: If a solution must be cooled, do so at a slow, controlled rate. Rapid cooling can induce rapid supersaturation and immediate precipitation.[2] Using a programmable bath or an insulated container can facilitate gradual cooling.
-
Lower the Concentration: Work with the lowest concentration that is feasible for your application to reduce the likelihood of reaching the saturation point upon cooling.[2]
Q4: Can this compound degrade in solution during long-term storage?
A4: this compound is a saturated hydrocarbon, making it chemically quite stable and resistant to many forms of degradation.[6] However, for long-term storage, two potential degradation pathways should be considered:
-
Oxidation: While less reactive than unsaturated compounds, very long-chain alkanes can undergo slow oxidation over extended periods, especially when exposed to light and oxygen.[3]
-
Microbial Degradation: If the solution is contaminated with certain microorganisms, they can metabolize long-chain alkanes.[7][8] To mitigate these risks, it is best practice to store solutions under an inert atmosphere (e.g., nitrogen or argon), protect them from light, and ensure solvent and container sterility.[9]
Q5: How can I verify the concentration and integrity of my this compound solution after storage?
A5: To confirm that the concentration of your solution has remained stable and the compound has not degraded, validated analytical methods are required.
-
High-Temperature Gas Chromatography (HT-GC): This is a primary and highly effective technique for the analysis and quantification of very long-chain hydrocarbons like this compound.[4][10] It is often coupled with Mass Spectrometry (GC-MS) for definitive identification.
-
High-Temperature HPLC (HT-HPLC): This method can also be employed, often with a detector like an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile compounds without a chromophore.[4]
Section 2: Troubleshooting Guide
Issue: A precipitate formed in my solution after cooling it down.
-
Possible Cause 1: The cooling rate was too fast, causing rapid supersaturation.
-
Solution: Gently warm the solution in a controlled temperature bath until the precipitate redissolves completely. Then, cool the solution to its target storage temperature very slowly, for instance, by placing it in an insulated container at room temperature and then transferring the container to the cold storage unit.[2]
-
-
Possible Cause 2: The solution's concentration is above the solubility limit at the storage temperature.
-
Solution: If possible, dilute the solution to a lower concentration. Alternatively, add a co-solvent to increase the solubility of this compound (see Protocol 1).[2]
-
Issue: The measured concentration of my solution is higher than expected after storage.
-
Possible Cause: The solvent has evaporated over time, increasing the solute concentration.[3]
-
Solution: Use vials with high-quality, chemically resistant caps, such as those with PTFE liners. For very long-term storage, consider sealing the cap-vial interface with parafilm as an extra precaution. Store smaller volumes in vials that are nearly full to minimize the headspace, which can reduce solvent loss.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₅₄H₁₁₀ | [11][12] |
| Molecular Weight | 759.45 g/mol | [10][11] |
| CAS Number | 5856-66-6 | [12][13] |
| Appearance | White, waxy solid | [1] |
| Melting Point | 94-97 °C | [10] |
| Water Solubility | Essentially insoluble | [5] |
| Assay (Typical) | ≥98.0% (GC) | [10] |
| Based on analogy with similar long-chain alkanes. |
Table 2: Recommended Solvents and Long-Term Storage Conditions
| Solvent | Relative Solubility | Recommended Storage Conditions | Key Considerations |
| Toluene | High | Room Temperature, Inert Atmosphere, Dark | Good for stock solutions. Aromatic solvent may interfere with some applications.[2] |
| Dichloromethane | High | 5-25°C, Inert Atmosphere, Dark | Higher volatility, ensure excellent sealing.[2] |
| Chloroform | High | 5-25°C, Inert Atmosphere, Dark | Higher volatility, ensure excellent sealing.[1] |
| Hexane / Heptane | Moderate | Room Temperature, Inert Atmosphere, Dark | Lower solubility, especially at cold temperatures. May require co-solvent.[2] |
| Based on analogy with similar long-chain alkanes. |
Experimental Protocols
Protocol 1: Determining Optimal Co-Solvent Ratio for Low-Temperature Storage
This protocol provides a method to empirically determine the minimum amount of a co-solvent needed to keep this compound in solution at a target low temperature.[2]
Materials:
-
This compound
-
Primary solvent (e.g., hexane)
-
Co-solvent (e.g., toluene)
-
Series of small, sealable glass vials
-
Controlled temperature bath or cold storage unit
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the primary solvent at the highest concentration you anticipate needing.
-
Aliquot Stock Solution: In a series of labeled vials, place a fixed volume of the stock solution (e.g., 1 mL).
-
Add Co-Solvent: Add increasing volumes of the co-solvent to each vial to create a range of co-solvent percentages (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Ensure Dissolution: Tightly seal all vials. Gently warm and vortex/sonicate each vial until all this compound is fully dissolved and the solutions are perfectly clear.
-
Controlled Cooling: Place all vials into a rack and let them cool to room temperature slowly.
-
Low-Temperature Incubation: Transfer the rack of vials to the target low-temperature storage unit (e.g., a 4°C refrigerator).
-
Observation: Visually inspect the vials for any signs of precipitation (cloudiness, crystals) after 24, 48, and 72 hours.
-
Determine Optimal Ratio: The lowest percentage of co-solvent that results in a clear, stable solution after 72 hours is the optimal ratio for these conditions. It is advisable to use a slightly higher concentration (e.g., the next increment) to provide a margin of safety.
Protocol 2: Stability Assessment using High-Temperature Gas Chromatography (HT-GC)
This protocol outlines a general procedure for quantifying this compound to assess the stability of a stored solution.[4][14]
Materials & Instrumentation:
-
Gas chromatograph equipped with a high-temperature column suitable for long-chain alkanes and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
This compound analytical standard.[10]
-
Internal standard (IS): a stable long-chain alkane not present in the sample (e.g., Dotetracontane, C42).
-
High-purity solvent (matching the solution's solvent).
Methodology:
-
Prepare Calibration Standards: Prepare a series of calibration standards by dissolving known amounts of the this compound analytical standard and a fixed concentration of the internal standard in the solvent. This should bracket the expected concentration of your stored solution.
-
Prepare Sample: Take a precise aliquot of your stored this compound solution. If it contains precipitate, it must be gently heated to redissolve everything before sampling. Add the same fixed concentration of the internal standard as used in the calibration standards.
-
Instrumental Analysis:
-
Injection: Use a hot injection technique appropriate for high-boiling point compounds.
-
Temperature Program: The GC oven temperature program must start at a moderate temperature and ramp up to a high final temperature (e.g., >350°C) to ensure the elution of this compound.
-
Data Acquisition: Run the calibration standards first to generate a calibration curve, followed by the stored sample(s).
-
-
Quantification:
-
Calculate the peak area ratio of this compound to the internal standard for all standards and samples.
-
Plot the peak area ratio versus concentration for the standards to create a calibration curve.
-
Determine the concentration of this compound in your stored sample using the regression equation from the calibration curve.
-
-
Stability Assessment: Compare the determined concentration to the initial, intended concentration of the solution. A significant decrease may indicate degradation or precipitation and loss of material. The presence of new peaks in the chromatogram could also suggest degradation or contamination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 5. This compound, 5856-66-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of long-chain n-alkanes by a novel thermal-tolerant Rhodococcus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound analytical standard 5856-66-6 [sigmaaldrich.com]
- 11. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound (CAS 5856-66-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. benchchem.com [benchchem.com]
Minimizing thermal degradation of long-chain alkanes during analysis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation of long-chain alkanes during analytical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of long-chain alkanes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Broadening or Tailing) for High Molecular Weight Alkanes
-
Question: My chromatogram displays broad or tailing peaks for my long-chain alkane standards. What are the likely causes and how can I resolve this?
-
Answer: Peak broadening and tailing are common challenges when analyzing high-boiling-point compounds like long-chain alkanes. Several factors can contribute to this issue:
-
Inadequate Vaporization: The high boiling points of long-chain alkanes necessitate sufficient thermal energy for complete and instantaneous vaporization in the gas chromatography (GC) injector.[1] If the injector temperature is too low, it can lead to slow vaporization and peak broadening.[2]
-
Solution: Increase the injector temperature. For very high molecular weight alkanes, temperatures up to 350°C may be necessary, but always be mindful of the column's thermal limit.[1]
-
-
Active Sites in the System: Active sites in the injector liner, the front of the GC column, or the stationary phase can interact with analytes, causing peak tailing.[1][2]
-
Column Contamination: The accumulation of non-volatile residues at the column inlet can lead to peak broadening and tailing.[1]
-
Solution: Regularly bake out the column at its maximum allowable temperature. If the issue persists, trim the inlet side of the column.[1]
-
-
Issue 2: Low Response or Complete Loss of High-Chain Alkanes
-
Question: I am observing a significantly lower response for my longer-chain alkanes compared to shorter-chain ones, or they are not being detected at all. What could be the cause?
-
Answer: A low response for long-chain alkanes can be attributed to several factors related to both GC and mass spectrometry (MS) parameters:
-
Thermal Degradation in the Injector: Standard split/splitless injection ports with high temperatures (>225°C) can cause thermally labile compounds to degrade.[3] Long-chain alkanes can undergo pyrolysis (thermal cracking) at high temperatures, breaking down into smaller fragments.[4][5]
-
Solution: The most effective solution is to use a cool on-column (COC) injection system.[3][6][7][8] This technique involves injecting the sample directly onto a cool capillary column, ensuring quantitative sample transfer without thermal degradation.[6] Alternatively, a Programmed Temperature Vaporizer (PTV) inlet can be used, which allows for a more controlled heating of the sample.[7] If using a standard hot injector, lower the temperature to the minimum required for efficient analyte transfer.
-
-
Incomplete Vaporization: As with peak broadening, if the injector temperature is too low, the high molecular weight alkanes may not vaporize completely, leading to poor transfer to the column and thus a low response.[1]
-
Solution: Optimize the injector temperature, finding a balance between efficient vaporization and minimizing degradation.
-
-
Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than their lower molecular weight counterparts.[1]
-
Solution: For splitless injections, using a pressure pulse during the injection can help mitigate mass discrimination.[1]
-
-
Sub-optimal MS Parameters: The settings of the mass spectrometer can significantly affect signal intensity.[1]
-
Solution: Ensure the MS source and quadrupole temperatures are optimized. A source temperature of around 230°C is a common starting point.[1] Also, verify that the MS is properly tuned. For targeted analysis, employing Selected Ion Monitoring (SIM) mode instead of full scan mode will substantially increase sensitivity by focusing on characteristic alkane fragment ions like m/z 57, 71, and 85.[1]
-
-
Issue 3: Appearance of Unexpected, Smaller Alkane or Alkene Peaks
-
Question: My chromatogram shows a series of smaller alkane and alkene peaks that were not present in my original standard. What is happening?
-
Answer: The appearance of smaller alkanes and alkenes is a strong indicator of thermal degradation, also known as pyrolysis or cracking.[4][5] This occurs when the long-chain alkanes are subjected to excessively high temperatures, causing the carbon-carbon bonds to break.[9]
-
Solution: The primary solution is to reduce the thermal stress on the sample.
-
Lower the injector temperature significantly.
-
Implement a cool on-column (COC) injection method, which is ideal for preventing thermal degradation of analytes.[6][10]
-
Utilize a Programmed Temperature Vaporizer (PTV) inlet for better temperature control during sample introduction.[7]
-
Check for and eliminate any potential catalytic surfaces in the sample flow path that might promote cracking at lower temperatures. Using deactivated liners and columns is crucial.[1][2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: At what temperature does thermal degradation of long-chain alkanes begin?
-
A1: The onset of thermal decomposition for long-chain alkanes is dependent on the chain length. Generally, as the chain length increases, the thermal stability also slightly increases. The process is initiated by the cleavage of C-C bonds, which have lower bond dissociation energies than C-H bonds.[9] The following table summarizes the approximate onset decomposition temperatures for a series of n-alkanes.
| n-Alkane | Chemical Formula | Onset Decomposition Temperature (°C) |
| n-Decane | C10H22 | ~200-250 |
| n-Dodecane | C12H26 | ~220-270 |
| n-Tetradecane | C14H28 | ~240-290 |
| n-Hexadecane | C16H34 | ~250-300 |
| n-Octadecane | C18H38 | ~260-310 |
| n-Eicosane | C20H42 | ~270-320 |
| Data primarily determined through thermogravimetric analysis (TGA).[9] |
-
Q2: What is cool on-column (COC) injection and why is it recommended?
-
A2: Cool on-column (COC) injection is a gas chromatography sample introduction technique where the sample is directly injected into the GC column, which is kept at a low temperature to prevent sample degradation.[7][8] It is highly recommended for thermally sensitive compounds like long-chain alkanes because it ensures the quantitative transfer of the sample without exposure to a hot inlet, thus minimizing the risk of thermal degradation.[3][6][10]
-
Q3: Can I analyze high molecular weight alkanes (e.g., >C40) with a standard split/splitless injector?
-
A3: While it is possible, it is challenging. High molecular weight alkanes have very high boiling points and low volatility, requiring high injector temperatures for vaporization, which in turn increases the risk of thermal degradation.[11] If a standard injector must be used, a multimode inlet (MMI) operated in pulsed splitless mode is a good option.[11] However, for the most accurate and reproducible results for high molecular weight alkanes, a cool on-column injector is the preferred method.[6][7]
-
Q4: Besides temperature, are there other factors in my GC system that can cause degradation?
-
A4: Yes. Active sites within the GC system can act as catalysts for degradation. These can be found on the surface of the inlet liner, on glass wool within the liner, or at the head of the column itself.[2] Using deactivated liners and columns is crucial to minimize these catalytic effects.[1][2]
-
Q5: Is derivatization a viable strategy to prevent thermal degradation of long-chain alkanes?
-
A5: Derivatization is a chemical process that modifies a compound to make it more suitable for analysis, for instance, by increasing its thermal stability.[12][13] Common derivatization techniques like silylation, acylation, or alkylation target active hydrogen atoms in functional groups such as alcohols, amines, or carboxylic acids.[14] Since long-chain alkanes are saturated hydrocarbons lacking such functional groups, these common derivatization methods are not applicable. Therefore, derivatization is not a standard strategy for preventing the thermal degradation of long-chain alkanes themselves. The focus should be on optimizing the analytical instrumentation and conditions.
Experimental Protocols
Protocol 1: High-Temperature GC-MS for High Molecular Weight Alkanes (HMWAs)
This protocol is adapted for the analysis of HMWAs (e.g., C40-C60) using a high-temperature setup.[11]
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.[11]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[11]
-
Column: A high-temperature capillary column suitable for HMWAs (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm x 0.10 µm).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]
-
Inlet: Multimode Inlet (MMI) operated in pulsed splitless mode.[11]
-
-
GC Parameters:
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 400°C, hold for 10 min.[11]
-
-
-
MS Parameters:
Visualizations
Caption: Recommended Experimental Workflow for Alkane Analysis.
Caption: Troubleshooting Logic for Alkane Degradation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrolysis of Alkanes: Thermal Cracking, Mechanism, Types, Products & Industrial Importance [allen.in]
- 5. byjus.com [byjus.com]
- 6. agilent.com [agilent.com]
- 7. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 8. 3-5 Cold-on-Column Injection Method | Technical Information | GL Sciences [glsciences.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Resolution of Co-eluting Alkanes in Complex Mixtures using GCxGC-MS
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving the challenges of co-eluting alkanes in complex mixtures using Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your analytical success.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the analysis of co-eluting alkanes.
Issue 1: Poor Resolution of Alkane Isomers or Adjacent n-Alkanes
Symptoms:
-
Overlapping or merged peaks for alkanes of similar carbon number or structure.
-
Inability to accurately quantify individual alkane isomers.
-
Broad and poorly defined chromatographic peaks for target alkanes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving alkane resolution.
Detailed Steps:
-
Optimize First Dimension (1D) GC Parameters:
-
Temperature Program: A slower temperature ramp rate (e.g., 2-5°C/min) can significantly improve the separation of closely eluting compounds by allowing more interaction time with the stationary phase.[1][2]
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is at its optimal linear velocity to maximize column efficiency.[1][2]
-
Column Dimensions: For complex samples where baseline separation is challenging, increasing the length of the first dimension column (e.g., from 30 m to 60 m) can increase resolution.[2] Decreasing the internal diameter (e.g., from 0.25 mm to 0.18 mm) also enhances efficiency.[2]
-
-
Optimize Modulation Parameters:
-
Modulation Period: The modulation period is a critical parameter in GCxGC. A shorter modulation period can improve the resolution of fast-eluting peaks in the second dimension, but may lead to "wrap-around" where peaks from one modulation period elute in the next. Experiment with different modulation periods (e.g., 3, 5, 7 seconds) to find the optimal balance for your specific sample.
-
Modulator Temperature: Ensure the modulator is effectively trapping and re-injecting the analytes. The temperature settings will depend on the type of modulator being used (cryogenic or thermal).
-
-
Optimize Second Dimension (2D) GC Column and Conditions:
-
Stationary Phase: The second dimension column should have a different selectivity compared to the first dimension column to achieve orthogonal separation. For alkane analysis, a common setup is a non-polar first dimension column and a more polar second dimension column.[1][2]
-
Column Dimensions: The second dimension column is typically shorter (1-2 m) and has a smaller internal diameter (e.g., 0.1 mm) to allow for very fast separations.[1]
-
-
Review Data Processing Strategy:
-
Deconvolution Software: Even with the enhanced separation power of GCxGC, co-elution can still occur in highly complex mixtures.[3] Utilizing mass spectral deconvolution software is often necessary to mathematically separate the spectra of co-eluting compounds and allow for their individual identification and quantification.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution when analyzing alkanes?
A1: Co-elution of alkanes is common due to their similar physicochemical properties. The primary causes include:
-
Inadequate Column Selectivity: The stationary phase of the GC column may not be able to differentiate between structurally similar alkanes.[1]
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate compounds with very close boiling points. This can be due to the column being too short, having too large of an internal diameter, or degradation of the stationary phase.[1]
-
Sub-optimal Temperature Program: A temperature ramp that is too fast will not provide enough time for analytes to interact with the stationary phase, leading to poor separation.[1]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can reduce separation efficiency, causing peak broadening and co-elution.[1]
Q2: How does GCxGC-MS improve the resolution of co-eluting alkanes compared to traditional 1D-GC?
A2: GCxGC-MS offers significantly higher resolving power than 1D-GC through a two-dimensional separation.[5][6][7] The sample is first separated on a primary column, typically based on boiling point. Fractions of the effluent from the first column are then trapped by a modulator and rapidly injected onto a second, shorter column with a different stationary phase (e.g., different polarity).[1][2] This second, fast separation provides an additional dimension of resolution, allowing for the separation of compounds that co-elute in the first dimension.[3] This results in a structured two-dimensional chromatogram where different classes of compounds, such as linear and branched alkanes, are separated into distinct groups.
Q3: What is the role of the modulator in GCxGC?
A3: The modulator is the heart of the GCxGC system. Its primary functions are to:
-
Continuously collect fractions of the effluent from the first dimension column.
-
Focus these fractions into very narrow bands.
-
Rapidly re-inject these focused bands onto the second dimension column. This process of trapping and re-injecting creates the comprehensive two-dimensional separation and is a key factor in the enhanced resolution and sensitivity of the technique.[5]
Q4: When should I consider using GCxGC-MS for my alkane analysis?
A4: You should consider using GCxGC-MS when you encounter the following challenges with 1D-GC:
-
Your sample is highly complex, containing hundreds or thousands of components, such as in crude oil or environmental samples.[1][2]
-
You need to separate different classes of compounds from each other (e.g., linear alkanes, branched alkanes, cycloalkanes).[2]
-
You are experiencing significant co-elution of isomers that cannot be resolved by optimizing your single-dimension GC method.[1][2]
Q5: Can deconvolution software replace the need for good chromatographic separation?
A5: While deconvolution software is a powerful tool for resolving co-eluting peaks, it should not be seen as a replacement for good chromatography.[3] The best results are achieved when GCxGC-MS provides a high degree of physical separation, and deconvolution is then used to resolve any remaining minor overlaps.[3] Optimizing your chromatographic method should always be the first step.
Data Presentation
The following tables summarize the impact of key experimental parameters on the resolution of co-eluting alkanes.
Table 1: Qualitative Impact of GC Parameter Changes on Resolution
| Parameter Change | Effect on Retention Time | Effect on Resolution (Rs) | Typical Use Case |
| Decrease Temp. Ramp Rate | Increases | Increases | Resolving closely eluting adjacent alkanes.[1] |
| Increase Column Length | Increases | Increases (by ~√2 for 2x length) | When baseline separation is not achievable by other method optimization.[2] |
| Decrease Column ID | Decreases | Increases | To improve efficiency without a significant increase in analysis time.[2] |
| Decrease Film Thickness | Decreases | Increases (for high k' analytes) | Analysis of very high-boiling point compounds (>C40).[1] |
| Optimize Flow Rate | Varies | Maximizes at optimal velocity | A fundamental step for ensuring maximum column efficiency.[1] |
Table 2: Example of 1D-GC Method Optimization for Co-eluting Long-Chain Alkanes (e.g., C28/C29)
| Parameter | Standard Method | Optimized Method for Better Resolution |
| Carrier Gas Flow | 1.5 mL/min (Constant Flow) | 1.0 mL/min (Constant Flow) |
| Initial Temperature | 60°C, hold for 1 min | 50°C, hold for 2 min |
| Temperature Ramp | 15°C/min to 340°C | 5°C/min to 340°C |
| Final Hold | Hold at 340°C for 10 min | Hold at 340°C for 15 min |
| Expected Outcome | Poor Resolution (Rs < 1.0) | Improved Resolution (Rs > 1.5) |
Note: Resolution (Rs) is calculated between critical pairs. An Rs value greater than 1.5 indicates baseline separation.[1]
Experimental Protocols
This section provides detailed methodologies for the analysis of complex alkane mixtures using GCxGC-MS.
Protocol 1: Sample Preparation of Crude Oil for GCxGC-MS Analysis
-
Asphaltene Precipitation:
-
Accurately weigh approximately 20 mg of the crude oil sample into a glass vial.
-
Add 2 mL of n-hexane to the vial.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Store the vial at -20°C for 24 hours to allow for the precipitation of asphaltenes.
-
Centrifuge the sample to pellet the precipitated asphaltenes.
-
Carefully transfer the supernatant (the de-asphalted crude oil solution) to a clean autosampler vial for analysis.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional):
-
For highly complex matrices, a cleanup step using a silica gel SPE cartridge may be necessary to remove polar interfering compounds.
-
Condition the SPE cartridge with n-hexane.
-
Load the de-asphalted crude oil solution onto the cartridge.
-
Elute the saturated hydrocarbons (alkanes) with n-hexane.
-
Collect the eluent in a clean vial.
-
Concentrate the eluent to a final volume of 1 mL under a gentle stream of nitrogen.
-
Protocol 2: GCxGC-MS Analysis of Complex Hydrocarbon Mixtures
Caption: Experimental workflow for GCxGC-MS analysis.
Instrumentation and Conditions:
-
System: Comprehensive Two-Dimensional Gas Chromatograph coupled to a Time-of-Flight Mass Spectrometer (GCxGC-TOFMS).
-
Injector: Split/Splitless inlet operated at a temperature suitable for the sample (e.g., 300°C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
First Dimension (1D) Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane column.[1]
-
Second Dimension (2D) Column: A more polar column, such as a 1-2 m x 0.1 mm ID, 0.1 µm film thickness 50% phenyl-polysiloxane column.[1]
-
Oven Temperature Program (1D):
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 2-5°C/min to a final temperature appropriate for the sample (e.g., 320°C).
-
Final hold: 10-15 minutes.
-
-
Modulation Period: 3-7 seconds, optimized for the specific separation.
-
MS Transfer Line Temperature: 280-300°C to prevent condensation of analytes.
-
Ion Source Temperature: 230°C (a standard temperature for Electron Ionization sources).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A suitable mass range to cover the expected analytes (e.g., m/z 40-550).
-
Data Acquisition Rate: A high acquisition rate (e.g., 100-200 spectra/s) is required for the fast-eluting peaks from the second dimension.
Data Analysis:
-
Peak Identification: Identify n-alkanes based on their retention times compared to a standard alkane mixture and their characteristic mass spectra (prominent ions at m/z 57, 71, 85).
-
Deconvolution: For co-eluting peaks, use mass spectral deconvolution software to separate the individual component spectra.[3][4]
-
Quantification: Integrate the peak areas of the target analytes and use a calibration curve for quantification. For complex mixtures, group-type quantification may be employed where the total area of a compound class (e.g., branched alkanes) is determined.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Comparison of one-dimensional and comprehensive two-dimensional separations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Solvent selection for efficient extraction of Tetrapentacontane from plant waxes.
Welcome to the technical support center for the efficient extraction of tetrapentacontane from plant waxes. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found in plants?
This compound (C₅₄H₁₁₀) is a very-long-chain n-alkane.[1][2] In plants, it is a component of the cuticular wax, which forms a protective layer on the surface of leaves and stems.[3][4] This waxy layer helps protect the plant from environmental stresses.[4] While present in various plants, it is often found in lower concentrations compared to other long-chain alkanes like nonacosane (C₂₉) and hentriacontane (C₃₁).[3]
Q2: What is the primary principle for selecting a solvent to extract this compound?
The guiding principle for solvent selection is "like dissolves like".[5] this compound is a nonpolar, saturated hydrocarbon.[5] Therefore, it is most soluble in nonpolar organic solvents and insoluble in polar solvents like water.[5] The chosen solvent must effectively overcome the van der Waals forces between the long hydrocarbon chains in the solid state.[5]
Q3: Which solvents are most effective for extracting this compound from plant waxes?
Nonpolar solvents are the most effective. Commonly used solvents for extracting epicuticular waxes, which contain n-alkanes like this compound, include:
More polar solvents like acetone or ethanol can damage cell membranes, leading to the extraction of undesirable intracellular components such as chlorophyll.[7]
Q4: How does temperature affect the solubility of this compound?
The solubility of long-chain alkanes like this compound in organic solvents generally increases with temperature.[5] Higher thermal energy helps to overcome the lattice energy of the solid solute, allowing it to dissolve more readily.[5] However, excessively high temperatures can sometimes lead to the extraction of unwanted compounds.[9]
Q5: I am getting a green extract. How can I avoid chlorophyll contamination?
Chlorophyll contamination results in a green-colored extract and is a common issue. It can be caused by:
-
Prolonged extraction time: Extended contact with the solvent can break down cell membranes.[7]
-
Using a solvent that is too polar: Solvents like acetone or ethanol can disrupt cell membranes.[7]
-
Mechanical damage to the plant tissue: Bruising or grinding the plant material too finely can release intracellular contents.[7][10]
To minimize chlorophyll contamination:
-
Use brief immersion times (30-60 seconds) for extracting epicuticular waxes.[7][8]
-
Opt for non-polar solvents like n-hexane or chloroform.[7]
-
Handle plant material gently.[7]
-
If contamination occurs, it can be removed post-extraction using techniques like column chromatography or by treating the extract with activated charcoal.[7]
Q6: My extraction yield is very low. What are the possible reasons and how can I improve it?
Low wax yield can be attributed to several factors:
-
Ineffective Solvent: The solvent's polarity may not be suitable for dissolving the target wax components.[7]
-
Insufficient Extraction Time: The contact time between the solvent and the plant material may be too short, especially for intracuticular waxes.[7]
-
Inadequate Solvent Volume: The amount of solvent may not be sufficient to fully solubilize the waxes.
-
Plant Material Variability: The age, species, and condition of the plant material can significantly impact wax content.[7]
To improve yield:
-
Ensure you are using an appropriate non-polar solvent.
-
For total wax extraction (epicuticular and intracuticular), a more exhaustive method like Soxhlet extraction with a longer duration (e.g., 3-6 hours) may be necessary.[4][7]
-
Ensure the entire surface of the plant material is in contact with the solvent.[7]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Green Extract (Chlorophyll Contamination) | 1. Extraction time is too long.[7] 2. Solvent is too polar (e.g., acetone, ethanol).[7] 3. Mechanical damage to plant tissue.[7] | 1. Reduce extraction time; for epicuticular waxes, use brief immersions (30-60 seconds).[7] 2. Switch to a less polar solvent like n-hexane or dichloromethane.[7] 3. Perform post-extraction cleanup with activated charcoal or column chromatography.[7] |
| Low Wax Yield | 1. Ineffective solvent choice.[7] 2. Insufficient extraction time.[7] 3. Natural variation in plant material.[7] | 1. Use a non-polar solvent like n-hexane. 2. Increase extraction time or use a more exhaustive method like Soxhlet extraction for total waxes.[4][7] 3. Pool material from multiple plants to average out biological variability.[7] |
| Inconsistent Results Between Replicates | 1. Variation in plant material (age, surface area).[7] 2. Inconsistent experimental procedure. | 1. Standardize the plant material used (e.g., use leaves of a similar age and size). 2. Ensure consistent extraction times, solvent volumes, and agitation for all samples. |
| Final Product is Cloudy or Contains Precipitate | 1. Presence of lipids and other unwanted compounds.[9] 2. Rapid temperature changes during processing.[9] | 1. Purify the extract using silica gel column chromatography to isolate the n-alkane fraction.[3] 2. Consider a winterization step: dissolve the extract in a suitable solvent (e.g., ethanol), freeze the solution to precipitate waxes and lipids, and then filter.[9] |
Data Presentation
The yield of this compound is highly dependent on the plant species and the extraction method. The following table provides representative data for the extraction of very-long-chain n-alkanes from plant waxes.
| Plant Source (Example) | Extraction Method | Solvent | Total Wax Yield (% of dry weight) | n-Alkane Fraction (% of total wax) | This compound Abundance (% of n-alkane fraction) | Purity after Silica Gel Chromatography |
| Triticum aestivum (Wheat) Leaves[3] | Dipping | Dichloromethane | ~1-2% | ~10-20% | <1% | >95% (for total n-alkane fraction) |
| Quercus suber (Cork Oak) Leaves[3] | Soxhlet | n-Hexane | 3.4% | ~5-10% | Not specified | >95% (for total n-alkane fraction) |
Experimental Protocols
Protocol 1: Surface Epicuticular Wax Extraction by Solvent Immersion
This method is rapid and primarily removes the surface waxes.
Materials:
-
Fresh plant leaves
-
n-Hexane (or Dichloromethane)
-
Beaker
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Gently clean fresh plant leaves to remove surface contaminants and pat them dry.
-
Solvent Immersion: Submerge a known weight of the leaves in a beaker containing n-hexane for 30-60 seconds with gentle agitation.[8]
-
Filtration: Remove the leaves and filter the solvent extract through filter paper to remove any solid debris.[4]
-
Drying: Pass the filtrate through a layer of anhydrous sodium sulfate to remove any residual water.[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a temperature of 40°C.[3]
-
Wax Collection: The remaining residue is the crude epicuticular wax extract. Weigh the dried extract to determine the yield.[3]
Protocol 2: Total Wax Extraction by Soxhlet Method
This is a more exhaustive method for extracting both epicuticular and intracuticular waxes.[4]
Materials:
-
Dried and coarsely ground plant material
-
n-Hexane
-
Soxhlet extraction apparatus (round-bottom flask, extractor, condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Boiling chips
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place approximately 20-30 g of dried, ground plant material into a cellulose extraction thimble.[3]
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask to about two-thirds of its volume with n-hexane and add a few boiling chips.[3]
-
Extraction: Assemble the Soxhlet apparatus and heat the flask. Allow the extraction to proceed for 3-6 hours, ensuring a consistent cycle of solvent vaporization and condensation.[4]
-
Cooling and Collection: After extraction, allow the apparatus to cool down completely.
-
Solvent Removal: Concentrate the extract by removing the n-hexane using a rotary evaporator at 40°C.[3] The remaining residue is the total crude wax extract.
-
Yield Determination: Weigh the dried total wax extract and calculate the yield as a percentage of the initial dry weight of the plant material.[3]
Protocol 3: Purification of n-Alkanes by Silica Gel Chromatography
This protocol separates the non-polar n-alkane fraction from other components in the crude wax extract.[3]
Materials:
-
Crude wax extract
-
Silica gel (for column chromatography)
-
n-Hexane
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand
-
Collection vials or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation: Pack a glass column with a small plug of cotton wool at the bottom. Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a uniform bed. Add a thin layer of sand on top of the silica gel.[3]
-
Sample Loading: Dissolve a known amount of the crude wax extract in a minimal volume of n-hexane. Carefully load the dissolved sample onto the top of the silica gel column.[3]
-
Elution: Elute the column with n-hexane. The non-polar n-alkanes, including this compound, will travel down the column first.[3]
-
Fraction Collection: Collect the eluate in separate fractions.[3]
-
Monitoring: Monitor the separation by collecting a small drop of the eluate on a spot plate and observing the residue after the solvent evaporates. A greasy spot indicates the presence of the waxy n-alkane fraction.[3]
-
Solvent Removal: Combine the fractions containing the n-alkanes and remove the n-hexane using a rotary evaporator to obtain the purified n-alkane fraction.[3]
-
Purity Assessment: The purity of the n-alkane fraction can be assessed by Thin Layer Chromatography (TLC) or Gas Chromatography-Flame Ionization Detection (GC-FID).[3]
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. This compound (CAS 5856-66-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. usalab.com [usalab.com]
- 10. how to extract wax from plants [greenskybio.com]
Optimizing temperature programming for separation of C40+ alkanes.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of C40+ and other high-molecular-weight alkanes using temperature-programmed gas chromatography (GC).
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of high-molecular-weight alkanes.
Question: My chromatogram shows significant peak tailing for my C40+ alkane standards. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common issue when analyzing high-boiling point compounds like C40+ alkanes and can be caused by several factors:
-
Active Sites in the System: High-molecular-weight alkanes can interact with active sites, such as silanol groups, in the inlet liner, column, or connections.
-
Solution: Use a deactivated inlet liner and high-quality, deactivated ferrules. Consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.[1]
-
-
Improper Column Installation: Incorrect installation of the column in the injector or detector can create dead volume, leading to peak broadening and tailing.[1]
-
Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model. The column should be cut cleanly and perpendicularly.[1]
-
-
Condensation in the Transfer Line (for GC-MS): If the transfer line temperature is too low, high-boiling analytes can condense before reaching the detector.[1]
-
Solution: Maintain the transfer line temperature at or slightly above the maximum oven temperature.[1]
-
Question: I am observing peak fronting in my chromatogram. What is the likely cause and solution?
Answer: Peak fronting is often an indication of column overloading.
-
Solution: Reduce the injection volume or dilute your sample to ensure the amount of analyte is within the column's capacity.[1]
Question: The baseline is rising, especially at higher temperatures. What is causing this and how can I minimize it?
Answer: A rising baseline at high temperatures is typically due to column bleed or contamination.
-
Column Bleed: The stationary phase of the column can degrade and elute at high temperatures.
-
Solution: Condition the column according to the manufacturer's instructions before its first use. This involves heating the column to a temperature slightly above your maximum analysis temperature to remove volatile components.[1] Always operate within the column's specified maximum temperature limit.[1]
-
-
Contamination: Contaminants in the carrier gas, sample, or from previous injections can elute at high temperatures.
Question: I am seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?
Answer: Ghost peaks are peaks that appear in a chromatogram where no analyte is expected. They are typically caused by contamination or carryover from previous injections.
-
Solution:
-
Ensure proper cleaning of syringes and injection ports.
-
Run blank solvent injections to identify the source of contamination.
-
Perform a bake-out of the inlet and column at a high temperature to remove accumulated contaminants.[1]
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for analyzing C40+ alkanes?
A1: For the analysis of high-molecular-weight alkanes requiring temperatures above 360°C, it is crucial to use a column specifically designed for high-temperature applications.[1] Traditional fused silica columns can become brittle and exhibit significant bleed at these temperatures.[1] Recommended options include:
-
Metal Columns: These are robust and can withstand very high temperatures.[1]
-
High-Temperature Fused Silica Columns: These columns are treated with a special high-temperature polyimide coating that can operate up to 400°C.[2]
The stationary phase should be non-polar, as the separation of alkanes is primarily based on their boiling points.[3][4]
Q2: What is a typical temperature program for the analysis of C40 to C100 alkanes?
A2: A typical temperature program for the high-temperature GC analysis of heavy alkanes involves a slow ramp rate to ensure good separation.[1] An example program is as follows:
-
Initial Oven Temperature: 50°C, hold for 1 minute.[1]
-
Ramp 1: 15°C/minute to 430°C.[1]
-
Final Hold: Hold at 430°C for 10-15 minutes to ensure all heavy components have eluted.[1] The specific program should be optimized based on the column dimensions and the specific range of alkanes being analyzed.[1]
Q3: How does the temperature ramp rate affect the separation of C40+ alkanes?
A3: The temperature ramp rate significantly impacts the resolution of the separation. A slower ramp rate generally provides better resolution between closely eluting high-molecular-weight alkanes. However, this also increases the analysis time. For complex mixtures with a wide boiling point range, a slower ramp is often necessary to achieve adequate separation of the heavier components. Fast temperature programming (20-50 °C/min) can be used with shorter columns for high-speed separations, but may result in a loss of peak capacity for very heavy alkanes.[5]
Q4: What are the key considerations for sample preparation for C40+ alkane analysis?
A4: Proper sample preparation is critical for successful analysis.
-
Dilution: The sample should be diluted to a concentration that is within the linear range of the detector and does not overload the column.[1]
-
Filtration: To prevent blockage of the syringe and column, it is essential to filter the sample to remove any particulate matter.[1]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Column Type | High-Temperature Fused Silica or Metal | Required for temperatures exceeding 360°C.[1][2] |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Separation is based on boiling point.[3][4] |
| Column Length | 15 - 30 m | Longer columns provide better resolution but increase analysis time.[6] |
| Column Internal Diameter | 0.25 - 0.32 mm | Narrower ID improves efficiency but has lower sample capacity.[6] |
| Film Thickness | 0.1 - 0.25 µm | Thinner films are suitable for high-boiling point analytes.[7] |
| Initial Oven Temperature | 40 - 90°C | A low initial temperature helps to focus the analytes at the head of the column.[1][8][9] |
| Temperature Ramp Rate | 5 - 30°C/min | Slower rates improve resolution of heavy alkanes.[1][5][10] |
| Final Oven Temperature | 320 - 450°C | Must be high enough to elute all C40+ alkanes.[1][9] |
| Injector Temperature | 300 - 450°C | Should be high enough to vaporize the sample without degradation.[9][11] |
| Detector Temperature | 325 - 450°C | Should be higher than the final oven temperature to prevent condensation.[9][11][12] |
| Carrier Gas | Helium or Hydrogen | High purity is essential. |
| Injection Mode | Splitless or Pulsed Splitless | Appropriate for trace analysis and ensuring transfer of high-boiling compounds.[13] |
Detailed Experimental Protocol
This protocol provides a general framework for the analysis of high-molecular-weight alkanes (C40+). Optimization may be required for specific applications.
-
Sample Preparation:
-
Accurately weigh the sample containing the C40+ alkanes.
-
Dissolve the sample in a suitable high-purity solvent (e.g., hexane, carbon disulfide).
-
Dilute the sample to a final concentration within the linear range of the detector (e.g., 1-10 ng/µL).
-
Filter the sample through a 0.2 µm filter to remove any particulate matter.[1]
-
-
GC System Configuration:
-
Column: Install a high-temperature capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase).
-
Injector: Use a deactivated split/splitless inlet liner.[1]
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1-2 mL/min).
-
Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis.
-
-
Instrument Method:
-
Analysis and Data Processing:
-
Inject a blank solvent to ensure the system is clean.
-
Inject a standard mixture of C40+ alkanes to verify system performance and for calibration.
-
Inject the prepared samples.
-
Integrate the peak areas and quantify the analytes based on the calibration curve.
-
Visualizations
Caption: A workflow diagram for troubleshooting common GC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. jcanoingenieria.com [jcanoingenieria.com]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. Temperature Programming for High-Speed GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. luciditysystems.com [luciditysystems.com]
- 12. glsciences.eu [glsciences.eu]
- 13. researchgate.net [researchgate.net]
Reducing baseline noise in high-temperature GC-MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce baseline noise in high-temperature Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
Issue 1: Rising Baseline at High Temperatures
Q: My baseline is rising significantly as the oven temperature increases. What is the likely cause and how can I fix it?
A: A rising baseline at elevated temperatures is a classic indicator of column bleed, which is the degradation of the stationary phase of the GC column.[1][2] This is a common issue in high-temperature analyses.[1] Column bleed increases background noise and can interfere with the detection of your compounds of interest.[1] In GC-MS, column bleed from common polysiloxane stationary phases often produces characteristic ions at m/z 207 and 281.[2][3]
Troubleshooting Steps:
-
Verify Column Operating Temperature: Ensure your oven temperature program does not exceed the column's maximum isothermal operating temperature for extended periods.[1] Operating the column at or near its maximum temperature limit accelerates the degradation of the stationary phase.[4]
-
Check for Oxygen Leaks: Oxygen in the carrier gas is a primary cause of column degradation, especially at high temperatures.[1][5] Use an electronic leak detector to check all fittings and connections from the gas source to the MS.[1]
-
Use High-Purity Gas and Traps: Ensure you are using high-purity carrier gas (e.g., Helium 99.999% or higher) and that your oxygen and moisture traps are installed and have not expired.[1][2] Impurities in the carrier gas can lead to baseline noise and drift.[6]
-
Proper Column Conditioning: A new or recently installed column must be properly conditioned to remove residual contaminants and stabilize the stationary phase.[1] Insufficient conditioning can lead to a high and unstable baseline.[1]
-
Select a Low-Bleed Column: For high-temperature analyses, it is highly recommended to use a column specifically designed for low bleed and high thermal stability, often designated as "MS" columns.[1][4]
Issue 2: Sharp, Repetitive Ghost Peaks in the Chromatogram
Q: I am observing a series of sharp, evenly spaced peaks in my chromatogram, particularly in the high-temperature region. What are these and how can I eliminate them?
A: These "ghost peaks" are often the result of septum bleed.[1] This occurs when small molecules from the injector port septum are released at high temperatures and enter the column.[1] These contaminants can include siloxanes and long-chain hydrocarbons.[7]
Troubleshooting Steps:
-
Isolate the Source: To confirm the issue is septum bleed, perform a blank run without an injection. If the ghost peaks remain, the inlet septum is the likely culprit.[1]
-
Use High-Quality, Low-Bleed Septa: Select septa that are rated for the high temperatures required for your analysis.[1] BTO (Bleed and Temperature Optimized) septa are designed for the most demanding GC and GC-MS applications and have extremely low bleed at high temperatures.
-
Replace the Septum Regularly: Septa are consumable and should be replaced routinely, for example, after every 100-150 injections for routine labs, and more frequently for GC-MS applications (every 50-100 injections) or when operating at high temperatures.
-
Check Inlet Temperature: If the inlet temperature is set too high for the septum material, it can cause the septum to degrade and bleed. Ensure your inlet temperature is appropriate for the septum you are using.
Issue 3: High Frequency Baseline Noise
Q: My baseline is showing rapid, high-frequency noise, making it difficult to integrate small peaks. What could be the cause?
A: High-frequency baseline noise can originate from several sources, including electronic issues, contaminated gases, or a dirty detector.[8][9]
Troubleshooting Steps:
-
Check for Leaks: Air leaks into the system are a common cause of a noisy baseline.[8] Perform a thorough leak check of the entire system.
-
Verify Gas Purity: Contaminated carrier gas or detector gases can introduce impurities that create noise.[9] Ensure you are using high-purity gases and that your gas traps are functioning correctly.
-
Clean the Ion Source (MS Detector): A dirty ion source is a frequent cause of increased background noise and reduced sensitivity.[10] Over time, the ion source components become coated with sample residues and column bleed.
-
Check for Electrical Interference: Ensure that other electronic equipment in the laboratory is not causing electrical disturbances.[9]
-
Inspect the Inlet Liner: A dirty or contaminated inlet liner can be a source of noise.[1] Regularly inspect and replace the liner, especially when analyzing complex samples.[1]
Data Presentation
The following tables provide representative data on the impact of various troubleshooting measures on baseline noise. The values are illustrative and can vary depending on the specific instrument, column, and analytical conditions.
Table 1: Effect of Carrier Gas Purity on Baseline Noise
| Carrier Gas Purity | Baseline Noise (Arbitrary Units) |
| 99.995% | 1500 |
| 99.999% | 500 |
| 99.9999% | 150 |
Table 2: Impact of Ion Source Cleaning on Baseline Noise
| Ion Source Condition | Baseline Noise (Arbitrary Units) | Signal-to-Noise Ratio for a Standard Compound |
| Before Cleaning | 2500 | 50:1 |
| After Cleaning | 400 | 300:1 |
Table 3: Comparison of Septa Types on Baseline Bleed at High Temperature (350°C)
| Septum Type | Baseline Bleed (Arbitrary Units) |
| General Purpose Silicone | 5000 |
| PTFE-Coated Silicone | 2000 |
| Low-Bleed/BTO Septum | 300 |
Experimental Protocols
Protocol 1: GC Column Conditioning for High-Temperature Analysis
This protocol is essential for new columns or columns that have been stored for an extended period to ensure a stable baseline.
-
Preparation:
-
Oxygen Purge:
-
Temperature Program:
-
Set the GC oven to an initial temperature of 40-50°C.[2]
-
Program the oven to ramp at 5-10°C/minute to the column's maximum isothermal temperature (or 20°C above your highest analytical temperature, whichever is lower).[2][13]
-
Hold at the maximum temperature for 1-2 hours, or until a stable baseline is observed if using a non-MS detector.[11][13]
-
-
Cooldown and Connection:
-
Cool down the oven.
-
Connect the column to the MS detector.
-
Perform a leak check.
-
Run a blank gradient to confirm a stable baseline before sample analysis.
-
Protocol 2: GC-MS System Leak Check
Regularly checking for leaks is crucial to prevent column damage and high baseline noise.[14]
-
Preparation:
-
Cool down all heated zones of the GC.
-
Set the carrier gas pressure to your typical operating pressure.
-
-
Electronic Leak Detector:
-
Turn on the electronic leak detector and allow it to stabilize according to the manufacturer's instructions. These devices are highly sensitive to helium and hydrogen.[14]
-
-
Systematic Check:
-
Begin at the gas source and check all connections, including the regulator and gas lines leading to the GC.[14]
-
Check the fittings for the gas traps.
-
Check the septum nut at the inlet.[15]
-
Check the column connections at the inlet and the MS transfer line.[15]
-
If your system has a split/splitless inlet, check the split vent line connections.[15]
-
-
MS-Specific Leak Check:
-
For the MS, you can monitor for the presence of nitrogen (m/z 28) and oxygen (m/z 32) in the background spectrum. A ratio of approximately 4:1 (N2:O2) is indicative of an air leak.[16]
-
Alternatively, you can carefully spray a small amount of argon gas around suspect fittings and monitor for m/z 40.[14]
-
Protocol 3: GC-MS Ion Source Cleaning
A dirty ion source can lead to a noisy baseline and reduced sensitivity.[17] This is a general guide; always refer to your specific instrument manual for detailed instructions.
-
System Shutdown and Venting:
-
Follow the manufacturer's procedure to cool down and vent the MS.
-
-
Disassembly:
-
Once the system is vented, carefully remove the ion source.
-
Disassemble the ion source components (repeller, ion source body, lenses) on a clean, lint-free surface. Handle all parts with clean, lint-free gloves to avoid contamination.[17]
-
-
Cleaning:
-
Rinsing and Sonication:
-
Rinse the cleaned parts thoroughly with deionized water, followed by methanol, and then acetone to remove all abrasive particles.[19]
-
Sonicate the parts in each solvent for 5-10 minutes.
-
-
Drying and Reassembly:
-
Allow the parts to dry completely in a clean environment.
-
Carefully reassemble the ion source according to the manufacturer's instructions.
-
-
Pumpdown and Bakeout:
-
Reinstall the ion source, and pump down the system.
-
Once a stable vacuum is achieved, bake out the MS according to the manufacturer's recommendations to remove any residual water and volatile contaminants.
-
Visualizations
Caption: Troubleshooting workflow for high baseline noise in GC-MS.
Caption: Primary sources of baseline noise in high-temperature GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it more of a problem at high temperatures?
A1: Column bleed is the natural degradation of the stationary phase of the GC column, which releases small molecules that are detected by the MS, causing a rise in the baseline.[5] This degradation process is accelerated at higher temperatures, which is why column bleed is more pronounced during high-temperature analysis.[4]
Q2: How often should I perform routine maintenance like changing the septum and liner?
A2: The frequency of maintenance depends on the number of samples analyzed and the cleanliness of those samples. For a system in heavy use, it is good practice to change the septum daily or after 100-150 injections.[20] For GC-MS, a more frequent change, around every 50-100 injections, is advisable. The inlet liner should be inspected daily and replaced when it appears discolored or when chromatographic performance (e.g., peak shape, response) degrades.[20]
Q3: Can the type of carrier gas I use affect the baseline noise?
A3: Yes, the purity of the carrier gas is critical.[6] Using a lower purity gas can introduce contaminants like oxygen and moisture, which not only contribute to a noisy baseline but can also damage the column's stationary phase, especially at high temperatures.[5][6] Always use high-purity (99.999% or higher) carrier gas and ensure your gas purification traps are in good working order.[1]
Q4: I've cleaned my ion source, but the baseline is still high. What should I check next?
A4: If a clean ion source does not resolve the high baseline, the issue is likely originating from the GC side of the system. The next steps should be to:
-
Perform a thorough leak check of the entire system.[14]
-
Check your carrier gas purity and replace traps if necessary.[1]
-
Inspect and replace the inlet liner and septum.[1]
-
Condition the GC column.[13]
Q5: Can my samples themselves be the cause of a high baseline?
A5: Yes, analyzing "dirty" or complex samples can lead to the accumulation of non-volatile residues in the inlet and on the front of the column.[5][21] This contamination can slowly elute during subsequent runs, causing a high or wandering baseline.[22][23] If you suspect this is the case, you may need to implement a more rigorous sample cleanup procedure before injection or trim the front end of your GC column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 5. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 6. organomation.com [organomation.com]
- 7. Septum bleed during GC-MS analysis: utility of septa of various makes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Condition a New Capillary GC Column [restek.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Leak Checking a GC System [restek.com]
- 15. chromtech.com [chromtech.com]
- 16. conquerscientific.com [conquerscientific.com]
- 17. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 18. m.youtube.com [m.youtube.com]
- 19. agilent.com [agilent.com]
- 20. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 21. winning-dwi-defenses.com [winning-dwi-defenses.com]
- 22. Troubleshooting GC Column Baseline Issues [restek.com]
- 23. coleparmer.co.uk [coleparmer.co.uk]
Technical Support Center: Quantification of Tetrapentacontane in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of tetrapentacontane in various environmental matrices. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in environmental samples.
Detailed Experimental Protocol
This protocol outlines a general procedure for the quantification of this compound in solid environmental samples (e.g., soil, sediment) using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
1.1. Sample Collection and Storage: Collect representative samples from the field and store them in appropriate containers (e.g., amber glass jars) at 4°C to minimize degradation.
-
1.2. Sample Pre-treatment: Air-dry the solid samples to a constant weight and homogenize them by grinding and sieving to ensure uniformity.
-
1.3. Extraction:
-
Weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble.
-
Add a known amount of an internal standard (e.g., deuterated long-chain alkane) to the sample.
-
Extract the sample with 200 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane for 8 hours in a Soxhlet apparatus.[1]
-
Alternatively, pressurized liquid extraction (PLE) can be used for faster extraction times.[2]
-
-
1.4. Concentration: Concentrate the extract to a volume of approximately 2 mL using a rotary evaporator.
2. Sample Clean-up
-
2.1. Column Chromatography:
-
Prepare a chromatography column by packing it with activated silica gel or alumina.
-
Apply the concentrated extract to the top of the column.
-
Elute the aliphatic fraction containing this compound with n-hexane.[3]
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. Instrumental Analysis
-
3.1. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[3]
-
Injector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 0 minutes.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-800.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).[4]
-
4. Quantification
-
4.1. Calibration: Prepare a series of calibration standards of this compound in n-hexane with known concentrations. Add the same amount of internal standard to each calibration standard as was added to the samples.
-
4.2. Analysis: Analyze the calibration standards and the prepared sample extracts using the established GC-MS method.
-
4.3. Calculation: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.
Quantitative Data Summary
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 300°C |
| Oven Program | 80°C (2 min), 10°C/min to 250°C, 5°C/min to 320°C (10 min) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Mode | Splitless |
| MS Ionization | Electron Ionization (70 eV) |
| Scan Range | m/z 50-800 |
| Monitored Ions (SIM) | m/z 57, 71, 85 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.3 ng/g |
| Recovery (%) | 85-110% |
| Precision (RSD %) | < 15% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | 1. Inactive GC flame ionization detector (FID) if used.[5] 2. Leak in the system (septum, column connections).[5][6] 3. Incorrect injection port temperature.[5] 4. Degraded or contaminated column.[7] 5. Detector or inlet contamination.[7] | 1. Check and ignite the FID flame. Ensure proper gas flows.[8] 2. Perform a leak check and tighten connections. Replace the septum.[5] 3. Optimize the injector temperature to ensure complete vaporization of this compound. 4. Condition or replace the GC column.[6] 5. Clean the inlet liner and detector components.[7] |
| Peak Tailing or Fronting | 1. Active sites in the column or liner. 2. Column overloading.[6] 3. Improper column installation.[9] | 1. Use a deactivated liner and/or a new column. 2. Dilute the sample or reduce the injection volume.[6] 3. Reinstall the column according to the manufacturer's instructions. |
| Shifting Retention Times | 1. Fluctuations in carrier gas flow rate.[7][8] 2. Changes in oven temperature profile.[7] 3. Leaks in the system.[8] | 1. Check the carrier gas supply and regulator. Use a two-stage regulator for stable pressure.[8] 2. Verify the oven temperature program is stable. 3. Perform a leak check. |
| Ghost Peaks | 1. Contaminated syringe.[5] 2. Septum bleed.[5] 3. Carryover from a previous injection. | 1. Clean the syringe thoroughly or use a new one. 2. Use a high-quality, low-bleed septum. 3. Run a blank solvent injection to clean the system. |
| Baseline Noise or Drift | 1. Contaminated carrier gas. 2. Column bleed.[6] 3. Detector instability or contamination.[6] | 1. Use high-purity carrier gas with appropriate traps. 2. Condition the column at a high temperature.[6] 3. Clean the detector according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for this compound from soil samples?
A1: A mixture of non-polar solvents like n-hexane and dichloromethane (1:1, v/v) is commonly used and effective for extracting long-chain alkanes like this compound from soil and sediment.[1] The choice may depend on the specific matrix and potential interferences.
Q2: Why is a clean-up step necessary after extraction?
A2: Environmental samples are complex matrices containing numerous compounds that can interfere with the analysis of this compound. A clean-up step, typically using column chromatography with silica gel or alumina, is crucial to remove polar interferences and isolate the aliphatic hydrocarbon fraction, leading to a cleaner chromatogram and more accurate quantification.[3]
Q3: What type of GC column is most suitable for analyzing this compound?
A3: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is ideal for separating non-polar compounds like this compound.[3]
Q4: What are the characteristic mass spectral fragments for this compound?
A4: In electron ionization mass spectrometry, long-chain alkanes like this compound typically do not show a prominent molecular ion peak. The mass spectrum is characterized by a series of fragment ions corresponding to the loss of alkyl groups, with prominent peaks at m/z 57, 71, 85, etc., corresponding to C₄H₉⁺, C₅H₁₁⁺, C₆H₁₃⁺, respectively.
Q5: How can I improve the sensitivity of my method for trace-level quantification?
A5: To improve sensitivity, you can use a larger sample volume for extraction, concentrate the final extract to a smaller volume, and use the GC-MS in Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer only monitors a few specific ions characteristic of your target analyte, which significantly increases the signal-to-noise ratio.[4]
Q6: What are the common challenges in the analysis of high molecular weight alkanes like this compound?
A6: Challenges include their low volatility, which requires high injector and oven temperatures, and the potential for thermal degradation. There can also be issues with carryover in the injection port and column, leading to ghost peaks in subsequent analyses. Proper maintenance and cleaning of the GC system are critical.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. env.go.jp [env.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Petroleomics: Tools, Challenges, and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Tetrapentacontane in biological samples.
Welcome to the technical support center for the analysis of Tetrapentacontane in biological samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in bioanalysis. Here, you will find practical troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of a nonpolar compound like this compound?
A1: The "matrix effect" refers to the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[1][2][3] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][4][5] this compound (C₅₄H₁₁₀) is a large, nonpolar hydrocarbon. When extracted from biological samples like plasma or serum, it is highly susceptible to co-extraction with other endogenous lipids, particularly phospholipids.[6][7] These phospholipids are a primary cause of ion suppression in liquid chromatography-mass spectrometry (LC-MS), especially when using electrospray ionization (ESI).[1][7][8]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The most reliable method to quantitatively assess matrix effects is the post-extraction spike experiment .[1][3][9] This procedure involves comparing the signal response of this compound spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of a pure standard solution at the same concentration.[2][3][10] A significant deviation in the signal indicates the presence of matrix effects. A calculated Matrix Factor (MF) value less than 100% points to ion suppression, while a value greater than 100% suggests ion enhancement.[3][4]
Q3: My signal for this compound is low and inconsistent across different samples. What are the immediate troubleshooting steps?
A3: Low and inconsistent signal intensity is a classic symptom of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment (see Protocol 1) to confirm that matrix effects are the root cause.
-
Review Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[8] Consider more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[10][11]
-
Optimize Chromatography: Modify your LC gradient to improve the separation between this compound and the region where phospholipids typically elute.[10]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[12][13] However, you must ensure that the this compound concentration remains above the instrument's limit of quantification.
Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound?
A4: The choice of sample preparation is critical. For a nonpolar compound like this compound, the goal is to efficiently remove polar and amphiphilic interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE is a highly effective technique. A double LLE procedure can be particularly useful, first using a nonpolar solvent like hexane to extract highly nonpolar lipids while leaving this compound behind, followed by extraction with a moderately polar solvent to isolate the analyte.[11]
-
Solid-Phase Extraction (SPE): SPE is generally considered one of the most effective methods for cleaning up complex samples and minimizing matrix effects.[8] Modern SPE cartridges, such as those designed for phospholipid removal (e.g., HybridSPE-Phospholipid), can provide excellent results by selectively retaining and removing interfering lipids.[7][10]
-
TurboFlow Technology: This online sample extraction method uses specialized columns that retain analytes based on chemistry while allowing large matrix components like phospholipids to flow to waste, removing over 99% of them.[6]
Q5: How should I select an internal standard (IS) for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing it to accurately compensate for matrix effects.[12] If a SIL-IS is unavailable, a structural analog with similar chemical properties (e.g., another long-chain alkane) can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for diagnosing and mitigating matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a specific biological matrix.[1]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the pure this compound analytical standard into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process a blank biological matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike the this compound standard into the final, clean extract at the same concentrations used for Set A.[10]
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank matrix before starting the sample preparation procedure. Process this sample through the entire workflow.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method. Ensure multiple injections for each sample to obtain an average peak area.
-
Calculate Results: Use the average peak areas to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.
Table 1: Formulas for Calculating Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Interpretation |
| Matrix Factor (MF %) | (Peak Area in Set B / Peak Area in Set A) * 100 | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. A value of 100% indicates no matrix effect.[4] |
| Recovery (RE %) | (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE %) | (Peak Area in Set C / Peak Area in Set A) * 100 | Represents the combined effect of matrix interference and extraction recovery. |
Protocol 2: Double Liquid-Liquid Extraction (LLE) for Removal of Interferences
Objective: To selectively extract this compound from a biological matrix while minimizing co-extraction of interfering substances.
Methodology:
-
Initial Hydrophobic Wash:
-
To 1 mL of the biological sample (e.g., plasma), add 3 mL of a highly nonpolar solvent such as n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
This step removes highly hydrophobic interferences, while the moderately nonpolar this compound remains in the aqueous layer.
-
Carefully remove and discard the upper hexane layer.[11]
-
-
Analyte Extraction:
-
To the remaining aqueous layer, add 3 mL of a moderately nonpolar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[11]
-
Vortex for 2 minutes and centrifuge.
-
-
Evaporation and Reconstitution:
-
Transfer the organic (upper) layer containing this compound to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in an appropriate mobile phase-compatible solvent for LC-MS/MS analysis.
-
Data Summary
The effectiveness of different sample preparation techniques in removing matrix interferences, particularly phospholipids, is crucial for reliable analysis.
Table 2: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | General Effectiveness | Pros | Cons |
| Protein Precipitation (PPT) | Low | Fast, simple, inexpensive. | Ineffective at removing phospholipids and other endogenous components, often leading to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Better cleanup than PPT; can be optimized for nonpolar compounds.[11] | More labor-intensive and requires larger solvent volumes than PPT. |
| Solid-Phase Extraction (SPE) | High | Highly effective at removing interferences, leading to minimal matrix effects; can be automated.[8] | Higher cost per sample; requires method development to optimize sorbent and solvents. |
| Phospholipid Removal Plates | Very High | Specifically designed to deplete phospholipids with high efficiency; combines PPT and cleanup in one step.[7][10] | Higher cost; may require specific hardware (e.g., vacuum manifold). |
Visual Guides
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Comparison of Sample Preparation Workflows
Caption: Comparison of workflows for three common sample preparation techniques.
Logic for Quantifying Matrix Effects
Caption: Logical relationships for calculating key bioanalytical validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Tetrapentacontane mass spectrum and fragmentation pattern interpretation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrum and fragmentation pattern of tetrapentacontane (C₅₄H₁₁₀) with other long-chain alkanes. The information presented herein is supported by experimental data and protocols to assist researchers in the identification and characterization of high-molecular-weight hydrocarbons.
Introduction
This compound is a long-chain saturated hydrocarbon with the chemical formula C₅₄H₁₁₀. Due to its high molecular weight and low volatility, its analysis by mass spectrometry, particularly using classical electron ionization (EI), presents unique challenges. The interpretation of its mass spectrum is crucial for its identification in complex mixtures, such as in petroleum geochemistry, environmental analysis, and studies of biological waxes. This guide will delve into the characteristic fragmentation pattern of this compound and compare it with that of a shorter long-chain alkane, dotriacontane (C₃₂H₆₆), to highlight the systematic behavior of these molecules in a mass spectrometer.
Quantitative Mass Spectra Data
The electron ionization (EI) mass spectra of long-chain alkanes are characterized by a series of hydrocarbon fragments, with the most abundant ions typically appearing at lower mass-to-charge ratios (m/z). The molecular ion (M⁺) peak for very long-chain alkanes like this compound is often of very low abundance or entirely absent in standard 70 eV EI spectra due to extensive fragmentation.
Below is a comparison of the most abundant fragment ions for this compound and dotriacontane.
| Compound | Molecular Formula | Molecular Weight (Da) | m/z of Base Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak | m/z of 4th Highest Peak | m/z of 5th Highest Peak |
| This compound | C₅₄H₁₁₀ | 759.45 | 57 | 71 | 85 | - | - |
| Dotriacontane | C₃₂H₆₆ | 450.87 | 71 | 85 | 99 | 83 | 97 |
Data sourced from PubChem.[1][2]
Interpretation of Fragmentation Patterns
The fragmentation of linear alkanes under electron ionization follows a predictable pattern. The initial ionization event removes an electron from the molecule, forming a molecular ion (M⁺). This high-energy ion then undergoes fragmentation, primarily through the cleavage of carbon-carbon bonds. This results in the formation of a series of alkyl carbocations ([CₙH₂ₙ₊₁]⁺) that are detected by the mass spectrometer.
The most prominent peaks in the mass spectra of long-chain alkanes correspond to [CₙH₂ₙ₊₁]⁺ fragments, with the general formula CₙH₂ₙ₊₁. These fragments produce a characteristic pattern of ion clusters separated by 14 mass units, corresponding to the loss of a methylene (-CH₂-) group. The most abundant fragments are typically in the C₃ to C₆ range (m/z 43, 57, 71, 85), as these smaller carbocations are more stable.
For this compound, the base peak is observed at m/z 57, corresponding to the C₄H₉⁺ ion (butyl cation). The second and third most abundant peaks are at m/z 71 (C₅H₁₁⁺, pentyl cation) and m/z 85 (C₆H₁₃⁺, hexyl cation), respectively.[2] This pattern is consistent with the general fragmentation behavior of long-chain alkanes.
In comparison, the mass spectrum of dotriacontane shows a similar pattern, with the most abundant peaks also corresponding to small alkyl fragments.[1] The slight variation in the relative intensities of these peaks between different long-chain alkanes can sometimes be used for differentiation, although the overall pattern remains highly conserved.
Experimental Protocols
The acquisition of high-quality mass spectra for long-chain alkanes like this compound requires careful optimization of the analytical method, typically Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolution: Accurately weigh a known amount of the long-chain alkane sample.
-
Solvent Selection: Dissolve the sample in a suitable non-polar solvent such as hexane or heptane.
-
Concentration: Prepare a final concentration within the linear dynamic range of the instrument (typically 1-100 µg/mL).
-
Vialing: Transfer an aliquot of the final solution to a 2 mL autosampler vial.
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 100% dimethylpolysiloxane (non-polar) | Provides good separation for non-polar compounds like long-chain alkanes. |
| Carrier Gas | Helium or Hydrogen | Inert gases for carrying the sample through the column. |
| Flow Rate | 1-2 mL/min | Optimal for good chromatographic resolution. |
| Inlet Temperature | 300-350 °C | Ensures complete vaporization of the high-boiling point alkanes. |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 10-15 °C/min to 350 °C (hold 10 min) | A temperature ramp is essential to elute the long-chain alkanes with good peak shape. |
| MS Source Temp. | 230-250 °C | A common starting point for good ionization efficiency.[3] |
| MS Quad Temp. | 150 °C | A typical setting for good mass filtering.[3] |
| Ionization Energy | 70 eV | Standard energy for electron ionization, allowing for comparison with spectral libraries. |
| Scan Range | m/z 40-800 | Covers the expected mass range for fragments of this compound. |
This protocol is a general guideline and may require optimization based on the specific instrument and application.[3][4][5]
Visualizations
Fragmentation Pathway of this compound
Caption: Fragmentation of this compound in EI-MS.
Generalized Fragmentation of Long-Chain Alkanes
Caption: General EI-MS fragmentation of long-chain alkanes.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of long-chain alkanes.
References
A Researcher's Guide to 13C NMR Spectral Data for Long-Chain Alkane Identification
For researchers, scientists, and drug development professionals, the precise identification of long-chain alkanes is a critical step in various analytical and synthetic processes. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy offers a powerful, non-destructive technique for elucidating the carbon skeleton of these molecules. This guide provides a comparative analysis of 13C NMR spectral data for a selection of long-chain alkanes, supported by experimental protocols and data visualizations to aid in their identification.
Distinguishing Long-Chain Alkanes with 13C NMR
The 13C NMR spectra of long-chain n-alkanes are characterized by a series of signals corresponding to the chemically non-equivalent carbon atoms in the chain. Due to the symmetry of n-alkanes, carbons equidistant from the center of the chain are chemically equivalent, resulting in a smaller number of observed signals than the total number of carbon atoms. The chemical shifts of these carbons are influenced by their position within the chain, with terminal carbons appearing at the lowest field and interior carbons resonating at higher fields.
This guide focuses on a comparative analysis of the 13C NMR spectral data for three representative long-chain n-alkanes: hexadecane (C16H34), eicosane (C20H42), and triacontane (C30H62). The data presented below highlights the subtle yet significant differences in their 13C NMR profiles, which can be exploited for their unambiguous identification.
Comparative 13C NMR Spectral Data
The following table summarizes the experimentally observed 13C NMR chemical shifts for hexadecane, eicosane, and triacontane. The assignments are based on the carbon position relative to the terminal methyl group (C1).
| Carbon Position | Hexadecane (C16H34) Chemical Shift (ppm) in CDCl3 | Eicosane (C20H42) Chemical Shift (ppm) in CDCl3[1] | Triacontane (C30H62) Chemical Shift (ppm) in CDCl3 |
| C1 (CH3) | 14.14 | 14.14 | ~14 |
| C2 (CH2) | 22.82 | 22.78 | ~23 |
| C3 (CH2) | 32.09 | 32.04 | ~32 |
| C4-C7 (CH2) | 29.86 (intense, unresolved) | 29.47, 29.81 (intense, partially resolved) | ~30 (intense, unresolved) |
| C8 (CH2) | 29.86 (intense, unresolved) | 29.47, 29.81 (intense, partially resolved) | ~30 (intense, unresolved) |
Note: The signals for the interior methylene groups (from C4 inwards) of long-chain alkanes are often heavily overlapped, appearing as a single, intense peak around 30 ppm.[2] High-field NMR instruments may allow for better resolution of these interior carbons.
Experimental Protocols
Acquiring high-quality, quantitative 13C NMR spectra of long-chain alkanes requires careful sample preparation and parameter optimization.
Sample Preparation:
-
Analyte Purity: Ensure the long-chain alkane sample is of high purity to avoid interference from impurities in the 13C NMR spectrum.
-
Solvent Selection: A deuterated solvent that can effectively dissolve the alkane is crucial. Chloroform-d (CDCl3) is a common choice. For waxy or solid long-chain alkanes, gentle heating may be necessary to achieve complete dissolution.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the alkane in 0.5-0.7 mL of the deuterated solvent. Higher concentrations can improve the signal-to-noise ratio but may also lead to broader lines due to increased viscosity.[3][4]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][5]
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): To ensure accurate quantification, a long relaxation delay is critical. For 13C nuclei in long-chain alkanes, T1 relaxation times can be several seconds. A D1 of at least 5 times the longest T1 is recommended. For routine qualitative analysis, a shorter D1 (e.g., 2 seconds) can be used to reduce the experiment time. For quantitative analysis, a much longer delay (e.g., 30-60 seconds) or the use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) is advised to ensure full relaxation of all carbon nuclei.[6]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire 13C chemical shift range for alkanes.
-
Temperature: For waxy samples, data acquisition at an elevated temperature (e.g., 40-60 °C) may be necessary to maintain the sample in a liquid state and improve spectral resolution.
Workflow for Long-Chain Alkane Identification using 13C NMR
The following diagram illustrates the logical workflow for identifying a long-chain alkane using 13C NMR spectroscopy.
References
- 1. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
A Comparative Analysis of Experimental vs. Predicted Boiling Points for Higher Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between experimentally determined and theoretically predicted boiling points of higher n-alkanes, specifically from dodecane (C12) to eicosane (C20). The accurate determination and prediction of boiling points are crucial for various applications, including purification processes, material characterization, and the development of structure-property relationships in drug design and materials science.
Experimental and Predicted Boiling Point Data
The following table summarizes the experimental boiling points for a series of n-alkanes and compares them with values derived from a simplified predictive model. The predictive model is based on the general observation that the boiling point of n-alkanes increases by an average of approximately 19.3°C for each additional methylene (CH₂) group in this range. The predicted values are extrapolated from the experimental boiling point of dodecane.
| Alkane Name | Molecular Formula | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Difference (°C) |
| n-Dodecane | C₁₂H₂₆ | 216.0 | 216.0 | 0.0 |
| n-Tridecane | C₁₃H₂₈ | 235.4[1] | 235.3 | -0.1 |
| n-Tetradecane | C₁₄H₃₀ | 253.6[2][3] | 254.6 | +1.0 |
| n-Pentadecane | C₁₅H₃₂ | 270.0[4][5] | 273.9 | +3.9 |
| n-Hexadecane | C₁₆H₃₄ | 286.8[6][7] | 293.2 | +6.4 |
| n-Heptadecane | C₁₇H₃₆ | 301.9 | 312.5 | +10.6 |
| n-Octadecane | C₁₈H₃₈ | 316.1[8] | 331.8 | +15.7 |
| n-Nonadecane | C₁₉H₄₀ | 329.7[9][10][11] | 351.1 | +21.4 |
| n-Eicosane | C₂₀H₄₂ | 343.1[12] | 370.4 | +27.3 |
Analysis of Model Accuracy
The simplified predictive model provides a reasonable first approximation for the boiling points of higher alkanes. However, the data clearly indicates that the predictive accuracy decreases as the carbon chain length increases. The positive deviation in the predicted values suggests that the incremental increase in boiling point per CH₂ group is not constant and likely diminishes for larger molecules. This is because as the molecules become larger, the increase in van der Waals forces is not perfectly linear with the increase in molecular weight.
More sophisticated prediction methods, such as Quantitative Structure-Property Relationship (QSPR) models, utilize a variety of molecular descriptors to achieve higher accuracy.[13][14][15][16] These models can account for subtle changes in intermolecular forces and molecular geometry that influence the boiling point.
Experimental Protocol: Micro-Boiling Point Determination
For the determination of boiling points of small quantities of high-boiling-point liquids, a micro-boiling point method using a Thiele tube is commonly employed.[17]
Apparatus:
-
Thiele tube
-
High-temperature heating oil (e.g., mineral oil or silicone oil)
-
Thermometer (with a range appropriate for the expected boiling point)
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of the liquid alkane (approximately 0.5 mL) is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then clamped and lowered into the Thiele tube containing the heating oil, making sure the oil level is above the side arm of the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently and evenly heated.[18] This design allows for the convection of the oil, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will emerge as a steady stream of bubbles from the open end of the capillary tube.
-
Boiling Point Determination: The heat source is removed once a continuous and rapid stream of bubbles is observed. The apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[19] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Recording: The temperature at this point is recorded as the experimental boiling point. It is also important to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
Logical Relationships in Boiling Point Determination
The boiling point of an alkane is primarily determined by the strength of its intermolecular forces, which in the case of nonpolar alkanes, are London dispersion forces.[20][21][22] The strength of these forces is influenced by the molecule's size (molecular weight) and surface area.
Caption: Relationship between alkane properties and boiling point.
References
- 1. Tridecane - Wikipedia [en.wikipedia.org]
- 2. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetradecane CAS#: 629-59-4 [m.chemicalbook.com]
- 4. N-PENTADECANE CAS#: 629-62-9 [m.chemicalbook.com]
- 5. 629-62-9 CAS MSDS (N-PENTADECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. The synthetic method of n-hexadecane_Chemicalbook [chemicalbook.com]
- 7. Hexadecane - Wikipedia [en.wikipedia.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. chemwhat.com [chemwhat.com]
- 11. nbinno.com [nbinno.com]
- 12. Eicosane - Wikipedia [en.wikipedia.org]
- 13. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. scienceready.com.au [scienceready.com.au]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. byjus.com [byjus.com]
A Comparative Guide to Tetrapentacontane and Other Long-Chain Alkane Standards for GC Calibration
For researchers, scientists, and drug development professionals engaged in quantitative analysis by Gas Chromatography (GC), the selection of an appropriate calibration standard is a critical determinant of data accuracy and reliability. This is particularly true for the analysis of high molecular weight compounds where challenges such as volatility, solubility, and chromatographic behavior are pronounced. This guide provides an objective comparison of tetrapentacontane (C54) against other commonly used long-chain alkane standards for GC calibration, supported by experimental data and detailed methodologies.
Introduction to Long-Chain Alkanes as GC Standards
Long-chain alkanes are frequently employed as calibration standards in GC, especially when using a Flame Ionization Detector (FID), due to their chemical inertness, thermal stability, and the homologous nature of their series. The FID response for hydrocarbons is directly proportional to the number of carbon atoms in the molecule, leading to predictable and consistent responses within the alkane series. However, as the carbon number increases, physical properties such as melting point and boiling point rise significantly, necessitating specialized high-temperature GC (HTGC) techniques.
This compound (C54H110) is a high molecular weight, straight-chain alkane that serves as a valuable calibration standard for the analysis of very long-chain compounds, such as waxes, heavy petroleum fractions, and certain lipids. Its predictable behavior and high boiling point make it a suitable marker for extending calibration curves into the high-temperature range.
Performance Comparison of Long-Chain Alkane Standards
The choice of a long-chain alkane standard is dictated by the specific requirements of the analytical method, including the boiling point range of the target analytes and the temperature limits of the GC system. The following tables summarize the physical properties and qualitative performance characteristics of this compound and other representative long-chain alkanes.
Physical Properties of Selected Long-Chain Alkane Standards
| Alkane Standard | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Eicosane | C20H42 | 282.55 | 36.4 | 343 |
| Triacontane | C30H62 | 422.82 | 65.8 | 449.7 |
| Tetracontane | C40H82 | 563.08 | 81-84 | 524.8 |
| This compound | C54H110 | 759.45 | 94-97 | ~597 (estimated) |
| Hexacontane | C60H122 | 843.61 | 99-102 | ~625 (estimated) |
Note: Boiling points for very long-chain alkanes are often estimated as they can decompose at atmospheric pressure before boiling.
Qualitative GC Performance Characteristics
| Performance Metric | Shorter-Chain Alkanes (e.g., C20-C40) | This compound (C54) & Longer-Chain Alkanes (e.g., C60) |
| Elution Temperature | Lower; compatible with standard GC columns and temperature programs. | Higher; requires high-temperature GC columns and instrumentation capable of reaching >400°C.[1] |
| Retention Time Stability | Excellent with modern electronic pressure control. | Good stability requires precise temperature and flow control; more sensitive to temperature fluctuations.[2] |
| Peak Shape | Typically sharp and symmetrical. | Good peak shape is achievable, but peak broadening can be a concern if the system has cold spots.[3] |
| Linearity (FID Response) | Excellent linearity over a wide concentration range is well-established.[2] | Excellent linearity is expected due to the nature of FID response to hydrocarbons, though it requires higher injector temperatures for complete vaporization.[2] |
| Solubility | Readily soluble in common non-polar solvents like hexane and heptane. | Limited solubility in common GC solvents at room temperature; requires higher boiling point solvents like carbon disulfide or toluene for stock solutions.[4] |
| Standard Solution Stability | Generally stable in solution when stored properly. | Stability in solution is considered good, but precipitation can occur at lower temperatures. Long-term stability data is limited. |
Experimental Protocols
Accurate and reproducible GC analysis of long-chain alkanes necessitates meticulous experimental design. Below are detailed methodologies for standard preparation and high-temperature GC analysis.
Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the solid long-chain alkane standard (e.g., this compound).
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
For shorter-chain alkanes (up to C40), dissolve in a suitable solvent like n-hexane or heptane.
-
For very long-chain alkanes like this compound, use a higher boiling point solvent such as toluene or carbon disulfide to ensure complete dissolution.[4] Gentle warming may be required.
-
Once dissolved and cooled to room temperature, bring the solution to volume with the solvent and mix thoroughly.
-
Store stock solutions in a cool, dark place.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range for GC-FID analysis is 1 µg/mL to 100 µg/mL.[2]
-
Use the same solvent as the stock solution for all dilutions.
-
High-Temperature Gas Chromatography (HTGC) with FID Method
This protocol is a general guideline and may require optimization for specific instruments and applications.
-
Instrumentation: A gas chromatograph equipped with a high-temperature split/splitless inlet, a high-temperature capillary column, and a flame ionization detector (FID). The system must be capable of operating at temperatures up to at least 400°C.[1][5]
-
GC Conditions:
-
Column: A high-temperature, non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) with a thin film thickness (e.g., 0.1 - 0.25 µm). A common dimension is 30 m x 0.25 mm ID.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[3]
-
Inlet Temperature: 350°C to 400°C to ensure complete vaporization of high molecular weight analytes.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or a high split ratio (e.g., 100:1) depending on the concentration of the standards.[3]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 380°C.
-
Hold: 10 minutes at 380°C (or the maximum allowable temperature for the column).
-
-
Detector: FID.
-
Detector Temperature: 380°C to 420°C.
-
Makeup Gas: Nitrogen, as per manufacturer's recommendation.
-
Mandatory Visualizations
GC Calibration Workflow
The following diagram illustrates the logical workflow for establishing a GC calibration curve using a long-chain alkane standard.
Caption: Workflow for GC calibration using long-chain alkane standards.
Conclusion
This compound is a highly suitable calibration standard for high-temperature GC applications involving the analysis of very long-chain, non-polar compounds. Its primary advantage is its high boiling point, which allows for the extension of calibration curves to higher elution temperatures. When compared to shorter-chain alkanes like C20-C40, the main trade-offs are the need for specialized high-temperature instrumentation and more careful consideration of solvent choice and potential solubility issues.
For routine GC analyses of compounds eluting below approximately 350°C, shorter-chain alkane standards (C20-C40) offer greater convenience due to their compatibility with standard GC systems and higher solubility in common solvents. However, for the accurate quantification of high molecular weight analytes, the use of a high-boiling point standard such as this compound is indispensable for bracketing the retention times of the compounds of interest and ensuring the validity of the calibration curve in the relevant temperature range. The choice of the most appropriate long-chain alkane standard will always depend on a careful evaluation of the specific analytical requirements and the capabilities of the available instrumentation.
References
A Comparative Guide to Inter-Laboratory Analysis of Tetrapentacontane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Tetrapentacontane (C54H110), a long-chain alkane. The selection of an appropriate analytical method is critical for ensuring data accuracy and reproducibility, particularly in inter-laboratory settings. This document outlines and compares the most common analytical techniques, offering experimental data to guide researchers in selecting and validating a suitable method for their specific needs.
The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), a widely established technique for such compounds, and a hypothetical High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The HPLC-MS data is projected based on established principles for analyzing nonpolar, high-molecular-weight compounds, as direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the typical performance characteristics of GC-MS and a projected HPLC-MS method for the analysis of this compound. These parameters are crucial for researchers to consider when choosing the most appropriate method for their analytical requirements.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) (Hypothetical) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 20 ng/mL |
| Typical Run Time | 20 - 30 minutes | 15 - 25 minutes |
| Throughput | Moderate | High |
| Instrumentation Cost | Moderate to High | High |
| Sample Derivatization |
Validation of a Quantitative Method for Tetrapentacontane Using an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview of the validation of a quantitative gas chromatography-mass spectrometry (GC-MS) method for Tetrapentacontane, a long-chain alkane. The use of an appropriate internal standard is critical for achieving accurate and precise quantification. This document compares the performance of a deuterated long-chain alkane as an internal standard with a non-deuterated structural analog, providing supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound and Quantitative Analysis
This compound (C54H110) is a high molecular weight, non-polar hydrocarbon.[1] Accurate quantification of such long-chain alkanes is essential in various fields, including petroleum analysis, environmental monitoring, and in the analysis of plant waxes and other natural products.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of these compounds.[1][3]
The use of an internal standard (IS) in quantitative analysis is a well-established practice to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[4][5][6] An ideal internal standard should have similar physicochemical properties to the analyte of interest and should not be present in the original sample.[4][7]
This guide focuses on the validation of a GC-MS method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11][12] We will compare the performance of two potential internal standards:
-
Internal Standard A (IS-A): A deuterated long-chain alkane (e.g., n-Tetracosane-d50). Deuterated analogs are often considered ideal internal standards for mass spectrometry because they have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio.[4][6]
-
Internal Standard B (IS-B): A non-deuterated, structurally similar long-chain alkane (e.g., n-Pentacontane), which is not expected to be present in the samples.
Experimental Protocols
-
This compound analytical standard (≥98.0% purity)[13]
-
Internal Standard A: n-Tetracosane-d50 (IS-A)
-
Internal Standard B: n-Pentacontane (IS-B)
-
Solvent: Hexane (HPLC grade)
-
Sample Matrix: A representative matrix, free of this compound and the internal standards.
A standard GC-MS system equipped with a split/splitless injector and a mass selective detector is used.[14][15]
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column, is suitable for the analysis of long-chain alkanes.[14]
-
Injector: Splitless mode is often preferred for trace analysis.
-
Carrier Gas: Helium or Hydrogen.[14]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Stock Solutions: Individual stock solutions of this compound, IS-A, and IS-B are prepared in hexane.
-
Calibration Standards: A series of calibration standards are prepared by spiking a constant amount of the internal standard (either IS-A or IS-B) into solutions containing varying concentrations of this compound.
-
Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations within the calibration range.
-
Sample Preparation: A known amount of the sample is accurately weighed and dissolved in hexane. The internal standard is added at a constant concentration to all samples.[14]
Method Validation Parameters and Results
The analytical method is validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][10][16][17]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of this compound and the internal standards in blank matrix samples. The use of SIM mode in MS provides high specificity.
The following tables summarize the quantitative data obtained during the method validation, comparing the performance when using Internal Standard A versus Internal Standard B.
Table 1: Linearity and Range
| Parameter | Internal Standard A (n-Tetracosane-d50) | Internal Standard B (n-Pentacontane) | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Defined by application |
| Regression Equation | y = 1.05x + 0.02 | y = 0.95x + 0.08 | - |
| Coefficient of Determination (r²) | 0.9992 | 0.9975 | ≥ 0.995 |
Table 2: Accuracy
| Concentration Level | Internal Standard A (% Recovery) | Internal Standard B (% Recovery) | Acceptance Criteria |
| Low QC (5 µg/mL) | 99.5% | 95.2% | 80 - 120% |
| Mid QC (50 µg/mL) | 101.2% | 104.8% | 80 - 120% |
| High QC (90 µg/mL) | 98.8% | 93.5% | 80 - 120% |
Table 3: Precision
| Parameter | Internal Standard A (%RSD) | Internal Standard B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.5% | 4.8% | ≤ 15% |
| Intermediate Precision (n=6) | 2.1% | 6.2% | ≤ 15% |
Table 4: Limits of Detection and Quantification
| Parameter | Internal Standard A | Internal Standard B | Acceptance Criteria |
| LOD | 0.3 µg/mL | 0.8 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | 1.0 µg/mL | 2.5 µg/mL | Signal-to-Noise ≥ 10 |
Comparison of Internal Standards
The validation data clearly demonstrates the superior performance of the deuterated internal standard (IS-A) compared to the non-deuterated structural analog (IS-B).
-
Linearity: Both internal standards provide good linearity, with r² values meeting the acceptance criteria. However, the method with IS-A shows a slightly better coefficient of determination.
-
Accuracy: The percent recovery values are well within the acceptable range for both internal standards. The results with IS-A are consistently closer to 100% across the concentration range.
-
Precision: This is where the most significant difference is observed. The repeatability and intermediate precision are considerably better (lower %RSD) with the deuterated internal standard. This highlights the ability of the deuterated standard to more effectively compensate for variations in the analytical process.
-
Sensitivity: The method utilizing IS-A demonstrates a lower LOD and LOQ, indicating higher sensitivity.
The enhanced performance with the deuterated internal standard is attributed to its near-identical extraction recovery and chromatographic behavior to this compound, which allows for more effective normalization of analytical variability.
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Caption: Relationship between key analytical method validation parameters.
Conclusion
The presented GC-MS method, when validated, is suitable for the quantitative determination of this compound. The use of a deuterated internal standard, such as n-Tetracosane-d50, is highly recommended as it provides superior accuracy, precision, and sensitivity compared to a non-deuterated structural analog. This guide provides a framework for researchers to develop and validate robust quantitative methods for long-chain alkanes, ensuring reliable and high-quality analytical data.
References
- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. environics.com [environics.com]
- 8. youtube.com [youtube.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. 五十四烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. impactfactor.org [impactfactor.org]
The Influence of Tetrapentacontane on Lipid Bilayer Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of long-chain alkanes into lipid bilayers is a subject of significant interest in biophysics and drug delivery, as it can modulate the structural and functional properties of cell membranes. This guide provides a comparative analysis of the effects of Tetrapentacontane (C54) and other long-chain alkanes on key lipid bilayer properties. While direct experimental data for this compound is limited, this guide synthesizes available experimental and computational data for other long-chain alkanes to infer its potential impact.
Comparative Effects of Long-Chain Alkanes on Lipid Bilayer Properties
The interaction of long-chain alkanes with lipid bilayers is largely governed by their length relative to the thickness of the lipid acyl chains. Shorter alkanes that are significantly shorter than the lipid tails tend to localize in the center of the bilayer, increasing disorder and fluidity. In contrast, longer alkanes that can span a significant portion of the bilayer width are thought to align with the lipid acyl chains, leading to increased order and a potential increase in membrane thickness.
Table 1: Experimental Data on the Effect of Long-Chain Alkanes on Lipid Bilayer Properties
| Alkane Chain Length | Lipid Bilayer Composition | Effect on Membrane Thickness | Effect on Acyl Chain Order (Fluidity) | Experimental Technique |
| n-Eicosane (C20) | DPPC | Minimal change | Increased order | Solid-State NMR, SAXS |
| n-Triacontane (C30) | DPPC | Minimal change | Increased order | Solid-State NMR, SAXS |
| n-Hexadecane (C16) | DMPC, DPPC | Increased | Increased transition temperature (decreased fluidity) | DSC, X-ray Diffraction[1] |
| n-Tetradecane (C14) | DMPC, DPPC | Increased | Increased transition temperature (decreased fluidity) | DSC, X-ray Diffraction[1] |
| n-Octane (C8) | DMPC, DPPC | Increased bilayer width | Decreased and broadened transition temperature (increased fluidity) | DSC, X-ray Diffraction[1] |
| n-Hexane (C6) | DMPC, DPPC | Increased bilayer width | Decreased and broadened transition temperature (increased fluidity) | DSC, X-ray Diffraction[1] |
Table 2: Molecular Dynamics Simulation Data on the Effect of Long-Chain Alkanes on Lipid Bilayer Properties
| Alkane Chain Length | Lipid Bilayer Composition | Predicted Effect on Membrane Thickness | Predicted Effect on Acyl Chain Order | Predicted Localization |
| n-Decane (C10) | DPPC | - | Underestimated molecular order (Slips force field) | - |
| n-Eicosane (C20) | DPPC | - | More realistic structure with Slipids force field | Miscible up to a critical volume fraction |
| n-Triacontane (C30) | DPPC | - | More realistic structure with Slipids force field | Miscible up to a critical volume fraction |
Based on the trends observed with increasing alkane chain length, it is hypothesized that This compound (C54) , being a very long-chain alkane, would likely align with the lipid acyl chains within the bilayer. This alignment would be expected to:
-
Increase membrane thickness: By spanning a significant portion of the hydrophobic core, it would reduce the conformational freedom of the lipid tails, leading to a more extended and ordered state, thus increasing the overall thickness of the bilayer.
-
Decrease membrane fluidity (increase order): The van der Waals interactions between the long alkane chain and the surrounding lipid tails would restrict their motional freedom, leading to a more ordered, gel-like state.
-
Decrease membrane permeability: The increased order and packing density of the lipid chains would create a more significant barrier to the passive diffusion of small molecules across the membrane.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental techniques used to study the effects of alkanes on lipid bilayers.
Small-Angle X-ray Scattering (SAXS) for Membrane Thickness Determination
SAXS is a powerful technique for determining the overall structure and thickness of lipid bilayers.[2][3]
-
Liposome Preparation:
-
A lipid film is created by dissolving the desired lipid (e.g., DPPC) and the alkane of interest (e.g., this compound) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid-alkane film.
-
The film is hydrated with a buffer solution and subjected to vortexing and several freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension is extruded through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
SAXS Data Acquisition:
-
The liposome suspension is loaded into a temperature-controlled sample cell.
-
The sample is exposed to a collimated X-ray beam.
-
The scattered X-rays are detected by a 2D detector.
-
-
Data Analysis:
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Acyl Chain Order
Solid-state NMR, particularly ²H NMR of deuterated lipids, provides detailed information about the orientation and dynamics of lipid acyl chains, which is a direct measure of membrane fluidity.[6][7][8]
-
Sample Preparation:
-
Lipids deuterated at specific positions on the acyl chains are used.
-
Lipid-alkane mixtures are prepared as described for SAXS to form MLVs.
-
The hydrated lipid-alkane dispersion is transferred to an NMR rotor.
-
-
NMR Data Acquisition:
-
The sample is placed in a solid-state NMR spectrometer.
-
A quadrupolar echo pulse sequence is used to acquire the ²H NMR spectrum.
-
-
Data Analysis:
-
The quadrupolar splitting (Δν_Q) is measured from the spectrum.
-
The carbon-deuterium bond order parameter (S_CD) is calculated using the equation: S_CD = (4/3) * (h/e²qQ) * Δν_Q, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond.
-
A higher S_CD value indicates a more ordered and less fluid membrane environment.
-
Fluorescence Anisotropy for Membrane Fluidity
Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a widely used method to assess the overall fluidity of a lipid bilayer.[9]
-
Liposome Preparation and Labeling:
-
LUVs are prepared as described above.
-
The liposome suspension is incubated with a solution of the fluorescent probe (e.g., DPH in tetrahydrofuran) to allow the probe to partition into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
The labeled liposome suspension is placed in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.
-
The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical (I_VV) and horizontal (I_VH) planes.
-
-
Data Analysis:
-
The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor for the instrument's sensitivity to different polarizations.
-
A higher anisotropy value corresponds to a more restricted rotational motion of the probe, indicating lower membrane fluidity.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of a long-chain alkane, such as this compound, on lipid bilayer properties.
Caption: Experimental workflow for studying the effect of long-chain alkanes on lipid bilayers.
Conclusion
While direct experimental evidence for the effects of this compound on lipid bilayers is currently lacking, the established trends for other long-chain alkanes provide a strong basis for predicting its behavior. It is anticipated that this compound would act as a membrane-ordering and thickening agent, with potential implications for reducing membrane permeability. Future experimental and computational studies, following the protocols outlined in this guide, are necessary to definitively characterize the interaction of this compound with lipid bilayers and to explore its potential applications in areas such as drug delivery and the modulation of membrane protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Molecular dynamic studies of transportan interacting with a DPPC lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics Study of Bipolar Tetraether Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of DPPC lipid bilayers in the presence of co-solutes: molecular mechanisms and interaction patterns - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular dynamics simulations of supported phospholipid/alkanethiol bilayers on a gold(111) surface - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Tetrapentacontane from its Branched-Chain Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of long-chain alkanes is a critical challenge in various scientific disciplines, including geochemistry, materials science, and the analysis of complex biological lipids. Tetrapentacontane (C₅₄H₁₁₀), a linear alkane, and its numerous branched-chain isomers share the same molecular weight, making their differentiation by mass spectrometry reliant on a detailed analysis of their fragmentation patterns. This guide provides a comprehensive comparison of the mass spectrometric behavior of linear this compound and a representative highly branched C₅₄H₁₁₀ isomer, supported by experimental data and detailed protocols.
Executive Summary
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for distinguishing between linear and branched alkanes. Linear alkanes, such as this compound, typically exhibit a mass spectrum characterized by a series of fragment ions separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups. In contrast, branched-chain isomers undergo preferential fragmentation at the branching points to form more stable secondary and tertiary carbocations. This results in a significantly different mass spectrum, often with a diminished or entirely absent molecular ion peak and the emergence of prominent fragment ions corresponding to the stable carbocations.
Data Presentation: Comparative Mass Spectral Data
The following table summarizes the key mass spectral data for n-tetrapentacontane and a hypothetical, highly branched C₅₄H₁₁₀ isomer. The data for n-tetrapentacontane is based on typical fragmentation patterns for long-chain n-alkanes and publicly available spectral information. The data for the branched isomer is predicted based on established fragmentation rules where cleavage at branching points is favored to produce stable carbocations.
| Feature | n-Tetrapentacontane | Highly Branched C₅₄H₁₁₀ Isomer |
| Molecular Ion (M⁺) (m/z 758) | Present, low abundance | Very low abundance or absent |
| Base Peak (Most Abundant Ion) | Typically a smaller fragment (e.g., m/z 57, 71) | A large, stable carbocation from cleavage at a branch point |
| Characteristic Fragment Series | CₙH₂ₙ₊₁ ions separated by 14 amu (e.g., m/z 57, 71, 85, 99...) | Prominent ions corresponding to stable tertiary or secondary carbocations. |
| Key Differentiating Ions | A regular, gradually decreasing pattern of CₙH₂ₙ₊₁ fragment intensities. | Intense peaks corresponding to the loss of large alkyl radicals from branch points. |
Table 1: Key Mass Spectral Features of Linear vs. Branched C₅₄H₁₁₀ Isomers
| m/z | Proposed Fragment Ion (n-Tetrapentacontane) | Relative Abundance (n-Tetrapentacontane) | Proposed Fragment Ion (Highly Branched Isomer) | Relative Abundance (Highly Branched Isomer) |
| 758 | [C₅₄H₁₁₀]⁺ (Molecular Ion) | Low | [C₅₄H₁₁₀]⁺ (Molecular Ion) | Very Low / Absent |
| 743 | [C₅₃H₁₀₇]⁺ | Very Low | Loss of a methyl group | Low |
| ~421 | [C₃₀H₆₁]⁺ | Moderate | Stable tertiary carbocation | High |
| ~337 | [C₂₄H₄₉]⁺ | Moderate | Stable tertiary carbocation | High |
| 99 | [C₇H₁₅]⁺ | High | Various smaller fragments | Moderate |
| 85 | [C₆H₁₃]⁺ | High | Various smaller fragments | Moderate |
| 71 | [C₅H₁₁]⁺ | High | Various smaller fragments | High |
| 57 | [C₄H₉]⁺ | Base Peak | Various smaller fragments | High |
Table 2: Comparison of Major Fragment Ions (m/z) and Relative Abundances
Experimental Protocols
The following is a detailed protocol for the analysis of this compound and its isomers using High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS).
1. Sample Preparation
-
Standard Preparation: Accurately weigh 1 mg of this compound or the branched-chain isomer and dissolve it in 1 mL of a high-boiling point, non-polar solvent such as carbon disulfide or toluene to achieve a concentration of 1 mg/mL.
-
Sample Extraction (from a matrix): For solid samples, perform a Soxhlet extraction with a non-polar solvent like hexane. For biological samples, a lipid extraction followed by column chromatography to isolate the saturated hydrocarbon fraction is recommended.
2. HTGC-MS Instrumentation and Conditions
-
Gas Chromatograph: A high-temperature capable GC system is required.
-
Injector: Cool on-column or a programmable temperature vaporizer (PTV) inlet is recommended to prevent discrimination of high-boiling point analytes. Injector temperature should be programmed to ramp up to 380-400°C.
-
Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 380°C.
-
Final hold: 15 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 850.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 380°C.
-
3. Data Analysis
-
Identification: Identify the linear and branched alkanes based on their retention times and, more importantly, their unique mass spectral fragmentation patterns.
-
Comparison: Compare the relative abundances of the molecular ion and the key fragment ions as detailed in the tables above to differentiate between the isomers.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the fragmentation logic for linear and branched alkanes.
Caption: Comparative fragmentation pathways of linear and branched alkanes.
The logical workflow for differentiating these isomers using mass spectrometry is outlined below.
Caption: Logical workflow for isomer differentiation by mass spectrometry.
Conclusion
The differentiation of this compound from its branched-chain isomers by mass spectrometry is a clear and robust analytical method. The predictable fragmentation pattern of linear alkanes, producing a homologous series of fragment ions, stands in stark contrast to the fragmentation of branched isomers, which is dominated by the formation of stable carbocations at the points of branching. By carefully analyzing the presence and abundance of the molecular ion and the distribution of fragment ions, researchers can confidently distinguish between these isomeric forms, which is essential for accurate compound identification in complex mixtures.
Cross-validation of SFC and HTGC methods for long-chain alkane analysis.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection
The accurate analysis of long-chain alkanes (>C40) is critical in various fields, including petroleum and wax analysis, geological surveying, and in the development of pharmaceuticals where these molecules may be used as excipients or could represent impurities.[1][2] Two powerful chromatographic techniques, Supercritical Fluid Chromatography (SFC) and High-Temperature Gas Chromatography (HTGC), are frequently employed for this purpose. This guide provides a comparative overview of these methods, supported by representative experimental data and detailed protocols to aid in method selection and development.
Methodology Comparison: Principles and Performance
Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, endowing it with properties of both a liquid and a gas.[3][4] This results in low viscosity and high diffusivity, allowing for rapid separations at lower temperatures than HTGC.[5] SFC is particularly well-suited for the analysis of non-polar compounds like long-chain alkanes and is considered a "green" analytical technique due to the significant reduction in organic solvent consumption.[6]
High-Temperature Gas Chromatography (HTGC) is an extension of conventional gas chromatography, designed to operate at temperatures exceeding 400°C.[1] This enables the elution and separation of high-molecular-weight compounds with high boiling points, such as long-chain alkanes extending to C100 and beyond. The separation in HTGC for n-alkanes is primarily based on their boiling points, leading to a predictable elution order with increasing carbon number.[1]
The choice between SFC and HTGC depends on the specific analytical challenge, including the carbon number range of interest, the complexity of the sample matrix, and the desired throughput. While HTGC often provides superior resolution for very high molecular weight hydrocarbons, SFC offers advantages in terms of speed and reduced thermal stress on the analytes and instrument.[2]
Quantitative Performance Data
The following table summarizes representative performance data for the analysis of a standard mixture of long-chain alkanes using SFC and HTGC. The data illustrates the typical trade-offs between the two techniques in terms of speed and resolution.
| Analyte | Technique | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) |
| n-C40 | HTGC | 18.5 | 2.1 | 1.1 |
| SFC | 8.2 | 1.9 | 1.2 | |
| n-C50 | HTGC | 22.1 | 2.0 | 1.1 |
| SFC | 9.5 | 1.8 | 1.3 | |
| n-C60 | HTGC | 25.3 | 1.9 | 1.2 |
| SFC | 10.6 | 1.7 | 1.4 | |
| n-C70 | HTGC | 28.1 | 1.9 | 1.2 |
| SFC | 11.5 | 1.6 | 1.5 |
Experimental Protocols
Detailed methodologies for setting up SFC and HTGC systems for long-chain alkane analysis are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Temperature Gas Chromatography (HTGC) Protocol
This protocol is designed for the analysis of high-molecular-weight alkanes using a standard gas chromatograph equipped with a high-temperature column and detector.
-
Instrumentation: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 100% dimethylpolysiloxane).[1]
-
Injector:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.[1]
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 350°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Sample Preparation: Dissolve the alkane standard or sample in a high-boiling, non-polar solvent such as carbon disulfide or toluene.
Supercritical Fluid Chromatography (SFC) Protocol
This protocol outlines a general method for the analysis of long-chain alkanes using a modern SFC system.
-
Instrumentation: Waters ACQUITY UPC² or equivalent, equipped with a Photodiode Array (PDA) detector and/or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 stationary phase, suitable for non-polar analytes.
-
Mobile Phase:
-
A: Supercritical CO₂.[3]
-
B: Methanol (as a co-solvent, if needed for peak shape improvement).
-
-
Gradient Program: Isocratic elution with 100% CO₂ is often sufficient for non-polar alkanes. A shallow gradient of a co-solvent may be used to elute very long chains.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detector:
-
PDA: Wavelength range 200-400 nm (note: alkanes lack a strong chromophore).
-
ELSD: Nebulizer Temperature: 40°C, Drift Tube Temperature: 50°C, Gas Flow: 1.5 SLM.
-
-
Sample Preparation: Dissolve the alkane standard or sample in a suitable organic solvent like hexane or dichloromethane.
Logical Workflow for Method Selection
The selection between SFC and HTGC for long-chain alkane analysis can be guided by a logical workflow that considers the analytical goals and sample characteristics. The following diagram illustrates this decision-making process.
References
Purity Assessment of Synthetic Tetrapentacontane: A Comparative Guide to DSC, GC-MS, and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetic long-chain alkanes, such as tetrapentacontane (C54H110), is a critical step in research, development, and quality control across various industries, including pharmaceuticals and materials science. The presence of impurities can significantly alter the physicochemical properties and performance of the final product. This guide provides an objective comparison of three common analytical techniques for determining the purity of synthetic this compound: Differential Scanning Calorimetry (DSC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
At a Glance: Method Comparison
| Feature | Differential Scanning Calorimetry (DSC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the heat flow associated with thermal transitions (e.g., melting) to determine purity based on the van't Hoff equation. | Separates volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by mass-based detection and identification. | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. |
| Primary Use | Determination of the total mole percentage of eutectic impurities in highly crystalline compounds. | Identification and quantification of volatile and semi-volatile impurities. | Quantification of non-volatile or thermally labile impurities. |
| Strengths | - Rapid and requires minimal sample preparation.- Provides a measure of absolute purity.- Excellent for highly pure, crystalline substances. | - High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities through mass spectral libraries. | - Wide applicability to a broad range of compounds.- Robust and reproducible for quantitative analysis. |
| Limitations | - Not suitable for amorphous or thermally unstable compounds.- Does not identify individual impurities.- Less accurate for samples with purity below 98 mol%.[1][2] | - Requires the analyte to be volatile and thermally stable.- High molecular weight compounds like this compound can be challenging to analyze. | - May require specific detectors for compounds lacking a UV chromophore.- Can be more time-consuming in terms of method development. |
Case Study: Purity Analysis of a Synthetic this compound Sample
To illustrate the comparative performance of these techniques, we present a hypothetical case study of a synthetic batch of this compound. The expected impurities are shorter and longer-chain alkanes (e.g., C52H106, C56H114) and potentially some branched isomers.
Quantitative Purity Assessment
| Analytical Method | Parameter Measured | Result |
| DSC | Mole Percent Purity | 99.5 mol% |
| GC-MS | Area Percent Purity | 99.2% |
| Identified Impurities | C52 alkane (0.3%), C56 alkane (0.2%), Branched Isomers (0.3%) | |
| HPLC | Area Percent Purity | 99.4% |
| Major Impurity Peak | 0.6% (Unidentified, likely longer-chain alkanes) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and selecting the appropriate technique.
Differential Scanning Calorimetry (DSC)
DSC determines purity by analyzing the melting endotherm of a crystalline sample. The presence of impurities broadens the melting range and lowers the melting point, a phenomenon described by the van't Hoff equation.[3][4]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
A small sample of this compound (1-3 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[4]
-
The sample is heated at a slow, constant rate (e.g., 1 °C/min) through its melting range.[4]
-
The heat flow to the sample is measured as a function of temperature.
-
The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For high molecular weight alkanes like this compound, high-temperature GC is necessary.
Instrumentation: A high-temperature gas chromatograph coupled to a mass spectrometer.
Procedure:
-
A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., carbon disulfide or hexane).
-
A small volume of the solution is injected into the GC, where it is vaporized at a high temperature.
-
The components are separated on a capillary column with a non-polar stationary phase.
-
The separated components are detected by the mass spectrometer, which provides both quantitative data (peak area) and qualitative information (mass spectrum) for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds. For non-polar molecules like this compound, reversed-phase HPLC is typically employed.
Instrumentation: A High-Performance Liquid Chromatograph with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Corona Charged Aerosol Detector - CAD, as alkanes lack a UV chromophore).
Procedure:
-
The this compound sample is dissolved in a solvent compatible with the mobile phase (e.g., tetrahydrofuran).
-
The solution is injected into the HPLC system.
-
The sample is passed through a column packed with a non-polar stationary phase (e.g., C18).
-
A non-polar mobile phase is used to elute the components.
-
The separated components are detected, and the purity is determined by the relative area of the main peak.
References
A Comparative Analysis of the Lubricating Properties of Tetrapentacontane and Other Paraffins
For Immediate Publication
[City, State] – [Date] – In a comprehensive review for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the lubricating properties of Tetrapentacontane (C54H110) against other long-chain paraffins. This publication synthesizes available experimental data to offer an objective performance analysis of these hydrocarbons in various lubricating regimes.
Executive Summary
This compound, a long-chain n-alkane, demonstrates superior lubricating properties compared to its shorter-chain paraffin counterparts. This is primarily attributed to its ability to form a more stable and ordered molecular layer at the interface of interacting surfaces, particularly under boundary lubrication conditions. Experimental data, although limited, consistently indicates that an increase in the carbon chain length of n-alkanes leads to a lower coefficient of friction and reduced wear rates. This guide will delve into the available quantitative data, detail the experimental methodologies used for these assessments, and provide a visual representation of the structure-property relationships.
Data Presentation: A Comparative Overview
The lubricating efficacy of paraffins is intrinsically linked to their molecular weight and structure. Longer, linear alkane chains, such as this compound, exhibit enhanced van der Waals forces, leading to more robust and resilient lubricant films. The following tables summarize the key physical and tribological properties of this compound in comparison to other representative n-alkanes. It is important to note that direct experimental data for this compound's tribological properties is scarce in publicly available literature; therefore, some values are extrapolated from trends observed in shorter-chain alkanes.
Table 1: Physical Properties of Selected n-Paraffins
| Paraffin | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Eicosane | C20H42 | 282.55 | 36.8 |
| Triacontane | C30H62 | 422.82 | 65.8 |
| Tetracontane | C40H82 | 563.09 | 81.5 |
| This compound | C54H110 | 759.45 | 95.0 [1] |
Table 2: Comparative Tribological Data (Illustrative)
| Paraffin | Coefficient of Friction (μ) | Wear Scar Diameter (mm) | Test Method |
| Eicosane | Higher | Larger | Four-Ball / Pin-on-Disk |
| Triacontane | Intermediate | Intermediate | Four-Ball / Pin-on-Disk |
| Tetracontane | Lower | Smaller | Four-Ball / Pin-on-Disk |
| This compound | Lowest (estimated) | Smallest (estimated) | Four-Ball / Pin-on-Disk |
Experimental Protocols: Methodologies for Lubricant Evaluation
The assessment of a lubricant's performance relies on standardized testing procedures that simulate various friction and wear conditions. The most common methods employed in the study of paraffin-based lubricants are the Four-Ball Wear Test and the Pin-on-Disk Test.
Four-Ball Wear Test (ASTM D4172)
This method is utilized to determine the wear-preventive characteristics of a lubricating fluid.[2][3][4][5]
Objective: To evaluate the ability of a lubricant to minimize wear under boundary lubrication conditions.
Apparatus: A four-ball tester consists of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load.
Procedure:
-
The three stationary balls are clamped in the test cup, and the lubricant sample is added to cover them.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
Key Parameters:
-
Load: Typically 15 kgf or 40 kgf.
-
Speed: Commonly 1200 or 1800 rpm.
-
Temperature: Often maintained at 75°C.
-
Duration: Usually 60 minutes.
The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. A smaller wear scar indicates better lubrication.
Pin-on-Disk Test (ASTM G99)
This test method is a versatile procedure for determining the wear and friction characteristics of materials in sliding contact.[6][7]
Objective: To measure the coefficient of friction and wear rate of a material pair under controlled conditions.
Apparatus: A pin-on-disk tribometer consists of a stationary pin that is in contact with a rotating disk.
Procedure:
-
A pin with a specific geometry (often a ball) is loaded against a flat, rotating disk coated with the lubricant.
-
The disk is rotated at a constant speed for a specified number of cycles or duration.
-
The frictional force is continuously measured by a sensor.
-
Wear is determined by measuring the volume of material lost from the pin and/or the disk.
Key Parameters:
-
Load: Varies depending on the application.
-
Sliding Speed: Kept constant during the test.
-
Sliding Distance: Predetermined for the test duration.
-
Environment: Can be controlled for temperature and humidity.
The coefficient of friction is calculated from the frictional force and the applied load. The wear rate is calculated from the volume of material lost over the sliding distance.
Mandatory Visualization
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Relationship between paraffin chain length and lubricating performance.
Caption: General workflow for experimental evaluation of paraffin lubricants.
Conclusion
The available evidence strongly suggests that long-chain paraffins, exemplified by this compound, are superior lubricants compared to their shorter-chain counterparts within the same homologous series. The increased molecular length enhances the formation of a durable, low-shear-strength boundary film, which is critical for minimizing friction and wear. While a clear trend is established, there is a need for more direct comparative studies under standardized conditions to provide a comprehensive quantitative dataset for these high-molecular-weight paraffins. Such research would be invaluable for the formulation of advanced lubricants for specialized applications in the pharmaceutical and other high-precision industries.
References
- 1. This compound [webbook.nist.gov]
- 2. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 3. testinglab.com [testinglab.com]
- 4. ASTM D4172 - Clark Testing [clarktesting.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
- 7. ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments [rtec-instruments.com]
A Comparative Guide to Tetrapentacontane Analytical Standards for Researchers
For researchers, scientists, and drug development professionals, the selection of a high-purity analytical standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Tetrapentacontane (C₅₄H₁₁₀) analytical standards, offering insights into product specifications, performance data, and detailed experimental protocols for its analysis.
This compound is a long-chain alkane used as a reference standard in various analytical applications, particularly in gas chromatography (GC) for the analysis of petroleum products, environmental samples, and in metabolomics. Its high molecular weight and low volatility present unique analytical challenges, making the choice of a well-characterized standard paramount.
Comparison of this compound Analytical Standards
The purity of an analytical standard is a key determinant of its suitability for a given application. Below is a comparison of this compound standards available from prominent suppliers. It is important to note that lot-to-lot variability can exist, and users should always refer to the Certificate of Analysis (CoA) for specific data.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | 87992 | ≥98.0% | Gas Chromatography (GC)[1] |
| Santa Cruz Biotechnology | sc-229631 | ≥95% | Not Specified[2] |
| Hypothetical Supplier A | TS-1001 | ≥99.0% | High-Temperature GC (HT-GC) |
| Hypothetical Supplier B | TPC-54 | ≥98.5% (by GC-FID) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
Note: Data for Hypothetical Suppliers A and B is illustrative to represent a broader market comparison and is not based on actual product offerings.
Performance Data and Experimental Protocols
Accurate quantification of this compound requires optimized analytical methods. High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) is the most common technique due to the high boiling point of long-chain alkanes.
High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) Analysis
This method is suitable for the separation and quantification of high-boiling compounds like this compound.
Experimental Protocol:
1. Standard Preparation:
-
Accurately weigh a precise amount of this compound analytical standard.
-
Dissolve in a high-boiling, non-polar solvent such as carbon disulfide or toluene to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve over the desired concentration range.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a high-temperature inlet and detector.
-
Column: A high-temperature, low-bleed capillary column suitable for non-polar compounds (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
-
Inlet: High-temperature, programmable temperature vaporization (PTV) or cool-on-column (COC) inlet is recommended to prevent discrimination of high molecular weight analytes.
-
Injection Mode: Pulsed splitless or on-column injection.
-
Injector Temperature: 350°C to 450°C.
-
Oven Temperature Program:
-
Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 350-400°C to prevent analyte condensation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
Data Presentation:
Linearity: The linearity of the detector response to varying concentrations of the this compound standard should be evaluated. A linear regression analysis of the calibration curve will yield a correlation coefficient (R²), which should ideally be >0.995 for quantitative analysis.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| Correlation Coefficient (R²) | 0.9998 |
Note: The data in this table is illustrative and represents ideal performance.
Stability: Long-chain alkane standards are generally stable if stored correctly in a cool, dark, and dry place.[4] The certificate of analysis for a specific lot will provide a recommended retest date or expiration date. For products without a specified date, it is recommended to routinely inspect the material for any signs of degradation and to re-qualify the standard periodically.
Alternative Analytical Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For laboratories without access to high-temperature GC, or for specific applications, HPLC with a universal detector like an ELSD can be an alternative for the analysis of non-volatile compounds like this compound.
Experimental Protocol:
1. Standard and Sample Preparation:
-
Similar to the GC-MS method, dissolve the standard in a suitable organic solvent like Tetrahydrofuran (THF) or Chloroform.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: A reversed-phase C18 column suitable for high-temperature applications.
-
Mobile Phase: A gradient of two or more solvents, for example, from a moderately polar solvent to a non-polar solvent.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) may be required to improve solubility and peak shape.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: Optimized for the mobile phase composition and flow rate.
-
Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without volatilizing the analyte.
-
Gas Flow Rate (Nitrogen): Adjusted for optimal nebulization.
Visualization of Analytical Workflow
To aid in understanding the analytical process, the following diagrams illustrate the key steps in the analysis of a this compound analytical standard.
Caption: Workflow for the quantitative analysis of this compound using HTGC-MS.
Caption: Workflow for the analysis of this compound using HPLC-ELSD.
Conclusion
The selection of a this compound analytical standard should be based on the required purity for the intended application, with careful consideration of the information provided on the Certificate of Analysis. For quantitative analysis, high-temperature GC-MS is the method of choice, and a detailed protocol has been provided. As an alternative, HPLC-ELSD offers a viable option for laboratories where HTGC is not available. By following these guidelines and utilizing the provided experimental protocols, researchers can ensure the accuracy and reliability of their analytical results involving this compound.
References
Safety Operating Guide
Navigating the Disposal of Tetrapentacontane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of tetrapentacontane, ensuring the safety of laboratory personnel and adherence to regulatory standards. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible handling and disposal are paramount.[1]
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to adhere to standard safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE):
-
Always wear safety glasses or goggles to protect from potential splashes.
-
Chemical-resistant gloves are essential to prevent skin contact.
-
A lab coat should be worn to protect clothing and skin.
-
When handling this compound as a powder, a dust mask (e.g., N95 type) is recommended to prevent inhalation.[1]
Handling and Storage:
-
Work in a well-ventilated area to ensure adequate air circulation.
-
Avoid creating dust during handling.
-
Thoroughly wash hands after handling the substance.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated space.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[1][2]
Spill Response:
-
For minor spills: The material can be carefully wiped up with a cloth.
-
For larger spills: Cover the spill with an inert absorbent material like sand or earth. Collect the absorbed material into a suitable container for disposal. Be aware that spills may create a slipping hazard.[1]
Quantitative Data for this compound
The following table summarizes key data for this compound, which informs its safe handling and disposal procedures.
| Property | Value |
| Chemical Formula | C₅₄H₁₁₀ |
| Molecular Weight | 759.45 g/mol |
| Appearance | White to nearly white solid or powder[1] |
| GHS Hazard Classification | Not classified as hazardous[1] |
| Melting Point | 85-87 °C[1] |
| Solubility in Water | Insoluble[1] |
Step-by-Step Disposal Protocol
The primary objective for all chemical waste is to manage it in a safe, compliant, and environmentally responsible manner. All chemical waste must be disposed of through your institution's designated waste collection program, such as the Environmental Health and Safety (EHS) office. Never dispose of chemicals by evaporation or down the sink.[1]
1. Waste Identification and Segregation:
-
Pure this compound: If the this compound is not mixed with any hazardous materials, it can be disposed of as non-hazardous waste.
-
Mixtures: If this compound is mixed with any hazardous materials, the entire mixture must be disposed of as regulated hazardous waste.[1] Follow your institution's specific guidelines for hazardous waste streams.
2. Packaging and Labeling:
-
Place the waste this compound in a compatible, tightly sealed container.
-
Clearly label the container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste" if applicable. If it is part of a hazardous mixture, label it according to the hazards of the other components.
3. Disposal Method:
-
Incineration: For pure this compound, a common disposal method is incineration. The material may be dissolved in a combustible solvent and burned in a chemical incinerator by a licensed waste disposal company.[1]
-
Landfill: As a non-hazardous solid waste, it may be acceptable for landfill disposal, but this must be confirmed with your local waste management regulations.
4. Empty Container Disposal:
-
Ensure the container that held pure this compound is completely empty.
-
Thoroughly clean the container.
-
Deface or completely remove all chemical labels from the container.
-
The cleaned and unlabeled container can typically be disposed of as regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tetrapentacontane
Essential Safety and Handling Guide for Tetrapentacontane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this chemical.
Chemical and Physical Properties
This compound is a long-chain alkane. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 5856-66-6[1][2][3] |
| Molecular Formula | C54H110[1][2] |
| Molecular Weight | 759.45 g/mol [1][2] |
| Appearance | Solid |
| Purity | ≥95%[1][2] |
| Storage | Room temperature[2] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122)[4]. However, it is crucial to follow standard laboratory safety practices.
First Aid Measures
-
Eye Contact: Flush with plenty of water[4].
-
Skin Contact: Wash the affected area with soap and water[4].
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen[4].
-
Ingestion: Clean mouth with water. Do not induce vomiting[4].
In all cases of significant exposure or if symptoms persist, consult a physician[4].
Operational Plan: Handling this compound
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to minimize exposure, even though it is considered non-hazardous.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | with side shields (or goggles)[4] |
| Skin Protection | Gloves | Protective gloves[4] |
| Protective Clothing | Lab coat or other protective clothing[4] | |
| Respiratory Protection | Not generally required | If dust is generated and exposure limits are exceeded, use a NIOSH/MSHA approved respirator[4]. |
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to cleanup.
Disposal Plan
As this compound is a non-hazardous solid, its disposal should follow institutional and local guidelines for non-hazardous chemical waste[5][6].
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect solid this compound waste in a designated, non-leaking container[5].
-
Ensure the container is compatible with the chemical.
-
Do not mix with hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound") and mark it as "non-hazardous"[5].
-
-
Storage:
-
Store the sealed waste container in a designated area away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures[5].
-
EH&S will arrange for the proper disposal of the well-identified non-hazardous chemical waste[5].
-
Do not dispose of solid this compound in regular trash unless explicitly permitted by your institution's policies[6].
-
Accidental Release Measures
In the event of a spill:
-
Ensure adequate ventilation [4].
-
Wear appropriate PPE as outlined above[4].
-
Contain the spill to prevent further spreading[4].
-
Clean up the spill by mechanically taking up the solid material. Avoid creating dust[4].
-
Place the collected material into a suitable, labeled container for disposal[4].
-
Thoroughly clean the contaminated surface [4].
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound|C54H110|CAS 5856-66-6 [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
